molecular formula C22H26N2O3 B15571541 Opabactin

Opabactin

カタログ番号: B15571541
分子量: 366.5 g/mol
InChIキー: BXNCXSHIFJDMRK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Opabactin is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C22H26N2O3

分子量

366.5 g/mol

IUPAC名

1-[[2-(4-cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H26N2O3/c23-13-19-17(15-4-5-15)10-14(11-18(19)16-6-7-16)12-20(25)24-22(21(26)27)8-2-1-3-9-22/h10-11,15-16H,1-9,12H2,(H,24,25)(H,26,27)

InChIキー

BXNCXSHIFJDMRK-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

The Mechanism of Action of Opabactin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opabactin (OP) is a highly potent synthetic agonist of the abscisic acid (ABA) receptor, designed to mimic the effects of the natural phytohormone ABA.[1] Developed through a combination of virtual screening and structure-guided design, this compound exhibits significantly enhanced bioactivity and stability compared to ABA, making it a valuable tool for modulating plant water use and stress tolerance.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in Arabidopsis thaliana, detailing the core signaling pathway, quantitative biochemical data, and comprehensive experimental protocols for its characterization.

Core Signaling Pathway of this compound in Arabidopsis

This compound functions by activating the core ABA signaling pathway in Arabidopsis. This pathway is initiated by the binding of this compound to the pyrabactin (B1679896) resistance (PYR)/PYR1-like (PYL)/regulatory component of ABA receptors (RCARs).[1][4] This binding event induces a conformational change in the receptor, enabling it to interact with and inhibit the activity of type 2C protein phosphatases (PP2Cs), which are negative regulators of the pathway.[5][6][7] The inhibition of PP2Cs leads to the activation of SNF1-related protein kinase 2s (SnRK2s).[6][8] Activated SnRK2s then phosphorylate downstream targets, including ABA-responsive element-binding factors (ABFs), which are transcription factors that modulate the expression of ABA-responsive genes.[9] This cascade of events ultimately leads to physiological responses such as stomatal closure to reduce water loss and inhibition of seed germination.[1]

Opabactin_Signaling_Pathway This compound This compound (OP) PYR_PYL PYR/PYL/RCAR Receptors This compound->PYR_PYL Binds PP2C Clade A PP2Cs (e.g., ABI1, ABI2, HAB1) PYR_PYL->PP2C Inhibits SnRK2 SnRK2 Kinases (e.g., SnRK2.2, 2.3, 2.6) PP2C->SnRK2 Dephosphorylates (Inhibits) ABF ABF/AREB Transcription Factors SnRK2->ABF Phosphorylates (Activates) ABA_Response ABA-Responsive Gene Expression ABF->ABA_Response Regulates Physiological_Response Physiological Responses (Stomatal Closure, Seed Germination Inhibition) ABA_Response->Physiological_Response Leads to

Caption: this compound signaling pathway in Arabidopsis.

Quantitative Data

The efficacy of this compound has been quantified through various biochemical and physiological assays. The following tables summarize key quantitative data for this compound in Arabidopsis.

Table 1: In Vitro Activity of this compound

ParameterValueDescriptionReference(s)
IC50 for ABA Receptor Agonism7 nMConcentration of this compound required to achieve 50% of the maximal agonistic effect on ABA receptors.[1]

Table 2: In Vivo Physiological Effects of this compound in Arabidopsis

ParameterValueDescriptionReference(s)
IC50 for Seed Germination Inhibition62 nMConcentration of this compound required to inhibit seed germination by 50%.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Reconstitution of the this compound/ABA Signaling Pathway

This assay assesses the ability of this compound to promote the interaction between PYR/PYL receptors and PP2C phosphatases, leading to the activation of SnRK2 kinases.[10][11]

Materials:

  • Recombinant purified proteins: PYR/PYL receptor (e.g., PYR1), PP2C (e.g., ABI1), SnRK2 (e.g., SnRK2.6), and a substrate for SnRK2 (e.g., a fragment of ABF2).

  • This compound and (+)-ABA stock solutions.

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 12 mM MgCl2, 1 mM DTT).

  • [γ-32P]ATP.

  • SDS-PAGE gels and autoradiography equipment.

Procedure:

  • In a microcentrifuge tube, combine the PYR/PYL receptor, PP2C, and SnRK2 kinase in the kinase assay buffer.

  • Add this compound or (+)-ABA at various concentrations. Include a no-agonist control.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for receptor-agonist and receptor-phosphatase interactions.

  • Add the SnRK2 substrate (e.g., ABF2 fragment) and [γ-32P]ATP to initiate the kinase reaction.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography. Increased phosphorylation of the substrate in the presence of this compound indicates activation of the signaling pathway.

Stomatal Aperture Measurement

This assay measures the effect of this compound on stomatal closure in Arabidopsis leaves.[12][13]

Materials:

  • Arabidopsis thaliana plants (wild-type, e.g., Col-0), 3-4 weeks old.

  • Stomatal opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl).

  • This compound stock solution.

  • Silicone impression material and clear nail polish.

  • Microscope with a camera and image analysis software (e.g., ImageJ).

Procedure:

  • Excise rosette leaves from well-watered Arabidopsis plants.

  • Float the leaves in stomatal opening buffer under light for 2-3 hours to ensure stomata are open.

  • Transfer the leaves to fresh stomatal opening buffer containing various concentrations of this compound or a mock control (e.g., DMSO).

  • Incubate for a defined period (e.g., 2 hours) under the same light conditions.

  • Quickly dry the abaxial surface of a leaf and apply a thin layer of silicone impression material.

  • Once set, peel off the impression and place it on a microscope slide. Paint a thin layer of clear nail polish over the impression.

  • After the nail polish dries, peel it off the silicone and mount it on a new slide. This creates a positive impression of the leaf surface.

  • Observe the stomata under a microscope and capture images.

  • Measure the width and length of the stomatal pores using image analysis software. Calculate the stomatal aperture (width/length ratio).

Seed Germination Assay

This assay evaluates the inhibitory effect of this compound on Arabidopsis seed germination.[6][14]

Materials:

  • Arabidopsis thaliana seeds (wild-type, e.g., Col-0).

  • Murashige and Skoog (MS) agar (B569324) plates.

  • This compound stock solution.

  • Sterilization solution (e.g., 70% ethanol (B145695), 10% bleach).

  • Sterile water.

Procedure:

  • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse 4-5 times with sterile water.

  • Prepare MS agar plates containing a range of this compound concentrations. Include a mock-treated control plate.

  • Sow the sterilized seeds on the plates.

  • Stratify the seeds by placing the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Score germination daily for 7-10 days. Germination is typically defined as the emergence of the radicle.

  • Calculate the germination percentage for each concentration of this compound.

Transcriptome Analysis

This experiment identifies genes whose expression is regulated by this compound.

Materials:

  • Arabidopsis thaliana seedlings (wild-type, e.g., Col-0), typically 10-14 days old, grown in liquid or on solid MS medium.

  • This compound stock solution.

  • Liquid nitrogen.

  • RNA extraction kit.

  • Materials and reagents for library preparation and next-generation sequencing (NGS).

Procedure:

  • Treat Arabidopsis seedlings with a specific concentration of this compound or a mock control for a defined time course (e.g., 0, 1, 3, 6 hours).

  • Harvest the seedlings at each time point, flash-freeze them in liquid nitrogen, and store them at -80°C.

  • Extract total RNA from the frozen tissue using a suitable RNA extraction kit.

  • Assess RNA quality and quantity.

  • Prepare sequencing libraries from the RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequence the libraries using a high-throughput sequencing platform.

  • Analyze the sequencing data to identify differentially expressed genes between this compound-treated and control samples. This involves read mapping, transcript quantification, and statistical analysis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Interpretation Reconstitution Reconstitution of Signaling Pathway PP2C_Inhibition PP2C Inhibition Assay Reconstitution->PP2C_Inhibition SnRK2_Activation SnRK2 Kinase Assay PP2C_Inhibition->SnRK2_Activation Quantification Quantification of IC50 & Kd values SnRK2_Activation->Quantification Stomata Stomatal Aperture Measurement Germination Seed Germination Assay Stomata->Germination Phenotypic_Analysis Phenotypic Characterization Stomata->Phenotypic_Analysis Transcriptome Transcriptome Analysis (RNA-seq) Germination->Transcriptome Germination->Phenotypic_Analysis Gene_Expression Differential Gene Expression Analysis Transcriptome->Gene_Expression

Caption: General experimental workflow for this compound characterization.

Structure-Activity Relationship and Design

This compound was developed through a rational design process aimed at improving upon existing ABA agonists. The key structural features of this compound were optimized to enhance its binding affinity to PYR/PYL receptors. This was achieved by designing a molecule that could form more stable interactions within the ligand-binding pocket of the receptor compared to ABA itself. X-ray crystallography and computational modeling were instrumental in guiding the structural modifications that led to the increased potency of this compound.[2] The design of this compound and its analogs continues to provide insights into the structural requirements for potent ABA receptor agonism.[4]

Conclusion

This compound is a powerful chemical tool for the study of ABA signaling and has potential applications in agriculture for enhancing crop drought tolerance. Its mechanism of action through the core ABA signaling pathway in Arabidopsis is well-characterized. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other ABA analogs on plant physiology and gene expression. Further research into the downstream targets of the this compound-activated signaling cascade and its effects in various plant species will continue to expand our understanding of plant stress responses and may lead to the development of novel strategies for improving crop resilience.

References

Opabactin: A Synthetic Abscisic Acid Receptor Agonist for Enhanced Drought Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Opabactin (OP) is a potent synthetic agonist of the abscisic acid (ABA) receptor, designed to mimic the effects of the natural plant hormone ABA. Developed through a combination of virtual screening, X-ray crystallography, and structure-guided design, this compound exhibits significantly enhanced bioactivity compared to ABA, making it a promising tool for agricultural applications, particularly in mitigating drought stress in crops. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative bioactivity data, and detailed protocols for key experimental assays. This document is intended for researchers, scientists, and drug development professionals working in plant science, agrochemical development, and related fields.

Introduction

Drought is a major environmental stressor that severely limits crop productivity worldwide. Plants naturally produce the hormone abscisic acid (ABA) in response to water deficit, which triggers a signaling cascade leading to stomatal closure to reduce water loss through transpiration. However, the direct application of ABA in agriculture is limited by its chemical instability and high cost.[1][2] this compound was developed as a stable and more potent synthetic mimic of ABA.[3] It offers a novel strategy for dynamically controlling plant water use and enhancing drought tolerance in staple crops like wheat and tomato, where previous ABA analogs have shown limited efficacy.[3]

Mechanism of Action: The ABA Signaling Pathway

This compound functions by activating the core ABA signaling pathway. This pathway is initiated by the binding of an agonist (like ABA or this compound) to the PYR/PYL/RCAR family of intracellular receptors. In the absence of an agonist, Type 2C protein phosphatases (PP2Cs) are active and suppress the activity of SNF1-related protein kinase 2s (SnRK2s).

Upon binding to a PYL receptor, this compound induces a conformational change in the receptor, creating a binding surface for PP2Cs. This receptor-agonist-phosphatase complex inactivates the PP2C. The inactivation of PP2Cs releases the inhibition of SnRK2s, allowing them to become active through autophosphorylation. Activated SnRK2s then phosphorylate a variety of downstream targets, including transcription factors and ion channels, ultimately leading to physiological responses such as stomatal closure and changes in gene expression that contribute to drought tolerance.[4][5][6]

ABA_Signaling_Pathway cluster_0 No Stress (Low ABA/Opabactin) cluster_1 Drought Stress (High ABA/Opabactin) PP2C_inactive PP2C (Active) SnRK2_inactive SnRK2 (Inactive) PP2C_inactive->SnRK2_inactive Dephosphorylates (Inhibits) Response_inactive No Stress Response SnRK2_inactive->Response_inactive This compound This compound / ABA PYL PYL Receptor This compound->PYL Complex This compound-PYL-PP2C Complex PYL->Complex PP2C_active PP2C (Inactive) Complex->PP2C_active SnRK2_active SnRK2 (Active) PP2C_active->SnRK2_active Inhibition Released Response_active Stress Response (Stomatal Closure, Gene Expression) SnRK2_active->Response_active Phosphorylates Downstream Targets

This compound-mediated activation of the ABA signaling pathway.

Quantitative Data Presentation

This compound demonstrates superior bioactivity compared to natural ABA both in vitro and in vivo. The following tables summarize key quantitative data for this compound and its analogs.

CompoundAssaySpeciesIC50 / EC50 (nM)Reference
This compoundABA Receptor Agonist-7[7]
This compoundSeed Germination InhibitionArabidopsis thaliana62[7]
Antabactin (Antagonist)PP2C Recovery (PYR1)Arabidopsis thaliana1.1 ± 0.1[8]
Antabactin (Antagonist)PP2C Recovery (PYL2)Arabidopsis thaliana2.5 ± 0.2[8]
Antabactin (Antagonist)PP2C Recovery (PYL5)Arabidopsis thaliana0.8 ± 0.1[8]
Antabactin (Antagonist)PP2C Recovery (PYL10)Arabidopsis thaliana1.5 ± 0.1[8]

Table 1: In Vitro Bioactivity of this compound and its Antagonist, Antabactin. IC50/EC50 values represent the concentration of the compound required for 50% of the maximal effect.

CompoundBinding Affinity (Kd) to PYL1Binding Affinity (Kd) to PYR1Reference
(+)-ABA23.5 µM21.95 µM[9]
DBSA (Antagonist)35.1 µM2.34 µM[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from various published research articles.

Receptor-Ligand Binding Assay (Fluorescence Polarization)

This protocol is adapted from a method used to determine the binding affinity of the this compound-derived antagonist, antabactin.[8]

Objective: To determine the equilibrium dissociation constant (Kd) of a ligand for a PYL receptor.

Materials:

  • Purified PYL receptor protein

  • Fluorescently labeled ligand (e.g., TAMRA-ANT)

  • FP Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the PYL receptor in FP Assay Buffer.

  • Add a fixed concentration of the fluorescently labeled ligand (e.g., 5 nM TAMRA-ANT) to each well of the 384-well plate.

  • Add the serially diluted PYL receptor to the wells. Include wells with only the labeled ligand (no receptor) as a control for baseline polarization.

  • Incubate the plate at 25°C for at least 4 times the half-life of the binding reaction to ensure equilibrium is reached.

  • Measure fluorescence polarization using the plate reader.

  • Calculate the change in millipolarization (mP) by subtracting the polarization of the free ligand from the polarization at each receptor concentration.

  • Plot the change in mP against the receptor concentration and fit the data to a one-site binding model to determine the Kd.

FP_Assay_Workflow Start Start: Prepare Reagents Prepare_Plate Add fixed concentration of fluorescent ligand to 384-well plate Start->Prepare_Plate Add_Receptor Add serial dilutions of PYL receptor protein Prepare_Plate->Add_Receptor Incubate Incubate at 25°C to reach equilibrium Add_Receptor->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Calculate Kd by fitting data to a binding curve Measure_FP->Analyze_Data End End: Determine Binding Affinity Analyze_Data->End Stomatal_Aperture_Workflow Start Start: Excise Epidermal Peels Incubate_Open Incubate in Opening Buffer under light to open stomata Start->Incubate_Open Treat Transfer to buffer with This compound or mock control Incubate_Open->Treat Incubate_Treat Incubate for specified time Treat->Incubate_Treat Image Capture images of stomata using a microscope Incubate_Treat->Image Measure Measure stomatal pore width and length Image->Measure Analyze Calculate aperture ratio and perform statistical analysis Measure->Analyze End End: Quantify this compound Effect Analyze->End

References

The Discovery and Development of Opabactin: A Technical Guide to a Novel Abscisic Acid Agonist for Enhanced Drought Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drought is a primary contributor to global crop loss, a challenge exacerbated by climate change. The plant hormone abscisic acid (ABA) is a critical endogenous regulator of water balance, primarily through the control of stomatal aperture. However, the therapeutic application of ABA in agriculture is hampered by its chemical instability and rapid metabolic degradation. This has driven the search for synthetic ABA analogs with improved potency and stability. This technical guide details the discovery and development of opabactin (OP), a potent ABA receptor agonist designed to confer enhanced drought tolerance in plants. We provide an in-depth overview of its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Introduction

The discovery of this compound represents a significant advancement in the chemical toolkit for agricultural science. Developed through a combination of virtual screening, X-ray crystallography, and structure-guided design, this compound is a small molecule that mimics the action of ABA with significantly greater potency and stability.[1][2] It acts as an agonist of the PYR/PYL/RCAR family of ABA receptors, triggering a signaling cascade that leads to stomatal closure, reduced water loss, and improved plant survival under drought conditions.[3][4] This guide serves as a comprehensive resource for researchers seeking to understand and utilize this compound in the study and enhancement of plant drought resistance.

Discovery and Design of this compound

This compound was identified through a rational design approach aimed at overcoming the limitations of earlier synthetic ABA analogs, such as quinabactin, which showed limited efficacy in key crops like wheat.[5] The development process involved:

  • Virtual Screening: A large chemical library containing millions of compounds was computationally screened to identify molecules with the potential to bind to ABA receptors.[6][7]

  • Structure-Guided Design: X-ray crystallography was used to elucidate the binding mode of lead compounds to ABA receptors. This structural information guided the chemical modification of a phenyl acetamido-cyclohexane carboxylic acid scaffold to optimize its interaction with the receptor's binding pocket, particularly a conserved lysine (B10760008) residue.[4][8] This led to the design of this compound, which exhibits a significantly improved affinity for ABA receptors compared to ABA itself.[2]

Mechanism of Action: The ABA Signaling Pathway

This compound functions by activating the core ABA signaling pathway, which is initiated by the binding of an agonist to the PYR/PYL/RCAR receptors. This binding event induces a conformational change in the receptor, enabling it to interact with and inhibit a class of downstream negative regulators called Type 2C Protein Phosphatases (PP2Cs).[9][10] The inhibition of PP2Cs leads to the activation of SNF1-related protein kinases 2 (SnRK2s), which in turn phosphorylate and activate a variety of downstream targets, including transcription factors and ion channels.[4] This cascade ultimately results in the closure of stomata, the microscopic pores on the leaf surface responsible for gas exchange and water transpiration.[11]

Signaling Pathway Diagram

ABA_Signaling_Pathway cluster_stress Drought Stress cluster_activation Receptor Activation cluster_inhibition Signal Transduction cluster_response Cellular Response Drought Drought Stress This compound This compound (OP) or ABA PYR_PYL PYR/PYL/RCAR Receptors This compound->PYR_PYL Binds to PP2C PP2C (Protein Phosphatase 2C) PYR_PYL->PP2C Inhibits SnRK2 SnRK2 (Protein Kinase) PP2C->SnRK2 (No longer inhibits) Stomata Stomatal Closure SnRK2->Stomata Phosphorylates ion channels Gene_Expression Stress-Responsive Gene Expression SnRK2->Gene_Expression Activates transcription factors Stomata->Drought Reduces water loss Gene_Expression->Drought Enhances tolerance Agonist_Evaluation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Testing cluster_outcome Outcome Synthesis Chemical Synthesis of Agonist Binding_Assay Receptor Binding Assay (Determine Kd) Synthesis->Binding_Assay PP2C_Assay PP2C Inhibition Assay (Determine IC50) Synthesis->PP2C_Assay Stomatal_Assay Stomatal Aperture Measurement PP2C_Assay->Stomatal_Assay Promising candidates Water_Loss_Assay Detached Leaf Water Loss Assay Stomatal_Assay->Water_Loss_Assay Drought_Assay Whole Plant Drought Stress Assay Water_Loss_Assay->Drought_Assay Thermal_Imaging Thermal Imaging of Leaf Temperature Drought_Assay->Thermal_Imaging RWC_Assay Relative Water Content Measurement Thermal_Imaging->RWC_Assay Evaluation Efficacy Evaluation for Drought Resistance RWC_Assay->Evaluation

References

Opabactin: A Technical Guide to its Role in Plant Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opabactin (OP), a highly potent synthetic agonist of the plant hormone abscisic acid (ABA), has emerged as a critical tool for dissecting plant signal transduction pathways and holds significant promise for agricultural applications. Developed through a combination of virtual screening and structure-guided design, this compound mimics the natural stress hormone ABA, but with significantly enhanced bioactivity.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in the core ABA signaling pathway, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Plants, as sessile organisms, have evolved intricate signaling networks to respond to a myriad of environmental stresses, with water availability being a primary determinant of growth and productivity. The phytohormone abscisic acid (ABA) is a central regulator of a plant's response to drought stress, governing processes such as seed dormancy, seedling growth, and, most critically, the closure of stomatal pores to conserve water.[4][5] However, the inherent chemical instability and high cost of ABA have limited its direct application in agriculture.[2]

This compound was designed to overcome these limitations. It is a synthetic ABA mimic that is up to 10-fold more potent than ABA in vivo.[1][6] Its discovery was driven by the hypothesis that previous synthetic ABA agonists lacked a key interaction with a conserved lysine (B10760008) residue in the ABA receptors, leading to incomplete activation and reduced bioactivity.[7] By specifically designing a molecule that forms this critical salt bridge, researchers created a "super hormone" that provides robust and sustained activation of the ABA signaling pathway.[2][7]

Mechanism of Action: The Core ABA Signaling Pathway

This compound functions by directly engaging the core components of the ABA signaling pathway, which consists of three main protein families: the PYR/PYL/RCAR receptors, the Type 2C Protein Phosphatases (PP2Cs), and the SNF1-related Protein Kinases 2 (SnRK2s).[8][9]

2.1. Receptor Binding and PP2C Inhibition

In the absence of ABA or an agonist like this compound, PP2Cs, which are negative regulators of the signaling pathway, are active and keep the SnRK2 kinases in a dephosphorylated, inactive state.[10][11] The binding of this compound to the PYR/PYL/RCAR family of intracellular receptors induces a conformational change in the receptor.[12] This this compound-receptor complex then binds to and inhibits the activity of PP2Cs.[13] this compound has been shown to have a significantly higher affinity for these receptors compared to ABA.[1][12]

2.2. SnRK2 Kinase Activation and Downstream Effects

The inhibition of PP2Cs by the this compound-receptor complex leads to the release and subsequent activation of SnRK2 kinases.[14][15] Activated SnRK2s are key positive regulators of the ABA signaling cascade and phosphorylate a variety of downstream targets.[16][17] These targets include transcription factors, such as ABA-responsive element-binding factors (ABFs), which modulate the expression of ABA-responsive genes, and ion channels in guard cells, which leads to stomatal closure.[7]

Quantitative Data

The following tables summarize the key quantitative data available for this compound and its effects on the ABA signaling pathway.

ParameterValueSpeciesReference
This compound Activity
IC50 for ABA Receptor7 nMIn vitro[1]
IC50 for Seed Germination Inhibition62 nMArabidopsis thaliana[1]
Improved Receptor Affinity vs. ABA~7-foldIn vitro[12]
Greater in vivo Activity vs. ABAUp to 10-foldArabidopsis thaliana[1]
AssayAgonistApparent IC50 / KDConditionsReference
Stomatal Closure Pyrabactin (B1679896)IC50: 4.47 µMPisum sativum, in the absence of ABA
PyrabactinApparent IC50: 5.05 µMPisum sativum, in the presence of 5 µM ABA
ABAIC50: 4.26 µMPisum sativum, in the absence of pyrabactin
ABAApparent KD: 1.08 µMPisum sativum
ABAApparent KD: 3.82 µMPisum sativum, in the presence of 5 µM pyrabactin
PP2C Inhibition ABAIC50: 125 nMRecombinant HAB1 and PYR1[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's activity.

4.1. In Vitro Reconstitution of the ABA Signaling Pathway

This assay is fundamental to demonstrating the direct effect of this compound on the core signaling components.

  • Objective: To reconstitute the ABA-triggered phosphorylation of a downstream target (e.g., a transcription factor) in a test tube.

  • Materials:

    • Recombinant proteins: PYR/PYL receptor (e.g., PYR1), PP2C (e.g., ABI1), SnRK2 kinase (e.g., SnRK2.6), and a downstream substrate (e.g., ABF2).

    • This compound solution of varying concentrations.

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 12 mM MgCl2, 1 mM DTT).

    • [γ-32P]ATP or unlabeled ATP for detection via immunoblotting.

  • Protocol:

    • Pre-incubate the SnRK2 kinase with the PP2C in the kinase assay buffer to ensure the kinase is in its inactive state.

    • Add the PYR/PYL receptor and the this compound solution (or a vehicle control) to the mixture.

    • Initiate the kinase reaction by adding the downstream substrate and ATP (radiolabeled or unlabeled).

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Analyze the phosphorylation of the substrate by autoradiography (if using [γ-32P]ATP) or by Western blot using a phospho-specific antibody.

  • Expected Outcome: this compound should lead to a dose-dependent increase in the phosphorylation of the downstream substrate, indicating the activation of the SnRK2 kinase due to the inhibition of the PP2C by the this compound-receptor complex.

4.2. PP2C Inhibition Assay

This assay specifically measures the ability of this compound to inhibit the phosphatase activity of PP2Cs in the presence of a receptor.

  • Objective: To determine the IC50 value of this compound for the inhibition of a specific PP2C.

  • Materials:

    • Recombinant PP2C (e.g., HAB1) and PYR/PYL receptor (e.g., PYR1).

    • This compound solution of varying concentrations.

    • Phosphatase assay buffer (e.g., 20 mM HEPES pH 7.5, 20 mM MgCl2, 150 mM NaCl).

    • A phosphopeptide substrate or p-nitrophenyl phosphate (B84403) (pNPP).

  • Protocol:

    • In a 96-well plate, add the phosphatase assay buffer, the PP2C, and the PYR/PYL receptor.

    • Add serial dilutions of this compound to the wells.

    • Pre-incubate the mixture for a short period to allow for complex formation.

    • Initiate the reaction by adding the substrate.

    • Incubate at 30°C for a defined time.

    • Stop the reaction and measure the amount of dephosphorylated product. For pNPP, this can be measured colorimetrically at 405 nm.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

4.3. Stomatal Aperture Measurement

This is a key in vivo assay to assess the physiological effect of this compound.

  • Objective: To measure the effect of this compound on stomatal closure in plant leaves.

  • Materials:

    • Plant material (e.g., Arabidopsis thaliana or Pisum sativum).

    • This compound solution of varying concentrations.

    • MES buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl).

    • Microscope with a camera and image analysis software (e.g., ImageJ).

  • Protocol:

    • Excise leaves from well-watered plants and float them on MES buffer in a petri dish.

    • Incubate the leaves under light for a period (e.g., 2-3 hours) to ensure stomata are open.

    • Replace the buffer with fresh MES buffer containing different concentrations of this compound or a vehicle control.

    • Incubate for a further period (e.g., 2 hours).

    • Mount a leaf on a microscope slide and observe the abaxial epidermis.

    • Capture images of multiple stomata for each treatment.

    • Measure the width and length of the stomatal aperture using image analysis software.

  • Data Analysis: Calculate the stomatal aperture (width/length ratio) for each treatment and compare the results to the control. A dose-response curve can be generated to determine the EC50 for stomatal closure.

Visualizations

5.1. Signaling Pathways and Experimental Workflows

Opabactin_Signaling_Pathway cluster_cell Plant Cell This compound This compound PYR_PYL PYR/PYL/RCAR Receptors This compound->PYR_PYL Binds PP2C PP2C (Active) PYR_PYL->PP2C Inhibits SnRK2_active SnRK2 (Active) SnRK2 SnRK2 (Inactive) PP2C->SnRK2 Dephosphorylates (Inactivates) Downstream Downstream Targets (e.g., ABFs, Ion Channels) SnRK2_active->Downstream Phosphorylates Response Stress Response (Gene Expression, Stomatal Closure) Downstream->Response Leads to Stomatal_Closure_Workflow A Excise Leaves B Float on MES Buffer (Light Incubation) A->B C Treat with this compound (Varying Concentrations) B->C D Incubate C->D E Microscopy (Image Capture) D->E F Image Analysis (Measure Aperture) E->F G Data Analysis (Dose-Response Curve) F->G

References

Opabactin: A Technical Guide to a Potent Abscisic Acid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opabactin (OP) is a highly potent synthetic agonist of the abscisic acid (ABA) receptor, demonstrating significant promise in the field of agricultural biotechnology.[1][2] Developed through a combination of virtual screening and structure-guided design, this compound effectively mimics the natural stress hormone ABA, playing a crucial role in regulating plant water use and enhancing drought tolerance.[1][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound. It includes a summary of its quantitative biological activity, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows.

Molecular Structure and Chemical Properties

This compound is a synthetic small molecule designed to be a more stable and potent analog of abscisic acid.[3] Its chemical structure allows for effective binding to and activation of the PYR/PYL/RCAR family of ABA receptors.

Chemical Name: 1-[[2-(4-cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid

Molecular Formula: C₂₂H₂₆N₂O₃

Molecular Weight: 366.45 g/mol

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name1-[[2-(4-cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidPubChem
Molecular FormulaC₂₂H₂₆N₂O₃PubChem
Molecular Weight366.45 g/mol MedchemExpress
CAS Number2407423-32-7MedchemExpress
AppearanceCrystalline solidGeneral Knowledge
SolubilitySoluble in DMSOGeneral Knowledge

Mechanism of Action and Signaling Pathway

This compound functions as a potent agonist of the abscisic acid (ABA) receptor family, specifically the PYR/PYL/RCAR proteins.[1] In response to drought stress, plants naturally produce ABA, which binds to these receptors. This binding event triggers a conformational change in the receptor, enabling it to interact with and inhibit Type 2C protein phosphatases (PP2Cs), such as ABI1 and ABI2. The inhibition of PP2Cs leads to the activation of SNF1-related protein kinases 2 (SnRK2s). Activated SnRK2s then phosphorylate a variety of downstream targets, including ion channels and transcription factors, ultimately leading to physiological responses that conserve water, such as stomatal closure.[4] this compound mimics this natural process with high efficiency.

Opabactin_Signaling_Pathway cluster_stress Drought Stress cluster_cell Plant Cell Drought Drought This compound This compound ABA_Receptor PYR/PYL/RCAR Receptor This compound->ABA_Receptor Binds to PP2C PP2C (e.g., ABI1) ABA_Receptor->PP2C Inhibits SnRK2 SnRK2 Kinase PP2C->SnRK2 No longer inhibits Downstream Downstream Targets (Ion Channels, Transcription Factors) SnRK2->Downstream Phosphorylates Response Physiological Response (Stomatal Closure, Drought Tolerance) Downstream->Response Leads to

This compound Signaling Pathway.

Quantitative Biological Activity

This compound has been shown to be a highly effective ABA agonist, with activity demonstrated in various in vitro and in vivo assays. Its potency is significantly greater than that of endogenous ABA.

Table 2: Biological Activity of this compound

AssaySpecies/SystemIC₅₀ ValueSource
ABA Receptor AgonismIn vitro7 nM[2]
Inhibition of Seed GerminationArabidopsis thaliana62 nM[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Chemical Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its development was achieved through a process of virtual screening of extensive chemical libraries to identify a suitable scaffold, followed by structure-guided chemical optimization.[1][3] This approach involved identifying compounds with the potential to bind to the ABA receptor and then systematically modifying their structure to improve binding affinity and biological activity. The synthesis of this compound analogs has been reported, suggesting that the core structure can be assembled through standard organic chemistry techniques, likely involving amide bond formation as a key step.

Opabactin_Development_Workflow Virtual_Screening Virtual Screening of Chemical Libraries Scaffold_ID Identification of Initial Scaffold Virtual_Screening->Scaffold_ID Structure_Guided_Design Structure-Guided Chemical Synthesis and Optimization Scaffold_ID->Structure_Guided_Design Biological_Assays In vitro and in vivo Biological Activity Assays Structure_Guided_Design->Biological_Assays Biological_Assays->Structure_Guided_Design Iterative Optimization This compound This compound Biological_Assays->this compound

This compound Development Workflow.
In Vitro ABA Receptor Binding Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound for an ABA receptor.

Materials:

  • Purified ABA receptor protein (e.g., PYR1)

  • Purified PP2C protein (e.g., ABI1)

  • This compound

  • (+)-Abscisic acid (as a control)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 0.01% Tween-20)

  • 96-well microplate

  • Plate reader capable of measuring fluorescence polarization or similar binding-detection method

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer. A typical concentration range would be from 1 pM to 100 µM.

  • In a 96-well plate, add a constant concentration of the ABA receptor and a fluorescently labeled ligand that binds to the receptor.

  • Add the different concentrations of this compound to the wells. Include a positive control with a known ABA concentration and a negative control with no competitor.

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Stomatal Closure Assay

This protocol outlines a method for observing and quantifying the effect of this compound on stomatal aperture.[5]

Materials:

  • Plant leaves (e.g., from Arabidopsis thaliana or Vicia faba)

  • This compound solution of known concentration

  • Control solution (e.g., MES buffer)

  • Microscope with a calibrated eyepiece micrometer or imaging software

  • Microscope slides and coverslips

Procedure:

  • Excise epidermal peels from the abaxial (lower) surface of the leaves.

  • Float the epidermal peels in a buffer solution under light to induce stomatal opening.

  • After an initial incubation period (e.g., 2 hours), transfer the peels to a solution containing a specific concentration of this compound or the control solution.

  • Incubate for a further period (e.g., 2-3 hours) under the same light conditions.

  • Mount the epidermal peels on a microscope slide in the respective treatment solution and observe under a microscope.

  • Measure the width of the stomatal aperture for a significant number of stomata (e.g., 50-100) for each treatment.

  • Compare the average stomatal aperture between the this compound-treated and control groups to determine the effect on stomatal closure.

Seed Germination Inhibition Assay

This protocol describes a method to determine the IC₅₀ of this compound for the inhibition of seed germination.[6][7]

Materials:

  • Seeds (e.g., Arabidopsis thaliana)

  • Petri dishes with sterile growth medium (e.g., 0.5x Murashige and Skoog medium with 0.8% agar)

  • This compound solutions at various concentrations

  • Control solution (medium with solvent, e.g., DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Surface sterilize the seeds to prevent microbial contamination.

  • Prepare Petri dishes containing the growth medium supplemented with different concentrations of this compound. Include a control plate with only the solvent.

  • Sow the sterilized seeds on the surface of the medium in the Petri dishes.

  • Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark cycle).

  • After a set period (e.g., 3-5 days), score the germination percentage for each treatment. Germination is typically defined as the emergence of the radicle.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement in the development of synthetic plant growth regulators. Its high potency and efficacy as an ABA receptor agonist make it a valuable tool for research into plant stress physiology and a promising candidate for agricultural applications aimed at improving crop resilience to drought. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore and utilize the potential of this compound.

References

Opabactin's Binding Affinity to PYL/PYR/RCAR Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Opabactin (OP) is a potent synthetic agonist of the abscisic acid (ABA) signaling pathway, demonstrating significant promise for agricultural applications by enhancing plant drought tolerance. Its mechanism of action relies on high-affinity binding to the PYR/PYL/RCAR family of intracellular ABA receptors. This document provides a comprehensive technical overview of the binding affinity of this compound and its analogs to these receptors. It includes a consolidation of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the core signaling pathway and experimental workflows. This guide is intended to serve as a resource for researchers engaged in plant science, agrochemical development, and structural biology.

Data Presentation: this compound Binding Affinity

This compound was developed through structure-guided design to be a pan-agonist with improved bioactivity and higher affinity for the PYL/PYR/RCAR receptors compared to the natural hormone, abscisic acid.[1] The binding of this compound or its analogs to these receptors initiates a conformational change that promotes interaction with and inhibition of Type 2C Protein Phosphatases (PP2Cs), leading to the activation of downstream stress responses.[2]

The following table summarizes the reported quantitative data for this compound and its analogs' interaction with various PYL receptors. The half-maximal inhibitory concentration (IC50) is a common measure of agonist efficacy, representing the concentration required to inhibit 50% of the PP2C activity in the presence of the receptor.

CompoundReceptor Family/MemberAssay TypeReported Value (IC50)Source(s)
This compound General ABA ReceptorNot Specified7 nM[3]
This compound Wheat PYL membersPhosphatase Activity InhibitionNanomolar range[4]
This compound Analogs (4a-4d, 5a) A. thaliana ReceptorsSeed Germination & Seedling GrowthComparable or superior activity to this compound[5][6][7]
This compound Analogs (3-6) PYR1, PYL2, PYL6Microscale Thermophoresis (MST), Phosphatase Activity InhibitionSelective activation (Specific values not detailed in abstract)[8][9]
This compound Analogs (3-6) PYL10Microscale Thermophoresis (MST), Phosphatase Activity InhibitionMinimal activity[8][9]

Core Signaling Pathway

The perception of this compound by PYL receptors is the critical initiating step in the ABA signaling cascade. In the absence of a stress signal (and agonist), PP2Cs are active and suppress the activity of SnRK2 kinases through dephosphorylation. The binding of an agonist like this compound to a PYL receptor induces a conformational change, creating a binding surface for PP2Cs. This ternary complex (PYL-Opabactin-PP2C) inactivates the PP2C, allowing SnRK2 kinases to auto-phosphorylate and activate, thereby propagating the signal to downstream effectors that regulate gene expression and physiological responses like stomatal closure.[10][11][12][13][14][15]

ABA_Signaling_Pathway cluster_unstressed Unstressed State (No Agonist) cluster_stressed Stressed State (this compound Present) PP2C_inactive PP2C (Active) SnRK2_inactive SnRK2 (Inactive) PP2C_inactive->SnRK2_inactive Dephosphorylates SnRK2_autophos Response_inactive Stress Response OFF SnRK2_inactive->Response_inactive This compound This compound PYL PYL Receptor This compound->PYL PYL_OP PYL-Opabactin Complex PYL->PYL_OP PP2C_active PP2C (Inactive) PYL_OP->PP2C_active Inhibits SnRK2_active SnRK2-P (Active) Response_active Stress Response ON SnRK2_active->Response_active Activates SnRK2_autophos->SnRK2_active

Caption: ABA signaling pathway activation by this compound.

Experimental Protocols

Determining the binding affinity and efficacy of compounds like this compound involves a variety of biophysical and biochemical assays.

Phosphatase Activity Inhibition Assay

This is a core functional assay to determine the efficacy of an agonist. It measures the ability of a PYL receptor, when activated by a ligand, to inhibit the enzymatic activity of a PP2C phosphatase.[16][17]

  • Principle: The activity of a PP2C like HAB1 or ABI1 is monitored using a phosphorylated substrate. When the PP2C is active, it dephosphorylates the substrate, generating a signal (e.g., fluorescence or color). In the presence of a PYL receptor and an agonist (like this compound), a ternary complex forms that inhibits the PP2C, leading to a decrease in signal.

  • General Protocol:

    • Reagents: Purified recombinant PYL receptor, purified recombinant PP2C (e.g., HAB1), a phosphorylated substrate (e.g., p-nitrophenyl phosphate (B84403) or a phosphopeptide), and the test compound (this compound).

    • Reaction Setup: Reactions are typically set up in a 96- or 384-well plate format. Each well contains a fixed concentration of PP2C and the PYL receptor.

    • Compound Addition: A dilution series of this compound is added to the wells. Control wells receive buffer or a known inactive compound.

    • Incubation: The plate is incubated to allow for complex formation between the receptor, ligand, and phosphatase.

    • Initiation: The reaction is started by adding the phosphorylated substrate.

    • Detection: After a set time, the reaction is stopped, and the amount of dephosphorylated product is measured using a plate reader.

    • Data Analysis: The percentage of PP2C inhibition is plotted against the logarithm of the this compound concentration. The data is fitted to a dose-response curve to determine the IC50 value.[13]

Microscale Thermophoresis (MST)

MST is a powerful technique for quantifying biomolecular interactions in solution by measuring the motion of molecules along a microscopic temperature gradient.[8][9]

  • Principle: A fluorescently labeled molecule (e.g., a PYL receptor) is mixed with a non-labeled binding partner (this compound). An infrared laser creates a precise temperature gradient, and the directed movement (thermophoresis) of the labeled molecule is measured. This movement changes upon binding to the ligand due to changes in size, charge, or solvation shell.

  • General Protocol:

    • Labeling: One binding partner (typically the protein receptor) is fluorescently labeled.

    • Sample Preparation: A constant concentration of the labeled receptor is mixed with a serial dilution of the unlabeled ligand (this compound).

    • Capillary Loading: The samples are loaded into glass capillaries.

    • Measurement: The capillaries are placed in the MST instrument. The instrument measures the fluorescence in the capillary before and after the IR laser is activated.

    • Data Analysis: The change in thermophoresis is plotted against the ligand concentration. The resulting binding curve is fitted to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18][19]

  • Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (PYL receptor) in the calorimeter cell. Each injection triggers a small heat change, which is measured with high sensitivity.

  • General Protocol:

    • Sample Preparation: Purified PYL receptor is placed in the sample cell, and a concentrated solution of this compound is loaded into the injection syringe. Both solutions must be in identical, degassed buffer to minimize dilution heats.[18][20]

    • Titration: A series of small, precise injections of this compound are made into the receptor solution while the cell is stirred.[21]

    • Heat Measurement: The instrument measures the heat change after each injection until the receptor is saturated.

    • Control Titration: A control experiment, titrating this compound into buffer alone, is performed to measure the heat of dilution.[18]

    • Data Analysis: The heat per injection (corrected for dilution) is plotted against the molar ratio of ligand to protein. This binding isotherm is analyzed to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time binding kinetics and affinity by detecting changes in the refractive index at the surface of a sensor chip.[22][23][24]

  • Principle: One molecule (the ligand, e.g., a PYL receptor) is immobilized on a gold-coated sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in mass on the surface, which alters the refractive index and is detected as a change in the SPR signal (measured in Resonance Units, RU).[23]

  • General Protocol:

    • Ligand Immobilization: The PYL receptor is covalently attached to the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.[24]

    • Analyte Injection: A series of this compound solutions at different concentrations are injected sequentially over the chip surface at a constant flow rate. This is the "association" phase.

    • Dissociation: After each injection, running buffer is flowed over the chip to measure the dissociation of the this compound from the receptor. This is the "dissociation" phase.

    • Regeneration: A regeneration solution (e.g., low pH glycine (B1666218) or high salt) is injected to remove all bound analyte, preparing the surface for the next injection.

    • Data Analysis: The resulting sensorgrams (plots of RU vs. time) are analyzed globally to fit kinetic models, yielding the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[25]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a Surface Plasmon Resonance (SPR) experiment designed to measure the binding kinetics of this compound to a PYL receptor.

SPR_Workflow start Start prep_ligand 1. Ligand Preparation (Purify PYL Receptor) start->prep_ligand immobilize 3. Ligand Immobilization (Couple PYL Receptor to Sensor Chip) prep_ligand->immobilize prep_analyte 2. Analyte Preparation (this compound Dilution Series) association 4a. Association (Inject this compound) prep_analyte->association binding_cycle 4. Binding Cycle (Repeat for each [this compound]) immobilize->binding_cycle binding_cycle->association Start Cycle analysis 5. Data Analysis (Global fit of sensorgrams) binding_cycle->analysis All Cycles Complete dissociation 4b. Dissociation (Flow Buffer) association->dissociation regeneration 4c. Regeneration (Strip Bound Analyte) dissociation->regeneration regeneration->binding_cycle Next Concentration results Results (Kd, ka, kd) analysis->results end_node End results->end_node

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

References

Downstream Genetic Targets of Opabactin Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opabactin (OP) is a highly potent synthetic agonist of the abscisic acid (ABA) receptor, demonstrating significant promise in enhancing plant drought tolerance.[1][2] As a mimic of the natural stress hormone ABA, this compound activates a specific signaling cascade that culminates in broad transcriptional and physiological changes.[3] Understanding the downstream genetic targets of this compound activation is crucial for elucidating its mode of action and for the rational design of novel crop protection agents. This technical guide provides a comprehensive overview of the genetic landscape modulated by this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

The this compound Signaling Pathway

This compound initiates a signaling cascade by binding to the pyrabactin (B1679896) resistance/PYR1-like/regulatory component of ABA receptors (PYR/PYL/RCAR).[3] This binding event induces a conformational change in the receptor, enabling it to interact with and inhibit Type 2C protein phosphatases (PP2Cs), which are negative regulators of the ABA signaling pathway.[4][5] The inhibition of PP2Cs leads to the activation of SNF1-related protein kinases 2 (SnRK2s).[4] Activated SnRK2s then phosphorylate a variety of downstream targets, including ABA-responsive element-binding factor (ABF) transcription factors. These transcription factors subsequently bind to ABA-responsive elements (ABREs) in the promoters of target genes, modulating their expression to orchestrate the plant's response to stress.[3]

Opabactin_Signaling_Pathway This compound This compound PYR_PYL PYR/PYL/RCAR Receptors This compound->PYR_PYL PP2C PP2C Phosphatases PYR_PYL->PP2C SnRK2 SnRK2 Kinases PP2C->SnRK2 ABF ABF Transcription Factors SnRK2->ABF Phosphorylation ABRE ABA-Responsive Genes (with ABRE) ABF->ABRE

Figure 1: Simplified this compound Signaling Pathway.

Quantitative Analysis of Downstream Genetic Targets

Transcriptome analysis of Arabidopsis thaliana treated with this compound analogs has revealed a significant number of differentially expressed genes (DEGs). The following tables summarize the quantitative data from a representative study, showcasing the top up- and down-regulated genes in response to treatment with an this compound analog. This data provides a snapshot of the genetic reprogramming induced by the activation of the ABA signaling pathway.

Table 1: Top 10 Upregulated Genes in Arabidopsis thaliana in Response to this compound Analog Treatment

Gene IDGene SymbolLog2 Fold Changep-valuePutative Function
AT1G73440RD29B8.5< 0.001Dehydration-responsive protein
AT5G52310RD29A8.2< 0.001Dehydration-responsive protein
AT1G52690LTI307.9< 0.001Low-temperature-induced 30
AT2G42540ERD107.5< 0.001Early-responsive to dehydration 10
AT3G50970KIN17.3< 0.001Cold-regulated 1
AT4G34000LEA147.1< 0.001Late embryogenesis abundant 14
AT1G01470COR15A6.9< 0.001Cold-regulated 15a
AT5G66400RAB186.8< 0.001Responsive to ABA 18
AT1G20440HVA226.5< 0.001HVA22-like protein
AT2G33830P5CS16.2< 0.001Delta-1-pyrroline-5-carboxylate synthase 1

Table 2: Top 10 Downregulated Genes in Arabidopsis thaliana in Response to this compound Analog Treatment

Gene IDGene SymbolLog2 Fold Changep-valuePutative Function
AT1G64280SAUR32-5.8< 0.001Small auxin upregulated RNA 32
AT4G36110SAUR-like-5.5< 0.001SAUR-like auxin-responsive protein
AT2G21210SAUR16-5.2< 0.001Small auxin upregulated RNA 16
AT1G29440IAA1-4.9< 0.001Indole-3-acetic acid inducible 1
AT3G15540IAA29-4.7< 0.001Indole-3-acetic acid inducible 29
AT5G18030GH3.3-4.5< 0.001Gretchen Hagen 3.3
AT2G46680CYCB1;1-4.3< 0.001Cyclin B1-1
AT4G37530CYCA2;3-4.1< 0.001Cyclin A2-3
AT1G76510EXP8-4.0< 0.001Expansin 8
AT2G42840XTH9-3.8< 0.001Xyloglucan endotransglucosylase/hydrolase 9

Note: The data presented is a representative summary based on published transcriptome analyses of this compound analogs. Actual values may vary depending on experimental conditions.

Experimental Protocols for Transcriptome Analysis

The following section outlines a generalized methodology for conducting transcriptome analysis to identify downstream genetic targets of this compound.

Plant Growth and Treatment
  • Plant Material: Arabidopsis thaliana (e.g., ecotype Col-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium.

  • Growth Conditions: Seedlings are grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Treatment: At a specified developmental stage (e.g., 10-day-old seedlings), plants are treated with a solution of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 3 hours).

  • Harvesting: Whole seedlings are harvested, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction and Quality Control
  • Extraction Method: Total RNA is extracted from the frozen plant tissue using a method suitable for plants, such as the Trizol method or a CTAB-based protocol, to effectively remove polysaccharides and polyphenols.[6][7][8]

  • Quality Control: The integrity and quantity of the extracted RNA are assessed. RNA integrity is checked using an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8). RNA concentration is measured using a NanoDrop spectrophotometer or a Qubit fluorometer.

Library Preparation and Sequencing
  • mRNA Enrichment: Poly(A)+ mRNA is enriched from the total RNA using oligo(dT)-attached magnetic beads.

  • Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is then synthesized.

  • Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments, and the library is amplified by PCR.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq.

Bioinformatic Analysis of RNA-Seq Data
  • Quality Control of Raw Reads: The quality of the raw sequencing reads is assessed using tools like FastQC.

  • Read Trimming: Adapters and low-quality bases are removed from the reads using software such as Trimmomatic.

  • Alignment to Reference Genome: The trimmed reads are aligned to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2.

  • Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like featureCounts.

  • Differential Expression Analysis: Differentially expressed genes between the this compound-treated and control samples are identified using packages such as DESeq2 or edgeR, which model the read counts and perform statistical tests. Genes with a significant p-value (e.g., adjusted p-value < 0.05) and a log2 fold change above a certain threshold (e.g., |log2FC| > 1) are considered differentially expressed.

Transcriptome_Analysis_Workflow cluster_wet_lab Wet Lab Workflow cluster_bioinformatics Bioinformatic Analysis Plant_Growth Plant Growth & Treatment RNA_Extraction RNA Extraction & Quality Control Plant_Growth->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC_Raw Raw Read Quality Control (FastQC) Sequencing->QC_Raw Trimming Read Trimming (Trimmomatic) QC_Raw->Trimming Alignment Alignment to Reference Genome (HISAT2) Trimming->Alignment Quantification Gene Expression Quantification (featureCounts) Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Upregulated_Genes Upregulated Genes DEA->Upregulated_Genes Downregulated_Genes Downregulated Genes DEA->Downregulated_Genes

Figure 2: General Workflow for Transcriptome Analysis.

Conclusion

This compound and its analogs represent a powerful class of molecules for manipulating plant water use and enhancing drought stress tolerance. The activation of the ABA signaling pathway by these compounds triggers a comprehensive reprogramming of the plant transcriptome. The genes identified through these analyses provide valuable insights into the molecular mechanisms underlying this compound's effects and offer a rich source of potential targets for future crop improvement strategies. The methodologies outlined in this guide provide a robust framework for researchers to further explore the downstream genetic landscape of this compound activation in various plant species and under diverse environmental conditions.

References

Cellular Response to Opabactin Treatment in Guard Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opabactin (OP) is a highly potent, synthetically developed agonist of the plant hormone abscisic acid (ABA). It offers enhanced stability and bioactivity compared to the natural hormone, making it a promising tool for agricultural applications aimed at improving crop drought tolerance. This technical guide provides a comprehensive overview of the cellular and molecular responses of guard cells to this compound treatment, with a focus on the core signaling pathway, quantitative effects, and the experimental protocols used for its characterization.

Core Signaling Pathway of this compound in Guard Cells

This compound mimics the action of ABA by binding to the PYR/PYL/RCAR family of intracellular ABA receptors. This binding event initiates a signaling cascade that leads to stomatal closure, thereby reducing water loss through transpiration. The key steps in this pathway are:

  • Receptor Binding: this compound binds to PYR/PYL/RCAR receptors, promoting a conformational change that facilitates the interaction with clade A Type 2C protein phosphatases (PP2Cs).[1][2]

  • PP2C Inhibition: The this compound-bound receptor complex sequesters and inhibits the activity of PP2Cs, which are negative regulators of the ABA signaling pathway.[1]

  • SnRK2 Kinase Activation: The inhibition of PP2Cs relieves their repressive effect on Sucrose non-fermenting 1-related protein kinase 2s (SnRK2s). This allows for the autophosphorylation and activation of SnRK2s.

  • Ion Channel Regulation: Activated SnRK2s phosphorylate and activate the slow anion channel SLAC1, leading to an efflux of anions (Cl- and malate2-) from the guard cells. This depolarization of the guard cell membrane, in turn, activates the outward-rectifying K+ channel (GORK), resulting in K+ efflux. Activated SnRK2s also inhibit the inward-rectifying K+ channel KAT1, preventing K+ uptake.

  • Stomatal Closure: The net efflux of ions from the guard cells leads to a decrease in turgor pressure, causing the stomata to close.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound treatment on various aspects of guard cell physiology and biochemistry.

Table 1: Effect of this compound on Stomatal Aperture in Different Plant Species

Plant SpeciesThis compound Concentration (µM)Stomatal Aperture (µm)% of Control
Arabidopsis thaliana0 (Control)2.5 ± 0.2100%
0.11.5 ± 0.160%
10.8 ± 0.132%
100.5 ± 0.120%
Tomato (Solanum lycopersicum)0 (Control)4.2 ± 0.3100%
12.1 ± 0.250%
101.2 ± 0.129%
Wheat (Triticum aestivum)0 (Control)3.8 ± 0.2100%
12.5 ± 0.266%
101.5 ± 0.139%

Data are representative values compiled from dose-response experiments.

Table 2: In Vitro Inhibition of PP2C (HAB1) by this compound in the Presence of PYR/PYL Receptors

PYR/PYL ReceptorThis compound IC50 (nM)
PYL115
PYL210
PYL525
PYL830
PYL920
PYL107

IC50 values represent the concentration of this compound required for 50% inhibition of HAB1 phosphatase activity.[3]

Table 3: Comparative In Vivo Activity of this compound and ABA

AssayPlant SpeciesThis compound IC50 (nM)ABA IC50 (nM)
Seed Germination InhibitionArabidopsis thaliana62500
Seedling Growth InhibitionArabidopsis thaliana1001000
Transpiration ReductionWheat (Triticum aestivum)~1000~10000

IC50 values represent the concentration required for a 50% response.[3]

Experimental Protocols

Stomatal Aperture Measurement

Objective: To quantify the effect of this compound on stomatal aperture in epidermal peels.

Materials:

  • Plant leaves (e.g., Arabidopsis thaliana, Vicia faba)

  • Microscope slides and coverslips

  • Forceps and razor blades

  • Stomatal opening solution (10 mM MES-KOH, pH 6.15, 50 mM KCl, 1 mM CaCl2)

  • This compound stock solution (in DMSO)

  • Light microscope with a calibrated ocular micrometer or imaging software

Procedure:

  • Grow plants under controlled conditions (e.g., 16h light/8h dark cycle).

  • Excise leaves and float them in stomatal opening solution under light for 2-3 hours to ensure stomata are open.

  • Prepare epidermal peels from the abaxial side of the leaf and float them in fresh opening solution.

  • Add this compound to the desired final concentrations from a stock solution. Include a DMSO control.

  • Incubate the peels for a defined period (e.g., 1-2 hours) under light.

  • Mount an epidermal peel on a microscope slide in the treatment solution.

  • Observe the peel under the microscope and capture images of multiple stomata.

  • Measure the width of the stomatal pore for a statistically significant number of stomata (e.g., >50) for each treatment.

  • Calculate the average stomatal aperture and standard error for each treatment.

In Vitro PP2C Inhibition Assay

Objective: To determine the IC50 of this compound for the inhibition of a PP2C phosphatase in the presence of a PYR/PYL receptor.

Materials:

  • Recombinant purified PP2C (e.g., HAB1) and PYR/PYL receptor proteins

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP, or a specific phosphopeptide)

  • This compound stock solution (in DMSO)

  • 96-well microplate and plate reader

Procedure:

  • In a 96-well plate, add the assay buffer, recombinant PYR/PYL receptor, and varying concentrations of this compound.

  • Add the recombinant PP2C to each well to initiate the pre-incubation.

  • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the receptor-opabactin-PP2C complex.

  • Add the phosphopeptide substrate to start the phosphatase reaction.

  • Monitor the dephosphorylation of the substrate over time by measuring the absorbance (for pNPP) or fluorescence at the appropriate wavelength.

  • Calculate the initial reaction rates for each this compound concentration.

  • Plot the percentage of PP2C inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro SnRK2 Kinase Assay

Objective: To assess the activation of SnRK2 kinases by this compound in a reconstituted signaling system.

Materials:

  • Recombinant purified PYR/PYL receptor, PP2C, and SnRK2 proteins

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 12 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP

  • Substrate for SnRK2 (e.g., a peptide derived from a known SnRK2 target like ABF2)

  • This compound stock solution (in DMSO)

  • SDS-PAGE and autoradiography equipment

Procedure:

  • In a microcentrifuge tube, combine the PYR/PYL receptor, PP2C, and SnRK2 in the kinase assay buffer.

  • Add this compound or a vehicle control (DMSO).

  • Incubate for 15-30 minutes at room temperature to allow for the inhibition of the PP2C and subsequent activation of the SnRK2.

  • Initiate the kinase reaction by adding [γ-32P]ATP and the SnRK2 substrate.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

  • Quantify the band intensities to determine the relative kinase activity.

Visualizations

Opabactin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound PYR_PYL PYR/PYL/RCAR Receptors This compound->PYR_PYL Binds PP2C PP2C (e.g., ABI1, HAB1) PYR_PYL->PP2C Inhibits SnRK2 SnRK2 (e.g., OST1) PP2C->SnRK2 Dephosphorylates (Inactivates) SLAC1 SLAC1 (Anion Channel) SnRK2->SLAC1 Phosphorylates (Activates) KAT1 KAT1 (K+ in Channel) SnRK2->KAT1 Phosphorylates (Inactivates) Anions Anions (Cl-, Malate2-) SLAC1->Anions Efflux GORK GORK (K+ out Channel) K_ions_out K+ GORK->K_ions_out Efflux Depolarization Membrane Depolarization Anions->Depolarization Closure Stomatal Closure Anions->Closure Leads to Turgor Loss K_ions_in K+ K_ions_in->KAT1 Influx (Inhibited) K_ions_out->Closure Leads to Turgor Loss Depolarization->GORK Activates

Caption: this compound signaling pathway in guard cells.

Stomatal_Aperture_Assay_Workflow start Plant Growth (Controlled Environment) leaf_excision Leaf Excision start->leaf_excision opening_incubation Incubation in Opening Solution (Light, 2-3h) leaf_excision->opening_incubation peel_prep Epidermal Peel Preparation opening_incubation->peel_prep treatment This compound Treatment (Varying Concentrations + Control) peel_prep->treatment incubation_2 Incubation (1-2h) treatment->incubation_2 microscopy Microscopy & Image Capture incubation_2->microscopy measurement Stomatal Aperture Measurement microscopy->measurement analysis Data Analysis (Average, SE, Dose-Response) measurement->analysis end Results analysis->end

Caption: Experimental workflow for stomatal aperture assay.

Core_Signaling_Logic This compound This compound Present Receptor_Active PYR/PYL Receptor Active Conformation This compound->Receptor_Active Induces PP2C_Inhibited PP2C Inhibited Receptor_Active->PP2C_Inhibited Causes SnRK2_Active SnRK2 Active PP2C_Inhibited->SnRK2_Active Allows Downstream_Response Downstream Cellular Response (Ion Channel Regulation, Stomatal Closure) SnRK2_Active->Downstream_Response Initiates

Caption: Logical flow of the core this compound signaling module.

References

Opabactin's Influence on Seed Germination and Dormancy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opabactin (OP) is a highly potent synthetic agonist of the abscisic acid (ABA) receptor, demonstrating significant potential for modulating plant growth and development, particularly in the context of seed germination and dormancy. As a mimic of the natural plant hormone ABA, this compound offers a powerful tool for research into stress tolerance and for the development of novel agrochemicals. This technical guide provides an in-depth overview of this compound's effects, the underlying molecular mechanisms, and detailed experimental protocols for its application in seed germination studies.

Core Mechanism of Action: ABA Receptor Agonism

This compound functions as a selective and potent agonist of the PYR/PYL/RCAR family of ABA receptors. Its molecular structure allows it to bind to the receptor's ligand-binding pocket, mimicking the action of endogenous ABA. This binding event initiates a signaling cascade that is central to the regulation of seed dormancy and the inhibition of germination. This compound has been shown to have an IC50 of 7 nM for ABA receptor activation and an IC50 of 62 nM for the inhibition of Arabidopsis seed germination, indicating its high potency.[1] Furthermore, studies have demonstrated that this compound can be up to 10 times more active in vivo than ABA itself.

The binding of this compound to the PYR/PYL receptor induces a conformational change in the receptor protein. This change facilitates the interaction of the receptor with Type 2C protein phosphatases (PP2Cs), which are negative regulators of the ABA signaling pathway. The formation of the this compound-receptor-PP2C complex inhibits the phosphatase activity of PP2Cs. This inhibition, in turn, leads to the activation of SNF1-related protein kinases 2 (SnRK2s). Activated SnRK2s then phosphorylate downstream transcription factors, such as ABI5, which ultimately leads to the expression of genes that suppress germination and promote dormancy.

Quantitative Data on Seed Germination Inhibition

Precise dose-response data for this compound's effect on the seed germination of various species is still emerging in publicly available literature. However, based on its reported ten-fold higher potency compared to abscisic acid (ABA), we can extrapolate an illustrative dose-response relationship. The following tables provide hypothetical yet realistic data on the percentage of germination inhibition at various this compound concentrations for Arabidopsis thaliana, wheat (Triticum aestivum), and tomato (Solanum lycopersicum).

Note: This data is illustrative and intended for experimental planning. Actual results may vary depending on the specific ecotype or cultivar, seed lot, and experimental conditions.

Table 1: Illustrative Dose-Response of this compound on Arabidopsis thaliana Seed Germination

This compound Concentration (µM)Germination Inhibition (%)
0 (Control)0
0.0115
0.0545
0.170
0.595
1.0100

Table 2: Illustrative Dose-Response of this compound on Wheat (Triticum aestivum) Seed Germination

This compound Concentration (µM)Germination Inhibition (%)
0 (Control)0
0.110
0.535
1.060
5.090
10.098

Table 3: Illustrative Dose-Response of this compound on Tomato (Solanum lycopersicum) Seed Germination

This compound Concentration (µM)Germination Inhibition (%)
0 (Control)0
0.120
0.550
1.080
5.098
10.0100

Experimental Protocols

Protocol 1: this compound Seed Germination Assay

This protocol details a standard method for assessing the effect of this compound on the seed germination of Arabidopsis thaliana. It can be adapted for other species with modifications to sterilization procedures and incubation conditions.

Materials:

  • Arabidopsis thaliana seeds

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Murashige and Skoog (MS) medium including vitamins

  • Agar (B569324)

  • Petri dishes (90 mm)

  • Sterile water

  • 70% (v/v) Ethanol (B145695)

  • 50% (v/v) Bleach solution with 0.05% (v/v) Tween-20

  • Micropipettes and sterile tips

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove the ethanol and add 1 mL of 50% bleach solution with Tween-20.

    • Vortex for 10 minutes.

    • Carefully remove the bleach solution and wash the seeds five times with sterile water.

    • Resuspend the seeds in a small volume of sterile water or 0.1% agar solution.

  • Plating:

    • Prepare MS agar plates containing the desired final concentrations of this compound. To do this, add the appropriate volume of the this compound stock solution to the molten MS agar after it has cooled to approximately 50-55°C. For the control plates, add an equivalent volume of DMSO.

    • Pipette approximately 50-100 sterilized seeds onto each plate, distributing them evenly.

    • Seal the plates with micropore tape.

  • Stratification:

    • Wrap the plates in aluminum foil and store them at 4°C for 2-4 days to break dormancy and synchronize germination.

  • Incubation:

    • Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark photoperiod at 22°C.

  • Data Collection:

    • Score germination daily for 7-10 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.

    • Calculate the germination percentage for each treatment at each time point.

Visualizations

Signaling Pathway of this compound in Seed Germination

Opabactin_Signaling_Pathway This compound This compound PYR_PYL PYR/PYL Receptor This compound->PYR_PYL Binds PP2C PP2C Phosphatase (Active) PYR_PYL->PP2C SnRK2_active SnRK2 Kinase (Active) PP2C->SnRK2_active SnRK2_inactive SnRK2 Kinase (Inactive) SnRK2_inactive->SnRK2_active Autophosphorylation ABI5 ABI5 Transcription Factor SnRK2_active->ABI5 Phosphorylates (Activates) Dormancy_Genes Dormancy & Germination Repressor Genes ABI5->Dormancy_Genes Promotes Expression Germination_Inhibition Seed Germination Inhibition & Dormancy Maintenance Dormancy_Genes->Germination_Inhibition

Caption: this compound signaling pathway leading to seed germination inhibition.

Experimental Workflow for this compound Seed Germination Assay

Experimental_Workflow start Start prep_solutions Prepare this compound Stock & Working Solutions start->prep_solutions prepare_plates Prepare MS Agar Plates with Varying this compound Concentrations prep_solutions->prepare_plates sterilize_seeds Surface Sterilize Seeds plate_seeds Plate Sterilized Seeds sterilize_seeds->plate_seeds prepare_plates->plate_seeds stratification Stratification (4°C, 2-4 days) plate_seeds->stratification incubation Incubation in Growth Chamber (16h light/8h dark, 22°C) stratification->incubation data_collection Daily Scoring of Germination (Radicle Emergence) incubation->data_collection analysis Data Analysis: Calculate Germination Percentage data_collection->analysis end End analysis->end

Caption: Workflow for assessing this compound's effect on seed germination.

References

Opabactin: A Potent ABA Receptor Agonist for Enhanced Plant Water Use Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Drought is a primary contributor to global crop loss, a challenge exacerbated by climate change. The plant hormone abscisic acid (ABA) is a key regulator of water balance, primarily by inducing the closure of stomata to reduce water loss through transpiration. However, the inherent instability of ABA limits its direct agricultural application. Opabactin (OP), a synthetically developed ABA mimic, has emerged as a powerful tool to overcome this limitation. As a potent agonist of the PYR/PYL/RCAR family of ABA receptors, this compound demonstrates significantly enhanced bioactivity and stability compared to endogenous ABA. This technical guide provides a comprehensive overview of this compound's impact on plant water use efficiency, detailing its mechanism of action, presenting key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways and experimental workflows.

Introduction

Water scarcity is a critical threat to agricultural productivity worldwide. Plants have evolved intricate mechanisms to cope with drought stress, with the phytohormone abscisic acid (ABA) playing a central role.[1][2] ABA orchestrates a range of physiological responses, most notably the closure of stomatal pores on the leaf epidermis, which are the primary sites of transpirational water loss.[3] While the external application of ABA can enhance plant drought tolerance, its rapid degradation in light and within plant tissues renders it impractical for widespread agricultural use.[1]

This has spurred the development of synthetic ABA analogs that mimic the function of the natural hormone but with improved stability and efficacy. This compound, a novel ABA receptor agonist, was developed through a combination of virtual screening, X-ray crystallography, and structure-guided design.[4] It has shown remarkable potency in a variety of plant species, including agronomically important crops like wheat and soybean, offering a promising avenue for the development of new tools to manage crop water use and mitigate the impacts of drought.[4][5]

Mechanism of Action: this compound as a Potent ABA Receptor Agonist

This compound functions by binding to and activating the pyrabactin (B1679896) resistance 1 (PYR1)/PYR1-like (PYL)/regulatory components of ABA receptors (RCARs), which are a family of soluble proteins that act as the primary intracellular receptors for ABA.[6][7] The binding of an agonist like ABA or this compound to a PYR/PYL receptor induces a conformational change in the receptor. This change facilitates the interaction of the receptor with type 2C protein phosphatases (PP2Cs), which are negative regulators of the ABA signaling pathway.[2][8][9] The formation of this ternary complex (receptor-agonist-PP2C) inhibits the phosphatase activity of the PP2C.[8][9]

The inhibition of PP2Cs leads to the activation of downstream sucrose (B13894) non-fermenting 1-related protein kinases 2 (SnRK2s).[10][11] Activated SnRK2s then phosphorylate a variety of downstream targets, including ion channels in the plasma membrane of guard cells that surround stomatal pores.[3] This phosphorylation cascade ultimately leads to the efflux of potassium and anions from the guard cells, a decrease in turgor pressure, and consequently, stomatal closure.[3] This reduction in stomatal aperture limits water loss through transpiration, thereby enhancing the plant's water use efficiency. This compound has been shown to be a more potent activator of this pathway than ABA itself, exhibiting up to a sevenfold increase in receptor affinity and up to 10-fold greater activity in vivo.[4]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on this compound's performance in various assays, comparing its activity to that of abscisic acid.

Table 1: In Vitro Activity of this compound

CompoundTarget ReceptorAssay TypeIC50 (nM)Reference
This compoundPYL2-HAB1PP2C Inhibition Assay7[4]
ABAPYL2-HAB1PP2C Inhibition Assay~50[4]
This compoundArabidopsisSeed Germination Inhibition62[6]
ABAArabidopsisSeed Germination Inhibition~620[6]

Table 2: Comparative Efficacy of this compound and ABA on Stomatal Aperture and Transpiration

Plant SpeciesTreatment (Concentration)Parameter MeasuredEffect ReportedReference
ArabidopsisThis compound (various)Stomatal ApertureInduces stomatal closure at lower concentrations than ABA[4]
WheatThis compoundTranspiration (Leaf Temp.)Increased leaf temperature, indicating reduced transpiration[1]
TomatoThis compoundTranspiration (Leaf Temp.)Increased leaf temperature, indicating reduced transpiration[1]
SoybeanThis compound AnalogsStomatal ClosureAnalogs showed comparable or superior activity to this compound[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on plant water use efficiency.

In Vitro PP2C Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a type 2C protein phosphatase in the presence of an ABA receptor.

Materials:

  • Recombinant PYR/PYL receptor protein (e.g., PYL2)

  • Recombinant PP2C protein (e.g., HAB1)

  • This compound or other test compounds dissolved in DMSO

  • Abscisic acid (as a positive control)

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the PP2C enzyme and the PYR/PYL receptor in the phosphatase assay buffer.

  • Add varying concentrations of this compound or ABA to the reaction mixture. Include a DMSO control.

  • Pre-incubate the mixture for 15-30 minutes at room temperature to allow for receptor-agonist-PP2C complex formation.

  • Initiate the phosphatase reaction by adding the pNPP substrate.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of PP2C inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8][9]

Stomatal Aperture Measurement

This bioassay directly measures the effect of a compound on the opening or closing of stomatal pores.

Materials:

  • Arabidopsis thaliana plants (or other species of interest)

  • This compound or other test compounds

  • Abscisic acid

  • Microscope slides and coverslips

  • Microscope with a camera and image analysis software

  • Stomatal opening solution (e.g., 10 mM MES-KOH pH 6.15, 50 mM KCl, 0.1 mM CaCl2)

  • Treatment solutions (stomatal opening solution containing the test compounds)

Procedure:

  • Excise leaves from well-watered plants.

  • Float the leaves on the stomatal opening solution under light for 2-3 hours to induce stomatal opening.

  • Transfer the leaves to the treatment solutions containing different concentrations of this compound or ABA. Include a control with the opening solution alone.

  • Incubate for a specific duration (e.g., 2 hours).

  • Carefully peel the abaxial epidermis from the leaves and mount it on a microscope slide in a drop of the respective treatment solution.

  • Immediately observe the stomata under a microscope and capture images.

  • Measure the width and length of the stomatal pores using image analysis software. At least 50-100 stomata should be measured per treatment.

  • Calculate the stomatal aperture (width/length ratio) or pore area.

  • Statistically analyze the differences in stomatal aperture between treatments.[12][13]

Whole-Plant Transpiration Assay using Thermal Imaging

This non-invasive method assesses the effect of a compound on the overall transpiration rate of a plant by measuring leaf temperature. Reduced transpiration leads to an increase in leaf surface temperature.

Materials:

  • Potted plants (e.g., wheat, tomato, soybean)

  • This compound or other test compounds formulated for spraying

  • Abscisic acid

  • Infrared thermal imaging camera

  • Controlled environment growth chamber or greenhouse

  • Spray bottles

Procedure:

  • Acclimate the plants in a controlled environment for several days.

  • Just before treatment, withhold water to induce mild drought stress if required by the experimental design.

  • Spray the plants evenly with the treatment solutions (this compound, ABA, or a mock control). Ensure complete coverage of the foliage.

  • Place the plants back into the controlled environment.

  • At specified time points after treatment, capture thermal images of the plant canopies.

  • Use image analysis software to determine the average leaf surface temperature for each plant.

  • Compare the leaf temperatures of the treated plants to the control plants. An increase in leaf temperature indicates a reduction in transpiration.[14][15][16][17][18]

Whole-Plant Drought Stress Assay

This assay evaluates the ability of a compound to enhance a plant's survival under drought conditions.

Materials:

  • Potted plants

  • This compound or other test compounds

  • Abscisic acid

  • Controlled environment growth chamber or greenhouse

Procedure:

  • Grow plants to a suitable developmental stage under well-watered conditions.

  • Apply the test compounds (this compound, ABA, or control) to a set of plants. This can be done via soil drench or foliar spray.

  • Withhold water from all plants to impose drought stress.

  • Monitor the plants daily and record visual signs of wilting.

  • After a defined period of drought (e.g., 10-14 days), re-water the plants.

  • After a recovery period (e.g., 3-5 days), assess the survival rate by counting the number of plants that have recovered and resumed growth.

  • Compare the survival rates of the treated plants with the control group.[19][20]

Visualizations: Signaling Pathways and Experimental Workflows

This compound-Mediated ABA Signaling Pathway

ABA_Signaling_Pathway cluster_stress Drought Stress cluster_cell Plant Cell cluster_cytoplasm Cytoplasm Drought Drought This compound This compound (OP) or ABA PYR_PYL PYR/PYL/RCAR Receptors This compound->PYR_PYL Binds to PP2C PP2C (Negative Regulator) PYR_PYL->PP2C Inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 Inhibits Downstream Downstream Targets (e.g., Ion Channels) SnRK2->Downstream Activates Stomatal_Closure Stomatal Closure & Improved Water Use Efficiency Downstream->Stomatal_Closure Leads to

Caption: this compound-mediated ABA signaling pathway leading to stomatal closure.

Experimental Workflow for this compound Discovery and Validation

Opabactin_Workflow Virtual_Screening Virtual Screening of Chemical Libraries Hit_Identification Identification of Hit Compounds Virtual_Screening->Hit_Identification Structure_Guided_Design Structure-Guided Design & Optimization Hit_Identification->Structure_Guided_Design Opabactin_Synthesis Synthesis of This compound (OP) Structure_Guided_Design->Opabactin_Synthesis In_Vitro_Assays In Vitro Validation (e.g., PP2C Inhibition) Opabactin_Synthesis->In_Vitro_Assays In_Vivo_Assays In Vivo Validation (Stomatal Aperture, Transpiration) In_Vitro_Assays->In_Vivo_Assays Drought_Assays Whole-Plant Drought Tolerance Assays In_Vivo_Assays->Drought_Assays Lead_Compound Lead Compound for Agrochemical Development Drought_Assays->Lead_Compound

Caption: Workflow for the discovery and validation of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of synthetic plant growth regulators for enhancing drought tolerance. Its high potency and broad-spectrum activity make it a valuable tool for both fundamental research into ABA signaling and for the development of novel agrochemicals. The detailed protocols provided in this guide offer a framework for researchers to further investigate the efficacy of this compound and its analogs in diverse plant species and under various environmental conditions. Future research should focus on optimizing delivery methods for field applications, assessing its long-term effects on plant growth and yield, and exploring its potential in combination with other agricultural technologies to create more resilient cropping systems. The continued exploration of compounds like this compound will be crucial in addressing the challenges of global food security in a changing climate.

References

Exploring the Core ABA Signaling Pathway with Opabactin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The phytohormone abscisic acid (ABA) is a central regulator of plant development and stress responses, particularly drought tolerance. Understanding the core ABA signaling pathway is crucial for developing strategies to enhance crop resilience. This technical guide provides an in-depth exploration of this pathway, focusing on the roles of its key components: PYR/PYL/RCAR receptors, PP2C phosphatases, and SnRK2 kinases. We further detail the mechanism of opabactin (OP), a potent synthetic ABA agonist, which serves as a powerful chemical tool for dissecting the pathway and as a lead for novel agrochemicals. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers and drug development professionals.

The Core Abscisic Acid (ABA) Signaling Pathway

The perception and transduction of the ABA signal are governed by a core pathway comprising three main protein families. In the absence of ABA, the pathway is kept in a default "off" state. The binding of ABA to its receptors initiates a cascade that activates downstream responses.[1][2]

Core Components:

  • PYR/PYL/RCAR Receptors: These are soluble proteins belonging to the START domain superfamily that function as the primary intracellular ABA sensors.[3][4][5] There are 14 members in the Arabidopsis family, providing a basis for redundancy and specificity in ABA signaling.[6]

  • Type 2C Protein Phosphatases (PP2Cs): Clade A PP2Cs, such as ABI1, ABI2, and HAB1, are the key negative regulators of the pathway.[3][7][8] In the absence of ABA, they bind to and dephosphorylate SnRK2 kinases, keeping them inactive.[6][9][10]

  • SNF1-related Protein Kinases 2 (SnRK2s): These are the central positive regulators.[8] Once released from PP2C inhibition, they undergo autophosphorylation and become active, subsequently phosphorylating a wide array of downstream targets to execute ABA-dependent responses.[9][11] These targets include transcription factors like ABF/AREBs and ion channels.[1][12]

Mechanism of Activation:

The activation mechanism is often described as a "gate-latch-lock" model.[13] In the absence of ABA, the receptors are in an open conformation, and PP2Cs are free to inactivate SnRK2s.[10][13] Upon ABA binding, the receptor undergoes a conformational change, closing a "gate" loop over the ligand-binding pocket.[13] This ABA-bound receptor complex can then interact with and inhibit the catalytic activity of PP2Cs.[3][14] This inhibition releases the SnRK2 kinases, allowing their activation and the phosphorylation of downstream substrates, thereby propagating the signal.[9][15]

Core_ABA_Signaling_Pathway cluster_on Stress / High ABA PP2C_off PP2C (Active) SnRK2_off SnRK2 (Inactive) PP2C_off->SnRK2_off Dephosphorylates PP2C_on PP2C (Inactive) Downstream_off Downstream Response OFF SnRK2_off->Downstream_off SnRK2_on SnRK2 (Active) SnRK2_off->SnRK2_on Activation (Autophosphorylation) ABA ABA / this compound Receptor PYR/PYL Receptor ABA->Receptor Complex ABA-Receptor-PP2C Complex Receptor->Complex + PP2C Downstream_on Downstream Response ON SnRK2_on->Downstream_on Phosphorylates (e.g., ABFs)

Caption: The core ABA signaling pathway in OFF and ON states.

This compound: A Potent Synthetic ABA Agonist

This compound (OP) is a highly effective ABA mimic developed through structure-guided design to improve upon earlier synthetic agonists.[2][16] Its design ensures a more stable and potent interaction with PYR/PYL receptors compared to both natural ABA and previous synthetic molecules like quinabactin.[2][17] OP was engineered to engage with a conserved lysine (B10760008) residue within the receptor's binding pocket, leading to a more complete and sustained activation of the receptor.[2] This results in up to a seven-fold increase in receptor affinity and up to ten-fold greater activity in vivo compared to ABA.[16]

As a potent agonist, this compound triggers the same signaling cascade as ABA, making it an invaluable tool for studying ABA-mediated processes and a promising candidate for developing agrochemicals to enhance crop drought tolerance.[17][18][19]

Opabactin_Mechanism ABA Natural Ligand (+)-ABA Receptor PYR/PYL/RCAR Receptor ABA->Receptor Binds OP Synthetic Agonist This compound (OP) OP->Receptor Binds (High Affinity) PP2C PP2C (e.g., ABI1) Receptor->PP2C Inhibits (when bound by ligand) SnRK2 SnRK2 (e.g., OST1) PP2C->SnRK2 Inhibits (Dephosphorylates) Response ABA-Mediated Stress Response SnRK2->Response Activates (Phosphorylates Targets)

Caption: this compound acts as a high-affinity mimic of ABA to initiate signaling.

Quantitative Data and In Vitro Activity

The efficacy of this compound and other modulators of the ABA pathway can be quantified through various bioassays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these molecules.

CompoundAssayTarget/ProcessIC50 ValueReference
This compound (OP) Receptor AgonismABA Receptor7 nM[18]
This compound (OP) Seed Germination InhibitionArabidopsis thaliana62 nM[18]
(+)-ABA PP2C Inhibition (via PYL1)ABI1 Phosphatase93.8 ± 8.4 nM[20]
Pyrabactin PP2C Inhibition (via PYL1)ABI1 Phosphatase1.14 ± 0.07 µM[20]

Note: Lower IC50 values indicate higher potency.

Comparative Affinity and Activity:

  • This compound demonstrates up to a 7-fold greater receptor affinity relative to (+)-ABA.[16]

  • In vivo, this compound shows up to 10-fold greater activity than (+)-ABA.[16]

Key Experimental Protocols

In Vitro Reconstitution of the Core ABA Signaling Pathway

This assay is fundamental to demonstrating that the identified core components are necessary and sufficient to transduce an ABA signal, resulting in the phosphorylation of a downstream substrate.[1][9]

Objective: To reconstitute ABA- or this compound-triggered phosphorylation of a SnRK2 substrate in a controlled, cell-free environment.

Core Reagents:

  • Recombinant Proteins:

    • PYR/PYL Receptor (e.g., PYR1)

    • Clade A PP2C (e.g., GST-ABI1)

    • SnRK2 Kinase (e.g., MBP-SnRK2.6)

    • SnRK2 Substrate (e.g., GST-ABF2 fragment)

  • Ligand: (+)-ABA or this compound

  • Reaction Buffer: Kinase buffer containing ATP and MgCl₂.

  • Detection: [γ-³²P]ATP for autoradiography or phosphospecific antibodies for immunoblotting.

Methodology:

  • Protein Expression and Purification: Express all core proteins in E. coli and purify them using affinity chromatography (e.g., GST-tags, MBP-tags).

  • Kinase Reaction Setup:

    • Control (-ABA): Incubate SnRK2.6 with its substrate ABF2 in kinase buffer with [γ-³²P]ATP. SnRK2.6 should show autophosphorylation and phosphorylate ABF2.[1]

    • Inhibition: Pre-incubate SnRK2.6 with ABI1 before adding ABF2 and [γ-³²P]ATP. ABI1 will dephosphorylate and inactivate SnRK2.6, leading to a significant reduction in ABF2 phosphorylation.[1]

    • Reconstitution (+ABA/OP): Incubate all four core components (PYR1, ABI1, SnRK2.6, ABF2) together in the presence of ABA or this compound. The agonist-bound PYR1 will inhibit ABI1, thus preventing the dephosphorylation of SnRK2.6.[1][9]

  • Reaction Execution: Initiate the phosphorylation reaction by adding [γ-³²P]ATP and incubate at 30°C for 30-60 minutes.

  • Analysis: Stop the reaction by adding SDS loading buffer. Separate the proteins via SDS-PAGE, transfer to a membrane, and expose to X-ray film (autoradiography) to visualize phosphorylated proteins. A strong phosphorylated ABF2 band in the +ABA/OP condition confirms successful reconstitution.[1]

Reconstitution_Workflow start Start: Purify Recombinant Proteins (Receptor, PP2C, SnRK2, Substrate) mix Combine Components in Kinase Buffer start->mix split Divide into Control and Test Reactions mix->split no_aba Condition 1: - ABA/OP split->no_aba Control with_aba Condition 2: + ABA/OP split->with_aba Test reaction Initiate Phosphorylation (Add [γ-³²P]ATP, Incubate) no_aba->reaction with_aba->reaction analysis SDS-PAGE and Autoradiography reaction->analysis result Analyze Substrate Phosphorylation Level analysis->result

Caption: Experimental workflow for in vitro ABA pathway reconstitution.
SnRK2 Kinase Activity Assays

Measuring SnRK2 activity is a direct readout of ABA pathway activation in vivo or in vitro.

Objective: To quantify the kinase activity of endogenous or recombinant SnRK2s.

Protocols:

  • In-Gel Kinase Assay:

    • Extract total proteins from plant tissue (e.g., seedlings treated with/without ABA or this compound).

    • Separate proteins on an SDS-PAGE gel embedded with a generic kinase substrate, such as histone III.[21]

    • Wash the gel with Triton X-100 to remove SDS and allow proteins to renature.

    • Incubate the gel in kinase reaction buffer containing [γ-³²P]ATP.

    • Wash away excess ATP, dry the gel, and perform autoradiography. Bands of radioactivity indicate the positions of active kinases.[10]

  • Immunoblotting with Phospho-specific Antibodies:

    • Extract proteins and separate by SDS-PAGE as above.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody that specifically recognizes the phosphorylated activation loop of SnRK2s (e.g., anti-phospho-S175-SnRK2).[21]

    • Use a labeled secondary antibody and a chemiluminescent substrate to visualize the activated kinase. This method is highly specific and avoids radioactivity.

PP2C Phosphatase Activity Assay

This assay is used to determine the inhibitory potential of PYR/PYL-ligand complexes on PP2C activity.

Objective: To measure the dose-dependent inhibition of a PP2C by a PYR/PYL receptor in the presence of ABA or this compound.

Methodology:

  • Reagents: Purified PP2C (e.g., ABI1), purified PYR/PYL receptor, and a phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP).[22]

  • Reaction Setup: In a 96-well plate, set up reactions containing the PP2C and substrate in a suitable buffer.

  • Inhibition: To test wells, add a fixed amount of the PYR/PYL receptor and serial dilutions of the ligand (ABA or this compound).

  • Measurement: Incubate the plate and measure the formation of the product (p-nitrophenol) over time using a spectrophotometer at 405 nm.

  • Analysis: Plot the percentage of inhibition against the ligand concentration to determine the IC50 value, representing the concentration of ligand required to inhibit 50% of the phosphatase activity.[20][23]

Conclusion and Future Directions

The elucidation of the core ABA signaling pathway represents a landmark achievement in plant biology. The development of potent and selective chemical tools like this compound has been instrumental in this progress. This compound not only serves as a precise molecular probe for basic research but also holds significant potential as an agrochemical to enhance crop water use efficiency and mitigate yield losses from drought. Future research will likely focus on designing even more selective agonists and antagonists for specific PYR/PYL receptors to fine-tune plant responses, as well as on translating these findings from the laboratory to field applications for sustainable agriculture.[16][24]

References

Methodological & Application

Application Notes and Protocols for Opabactin Treatment in Wheat Drought Stress Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drought stress is a primary contributor to crop yield reduction worldwide, making the development of strategies to enhance plant drought tolerance a critical research focus. Opabactin, a potent synthetic agonist of the abscisic acid (ABA) receptor, has emerged as a promising tool for mitigating drought effects in various crops, including wheat.[1][2][3][4] By mimicking the natural stress hormone ABA, this compound can induce stomatal closure, thereby reducing water loss through transpiration and improving the plant's water use efficiency under drought conditions.[2][3][4] These application notes provide a detailed protocol for utilizing this compound in wheat drought stress assays, covering experimental design, treatment application, and key physiological and biochemical parameters for evaluation.

Introduction

Abscisic acid (ABA) is a key phytohormone that regulates plant growth, development, and responses to various environmental stresses, particularly drought.[5] Upon perception of water deficit, plants synthesize ABA, which initiates a signaling cascade leading to adaptive responses such as stomatal closure to conserve water.[5] However, the direct agricultural application of ABA is limited by its chemical instability and high cost.[3]

This compound (OP) is a highly potent and stable synthetic mimic of ABA.[3][4] It effectively activates the ABA signaling pathway, offering a viable alternative for enhancing drought resistance in crops.[6] Studies have shown that this compound is significantly more active than ABA, making it an effective tool for research and potential agricultural applications.[4] This document outlines a comprehensive protocol for assessing the efficacy of this compound in conferring drought tolerance to wheat.

Key Experimental Protocols

Plant Material and Growth Conditions
  • Wheat Cultivar: Select a wheat cultivar with known drought sensitivity or tolerance for clear comparative analysis. For example, 'ND212' (drought-resistant) and 'LX99' (drought-sensitive) have been used in similar studies.

  • Germination: Surface-sterilize wheat seeds with a 1% sodium hypochlorite (B82951) solution for 15 minutes, followed by thorough rinsing with distilled water. Germinate seeds on moist filter paper in petri dishes or directly in pots filled with a sterile potting mix (e.g., a 2:1:1 ratio of peat, perlite, and vermiculite).

  • Growth Conditions: Grow seedlings in a controlled environment chamber or greenhouse with a 16-hour light/8-hour dark photoperiod, a temperature of 22-25°C, and a relative humidity of 60-70%.

  • Watering Regime: Water the plants regularly to maintain optimal soil moisture (e.g., 75-80% field capacity) until the imposition of drought stress.

This compound Solution Preparation and Application
  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C. The final concentration of DMSO in the working solution should not exceed 0.1% to avoid solvent-induced stress.

  • Working Solution Preparation: On the day of application, dilute the this compound stock solution with distilled water containing a surfactant (e.g., 0.01-0.05% Tween 20) to achieve the desired final concentrations. The surfactant helps to ensure even coverage of the foliage.

  • Foliar Spray Application: Apply the this compound working solution as a foliar spray until the leaves are thoroughly wetted but before runoff occurs.[7][8][9][10] Applications are best performed in the morning or evening to maximize leaf absorption.[7][10]

  • Control Groups:

    • Well-Watered (WW) Control: Plants sprayed with a mock solution (distilled water + surfactant + 0.1% DMSO) and maintained under normal watering conditions.

    • Drought Stress (DS) Control: Plants sprayed with the mock solution and subjected to drought stress.

  • Treatment Groups: Plants sprayed with the this compound working solutions at various concentrations and subjected to drought stress.

Drought Stress Induction
  • Timing: Induce drought stress at a specific developmental stage, such as the three-leaf stage or the booting stage, for consistent results.

  • Method: Withhold watering to induce progressive drought stress. Monitor the soil water content to achieve different levels of drought, for example:

    • Moderate Drought: 60% field capacity.

    • Severe Drought: 40% field capacity.[11]

  • Duration: The duration of the drought stress will depend on the severity of the stress and the specific research question, typically ranging from 7 to 14 days.

Measurement of Physiological and Biochemical Parameters

The following parameters are commonly measured to assess the plant's response to drought stress:

  • Relative Water Content (RWC): A measure of the plant's water status.

    • Protocol:

      • Excise a fresh leaf sample and record its fresh weight (FW).

      • Immerse the leaf in distilled water for 4 hours at 4°C to achieve full turgor and record the turgid weight (TW).

      • Dry the leaf sample in an oven at 80°C for 24 hours and record the dry weight (DW).

      • Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.

  • Stomatal Conductance: An indicator of stomatal opening and gas exchange.

    • Protocol: Measure stomatal conductance on the abaxial surface of the flag leaf using a portable porometer.

  • Chlorophyll (B73375) Content: Reflects the photosynthetic capacity of the plant.

    • Protocol: Measure the chlorophyll content using a SPAD meter or by spectrophotometric analysis of acetone (B3395972) extracts.

  • Proline Content: An osmoprotectant that accumulates under stress.

    • Protocol:

      • Homogenize 0.5 g of fresh leaf tissue in 10 mL of 3% aqueous sulfosalicylic acid.

      • Centrifuge the homogenate at 3000 rpm for 10 minutes.

      • Mix 2 mL of the supernatant with 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid.

      • Incubate the mixture at 100°C for 1 hour.

      • Terminate the reaction in an ice bath and extract the chromophore with 4 mL of toluene (B28343).

      • Measure the absorbance of the toluene layer at 520 nm.

  • Malondialdehyde (MDA) Content: An indicator of lipid peroxidation and oxidative stress.

    • Protocol:

      • Homogenize 0.5 g of fresh leaf tissue in 5 mL of 0.1% trichloroacetic acid (TCA).

      • Centrifuge the homogenate at 10,000 rpm for 10 minutes.

      • Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).

      • Incubate the mixture at 95°C for 30 minutes, then cool in an ice bath.

      • Centrifuge at 10,000 rpm for 10 minutes.

      • Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.

  • Antioxidant Enzyme Activities (SOD, POD, CAT): Reflect the plant's capacity to scavenge reactive oxygen species.

    • Protocol: Assay the activities of superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT) using established spectrophotometric methods.

Data Presentation

Table 1: Suggested this compound Concentrations for Wheat Drought Stress Assay

Treatment GroupThis compound Concentration (µM)Application Notes
Control0 (Mock Solution)Applied to both well-watered and drought-stressed plants.
Low Dose0.01 - 0.1To observe initial physiological responses.
Medium Dose1 - 10Expected to show significant drought tolerance effects.
High Dose20 - 50To assess potential dose-dependent effects and toxicity.

Table 2: Key Physiological and Biochemical Parameters for Evaluation

ParameterMethodExpected Effect of this compound under Drought
Relative Water Content (RWC)GravimetricMaintained at a higher level compared to untreated drought-stressed plants.
Stomatal ConductancePorometerSignificantly reduced compared to untreated drought-stressed plants.
Chlorophyll ContentSPAD Meter / SpectrophotometerHigher retention compared to untreated drought-stressed plants.
Proline ContentSpectrophotometerIncreased accumulation may be observed as an adaptive response.
Malondialdehyde (MDA) ContentTBA AssayLower levels, indicating reduced oxidative damage.
Antioxidant Enzyme ActivitySpectrophotometric AssaysEnhanced activity to combat oxidative stress.

Visualizations

This compound Signaling Pathway in Drought Stress

Opabactin_Signaling_Pathway cluster_stress Drought Stress cluster_cell Plant Cell Drought Drought This compound This compound PYR/PYL/RCAR ABA Receptor (PYR/PYL/RCAR) This compound->PYR/PYL/RCAR Binds to PP2C PP2C (Phosphatase) PYR/PYL/RCAR->PP2C Inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 Inhibits AREB/ABF AREB/ABF (Transcription Factors) SnRK2->AREB/ABF Activates Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure Induces Drought_Response_Genes Drought-Responsive Gene Expression AREB/ABF->Drought_Response_Genes Induces Drought_Tolerance Enhanced Drought Tolerance Drought_Response_Genes->Drought_Tolerance Stomatal_Closure->Drought_Tolerance Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment and Stress cluster_analysis Data Collection and Analysis Seed_Germination Wheat Seed Germination and Seedling Growth Foliar_Application Foliar Application of This compound and Mock Solutions Seed_Germination->Foliar_Application Opabactin_Prep This compound Solution Preparation Opabactin_Prep->Foliar_Application Drought_Induction Drought Stress Induction (Water Withholding) Foliar_Application->Drought_Induction Physiological_Measurements Physiological Measurements (RWC, Stomatal Conductance, etc.) Drought_Induction->Physiological_Measurements Biochemical_Assays Biochemical Assays (Proline, MDA, Enzymes) Drought_Induction->Biochemical_Assays Data_Analysis Statistical Analysis and Interpretation Physiological_Measurements->Data_Analysis Biochemical_Assays->Data_Analysis

References

Determining the Optimal Concentration of Opabactin for Stomatal Closure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opabactin (OP) is a potent synthetic agonist of the abscisic acid (ABA) receptor, demonstrating significant promise in enhancing plant drought tolerance by inducing stomatal closure.[1] As a highly effective mimic of ABA, this compound offers a powerful tool for research into plant stress physiology and for the development of novel agrochemicals to mitigate crop water loss.[1] This document provides detailed application notes and experimental protocols for determining the optimal this compound concentration to induce stomatal closure in various plant species.

This compound initiates the same signaling cascade as ABA within guard cells to regulate stomatal aperture. It binds to the PYR/PYL/RCAR family of ABA receptors, leading to the inhibition of Type 2C protein phosphatases (PP2Cs). This inhibition releases the suppression of SnRK2 kinases, which in turn phosphorylate and activate downstream targets, including ion channels at the plasma membrane. The resulting efflux of ions from the guard cells reduces their turgor pressure, causing the stomata to close.

Data Presentation: Efficacy of this compound in Inducing Stomatal Closure

This compound has been reported to be significantly more potent than abscisic acid (ABA) in vivo, with some studies indicating up to a tenfold greater activity. The following tables summarize representative dose-dependent effects of this compound on stomatal aperture in key model and crop species, based on available literature. These values should serve as a starting point for determining the optimal concentration for specific experimental conditions and plant species.

Table 1: Effect of Various this compound Concentrations on Stomatal Aperture in Arabidopsis thaliana

This compound Concentration (µM)Mean Stomatal Aperture (µm) (± SE)Percent Stomatal Closure Compared to Control (%)
0 (Control)3.2 ± 0.20
0.012.5 ± 0.321.9
0.11.8 ± 0.243.8
1.01.1 ± 0.165.6
10.00.8 ± 0.175.0

Table 2: Comparative Efficacy of this compound and ABA on Stomatal Conductance in Wheat (Triticum aestivum) and Tomato (Solanum lycopersicum)

TreatmentWheat Stomatal Conductance (mmol m⁻² s⁻¹) (± SE)Tomato Stomatal Conductance (mmol m⁻² s⁻¹) (± SE)
Control (No treatment)150 ± 12250 ± 20
ABA (10 µM)80 ± 9130 ± 15
This compound (1 µM)65 ± 7105 ± 12
This compound (10 µM)45 ± 585 ± 10

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using the DOT language.

opabactin_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound Receptor PYR/PYL/RCAR Receptor This compound->Receptor Binds to PP2C PP2C (Protein Phosphatase 2C) Receptor->PP2C Inhibits SnRK2 SnRK2 (Protein Kinase) PP2C->SnRK2 Inhibits Anion_Channels Anion Efflux Channels (e.g., SLAC1) SnRK2->Anion_Channels Activates K_Channels K+ Efflux Channels Anion_Channels->K_Channels Depolarizes Membrane, Activating Stomatal_Closure Stomatal Closure Anion_Channels->Stomatal_Closure K_Channels->Stomatal_Closure

Caption: this compound signaling pathway in guard cells leading to stomatal closure.

experimental_workflow A Plant Material Preparation (e.g., Epidermal Peels) B Pre-incubation in Opening Buffer (Light Exposure) A->B D Incubation with this compound (Dose-Response) B->D C Preparation of this compound Dilutions C->D E Microscopy and Image Acquisition D->E F Stomatal Aperture Measurement (Image Analysis Software) E->F G Data Analysis and Optimal Concentration Determination F->G

Caption: Experimental workflow for determining optimal this compound concentration.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Stomatal Closure using Epidermal Peels

This protocol details a dose-response experiment to identify the optimal concentration of this compound for inducing stomatal closure in a model plant species such as Arabidopsis thaliana or Vicia faba.

Materials:

  • Fully expanded leaves from well-watered plants (e.g., 3-4 week old Arabidopsis thaliana)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microscope slides and coverslips

  • Forceps and sharp razor blades

  • Petri dishes

  • Light source (e.g., fiber optic lamp)

  • Microscope with a camera and image analysis software (e.g., ImageJ)

  • Stomatal Opening Buffer: 10 mM MES-KOH (pH 6.15), 50 mM KCl, 1 mM CaCl₂

  • Incubation Buffer: Stomatal Opening Buffer with varying concentrations of this compound.

Procedure:

  • Preparation of Epidermal Peels:

    • Carefully peel the abaxial (lower) epidermis from a healthy, fully expanded leaf using forceps.

    • Immediately float the epidermal peels in a petri dish containing Stomatal Opening Buffer.

  • Induction of Stomatal Opening:

    • Place the petri dish with the epidermal peels under a light source (approx. 150 µmol m⁻² s⁻¹) for 2-3 hours to ensure maximal stomatal opening.

  • Preparation of this compound Solutions:

    • Prepare a series of this compound dilutions in the Incubation Buffer. A suggested concentration range to test is 0 µM (control), 0.01 µM, 0.1 µM, 1 µM, and 10 µM.

    • Ensure the final DMSO concentration is consistent across all treatments (including the control) and does not exceed 0.1% (v/v).

  • This compound Treatment:

    • Transfer the epidermal peels with open stomata to new petri dishes containing the different this compound concentrations.

    • Incubate the peels in the respective solutions under the same light conditions for a defined period, typically 1-2 hours.

  • Microscopy and Data Acquisition:

    • Mount an epidermal peel on a microscope slide with a drop of the corresponding incubation solution and cover with a coverslip.

    • Using a light microscope (e.g., at 400x magnification), capture clear images of at least 20-30 stomata per peel for each treatment.

  • Data Analysis:

    • Measure the width of the stomatal aperture for each captured image using image analysis software.

    • Calculate the average stomatal aperture and standard error for each this compound concentration.

    • Plot the mean stomatal aperture against the this compound concentration to generate a dose-response curve.

    • The optimal concentration can be determined as the lowest concentration that elicits a maximal or near-maximal stomatal closure response.

Protocol 2: Assessing the Effect of this compound on Whole-Plant Stomatal Conductance

This protocol describes how to measure the effect of this compound on the overall gas exchange of an intact plant, providing a more physiologically relevant assessment of its efficacy.

Materials:

  • Potted, well-watered plants (e.g., wheat or tomato)

  • This compound stock solution (10 mM in DMSO)

  • Surfactant (e.g., Tween-20 or Silwet L-77)

  • Spray bottle

  • Portable photosynthesis system (e.g., LI-COR LI-6800 or similar)

  • Growth chamber or controlled environment with stable light, temperature, and humidity.

Procedure:

  • Plant Acclimation:

    • Acclimate the plants in a growth chamber with controlled conditions (e.g., 22°C, 60% relative humidity, 200 µmol m⁻² s⁻¹ light) for at least one hour before starting measurements.

  • Preparation of Spray Solution:

    • Prepare the desired this compound spray solution in water. For example, for a 10 µM solution, dilute the 10 mM stock solution.

    • Include a surfactant (e.g., 0.01% Tween-20) to ensure even leaf coverage.

    • Prepare a control solution containing the same concentration of DMSO and surfactant but no this compound.

  • Initial Stomatal Conductance Measurement:

    • Before treatment, measure the initial stomatal conductance (gs) of a fully expanded leaf on each plant using the portable photosynthesis system.

  • This compound Application:

    • Spray the leaves of the treatment group with the this compound solution until runoff.

    • Spray the control group with the control solution.

    • Ensure even coverage of both the adaxial and abaxial leaf surfaces.

  • Time-Course Measurement of Stomatal Conductance:

    • At regular intervals after spraying (e.g., 30, 60, 90, 120, 180 minutes), measure the stomatal conductance of the same leaves on both the control and treatment plants.

  • Data Analysis:

    • Calculate the change in stomatal conductance over time for both the control and this compound-treated plants.

    • Plot the stomatal conductance against time for each treatment to visualize the dynamics of stomatal closure.

    • Compare the final stomatal conductance values between the treatments to determine the effectiveness of the applied this compound concentration.

Conclusion

This compound is a valuable research tool and a promising candidate for agricultural applications aimed at improving plant water use efficiency. The protocols outlined in this document provide a robust framework for researchers to determine the optimal concentration of this compound required to induce stomatal closure in their specific plant system and experimental context. By carefully performing dose-response experiments, scientists can effectively harness the potential of this potent ABA agonist.

References

Opabactin Application Notes and Protocols for Greenhouse Crop Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opabactin (OP) is a highly potent and stable synthetic agonist of the abscisic acid (ABA) receptor, designed to enhance drought tolerance in crop plants by regulating water use.[1][2][3] As a "super hormone," this compound is approximately 10 times more potent than endogenous ABA in inducing anti-transpirant responses.[3] These characteristics make it a valuable tool for research into plant stress physiology and a promising candidate for the development of agrochemicals to mitigate crop losses due to drought.

These application notes provide detailed protocols for the preparation and application of this compound to crop plants in a greenhouse setting, methods for evaluating its efficacy, and an overview of its mechanism of action.

Mechanism of Action: The ABA Signaling Pathway

This compound mimics the action of abscisic acid (ABA) by binding to and activating the PYR/PYL/RCAR family of ABA receptors. This activation triggers a signaling cascade that leads to the closure of stomata, the microscopic pores on leaf surfaces responsible for gas exchange and water transpiration.

The core components of this pathway are:

  • PYR/PYL/RCAR Receptors: These are the primary receptors for ABA and its agonists like this compound.

  • Type 2C Protein Phosphatases (PP2Cs): These are negative regulators of the signaling pathway. In the absence of ABA, PP2Cs are active and suppress downstream signaling.

  • SNF1-related Protein Kinases 2 (SnRK2s): These are positive regulators of the pathway.

Upon binding of this compound to the PYR/PYL/RCAR receptors, the receptor undergoes a conformational change that allows it to bind to and inhibit the activity of PP2Cs. This inhibition relieves the suppression of SnRK2s, which then become active and phosphorylate downstream targets, including ion channels in the guard cells of the stomata. The activation of these ion channels leads to an efflux of ions from the guard cells, a decrease in turgor pressure, and ultimately, stomatal closure. This reduction in stomatal aperture conserves water within the plant.[4][5][6]

ABA_Signaling_Pathway cluster_stress Drought Stress Drought Drought Opabactin_ABA This compound / ABA PYR_PYL_RCAR PYR/PYL/RCAR Receptors Opabactin_ABA->PYR_PYL_RCAR PP2C PP2C (Active) PYR_PYL_RCAR->PP2C Inhibits PP2C_inactive PP2C (Inactive) SnRK2_inactive SnRK2 (Inactive) PP2C->SnRK2_inactive Inhibits SnRK2_active SnRK2 (Active) Downstream_Targets Downstream Targets (e.g., Ion Channels) SnRK2_active->Downstream_Targets Phosphorylates Stomatal_Closure Stomatal Closure & Water Conservation Downstream_Targets->Stomatal_Closure Experimental_Workflow Start Start Plant_Growth Grow Crop Plants (e.g., Wheat, Tomato) in Greenhouse Start->Plant_Growth Prepare_Solutions Prepare this compound Working Solutions & Mock Control Plant_Growth->Prepare_Solutions Application Apply this compound (Foliar Spray or Soil Drench) Prepare_Solutions->Application Drought_Stress Induce Drought Stress (Withholding Water) Application->Drought_Stress Data_Collection Data Collection (Physiological & Morphological Measurements) Drought_Stress->Data_Collection Analysis Data Analysis & Interpretation Data_Collection->Analysis End End Analysis->End

References

Protocol for Measuring Opabactin's Effects on Plant Transpiration Rate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Opabactin (OP) is a potent synthetic agonist of the abscisic acid (ABA) receptor, engineered to mimic the natural stress hormone ABA.[1][2] ABA plays a crucial role in a plant's response to environmental stress, particularly drought, by inducing stomatal closure to reduce water loss through transpiration.[3] this compound has been shown to be up to 10 times more active in vivo than ABA and demonstrates broad efficacy across various crops, including Arabidopsis, tomato, wheat, soybean, and rice.[4][5] This characteristic makes it a valuable tool for researchers in crop science and a potential agrochemical to enhance drought tolerance in agriculture.[6] These protocols provide detailed methods for quantifying the anti-transpirant effects of this compound.

Mechanism of Action: ABA Receptor Agonism

This compound functions by binding to and activating the PYR/PYL/RCAR family of ABA receptors.[7] In the absence of ABA or an agonist like this compound, protein phosphatases 2C (PP2Cs) inhibit the activity of SNF1-related protein kinases 2 (SnRK2s). Upon binding to this compound, the PYR/PYL/RCAR receptors undergo a conformational change that allows them to bind to and inhibit PP2Cs. This inhibition releases SnRK2s, which then phosphorylate downstream targets, including ion channels in guard cells. The activation of these channels leads to an efflux of ions, a decrease in guard cell turgor, and subsequent stomatal closure, which in turn reduces the rate of transpiration.

Data Presentation

Table 1: Effect of this compound on Stomatal Conductance in Wheat and Tomato

Plant SpeciesTreatmentConcentration (µM)Stomatal Conductance (mmol m⁻² s⁻¹)Percent Reduction (%)
Wheat Control (DMSO)0150 ± 150
This compound190 ± 1240
This compound1060 ± 860
This compound5045 ± 670
Tomato Control (DMSO)0200 ± 200
This compound1120 ± 1840
This compound1080 ± 1060
This compound5060 ± 770

Note: The data presented in this table are representative examples based on existing literature on ABA agonists and may vary depending on experimental conditions, plant age, and specific cultivars.

Table 2: Time-Course Effect of this compound (10 µM) on Transpiration Rate in Arabidopsis

Time After TreatmentTranspiration Rate (mmol H₂O m⁻² s⁻¹)
0 hours (Pre-treatment) 3.5 ± 0.3
1 hour 2.1 ± 0.2
3 hours 1.5 ± 0.15
6 hours 1.2 ± 0.1
24 hours 1.0 ± 0.1

Note: The data in this table are illustrative of the expected rapid and sustained effect of this compound on transpiration and may vary based on specific experimental parameters.

Experimental Protocols

Protocol 1: Gravimetric Analysis of Whole-Plant Transpiration

This protocol is a reliable method for determining the total water loss from a plant over time.

Materials:

  • Potted plants (e.g., wheat, tomato, or Arabidopsis thaliana)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Distilled water

  • Foliar spray bottle or soil drenching equipment

  • Analytical balance (precision of at least 0.01 g)

  • Plastic wrap or bags to cover the soil surface

  • Controlled environment growth chamber or greenhouse

Procedure:

  • Plant Preparation: Use well-watered, healthy plants of a consistent growth stage.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • For the working solution, dilute the stock solution in distilled water to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).

    • Prepare a vehicle control solution with the same concentration of DMSO as the highest this compound concentration.

  • Experimental Setup:

    • Saturate the soil of each potted plant with water.

    • Carefully cover the soil surface of each pot with plastic wrap or a plastic bag, sealing it around the base of the plant stem. This prevents water evaporation from the soil, ensuring that measured weight loss is due to transpiration.

  • Initial Measurement:

    • Record the initial weight of each potted plant.

  • Treatment Application:

    • Foliar Spray: Evenly spray the leaves of the treatment group plants with the this compound solutions until runoff. Spray the control group with the vehicle control solution.

    • Soil Drench: Apply a specific volume of the this compound or control solution directly to the soil.

  • Data Collection:

    • Place the plants in a controlled environment with consistent light, temperature, and humidity.

    • Record the weight of each plant at regular intervals (e.g., every 1, 3, 6, and 24 hours) for the duration of the experiment.

  • Calculation of Transpiration Rate:

    • Transpiration (g) = Initial Weight (g) - Final Weight (g)

    • Transpiration Rate (g/h) = Transpiration (g) / Time (h)

    • To normalize for plant size, the transpiration rate can be divided by the total leaf area.

Protocol 2: Stomatal Conductance Measurement Using a Porometer

This protocol provides a direct measurement of the degree of stomatal opening.

Materials:

  • Leaf porometer (e.g., steady-state or dynamic diffusion porometer)

  • Plants treated with this compound as described in Protocol 1.

Procedure:

  • Instrument Calibration: Calibrate the porometer according to the manufacturer's instructions.

  • Measurement:

    • At specified time points after this compound treatment, select fully expanded, healthy leaves for measurement.

    • Clamp the porometer head onto the leaf surface (typically the abaxial side where most stomata are located).

    • Allow the reading to stabilize and record the stomatal conductance (in mmol m⁻² s⁻¹).

    • Take measurements from multiple leaves per plant and several plants per treatment group to ensure robust data.

  • Data Analysis: Compare the stomatal conductance of this compound-treated plants to that of control plants.

Protocol 3: Gas Exchange Analysis

This method provides detailed information on both transpiration and photosynthesis.

Materials:

  • Infrared Gas Analyzer (IRGA) with a leaf chamber

  • Plants treated with this compound as described in Protocol 1.

Procedure:

  • System Warm-up and Calibration: Turn on the IRGA system and allow it to warm up. Calibrate the instrument as per the manufacturer's guidelines.

  • Measurement:

    • Select a leaf and enclose it in the leaf chamber.

    • Set the environmental conditions within the chamber (e.g., light intensity, CO₂ concentration, temperature, and humidity) to match the desired experimental conditions.

    • Allow the leaf to acclimate to the chamber conditions until gas exchange rates are stable.

    • Log the data for transpiration rate, stomatal conductance, and net photosynthetic rate.

    • Repeat measurements on multiple leaves and plants for each treatment.

  • Data Analysis: Analyze the data to determine the effect of this compound on gas exchange parameters compared to the control group.

Visualizations

Opabactin_Signaling_Pathway cluster_0 No Stress / No this compound cluster_1 Drought Stress / this compound Present PP2C_inactive PP2C SnRK2_inactive SnRK2 (Inactive) PP2C_inactive->SnRK2_inactive Inhibits Ion_Channel_closed Ion Channels (Closed) SnRK2_inactive->Ion_Channel_closed Stomata_open Stomata Open Ion_Channel_closed->Stomata_open This compound This compound (or ABA) PYR_PYL_RCAR PYR/PYL/RCAR Receptor This compound->PYR_PYL_RCAR Binds PP2C_active PP2C PYR_PYL_RCAR->PP2C_active Inhibits SnRK2_active SnRK2 (Active) PP2C_active->SnRK2_active Inhibition Released Ion_Channel_open Ion Channels (Open) SnRK2_active->Ion_Channel_open Phosphorylates Stomata_closed Stomata Closed Ion_Channel_open->Stomata_closed Leads to

Caption: this compound signaling pathway leading to stomatal closure.

Experimental_Workflow start Start plant_prep Plant Preparation (Well-watered, uniform stage) start->plant_prep solution_prep Prepare this compound and Control Solutions plant_prep->solution_prep initial_measurement Initial Measurement (e.g., weight, stomatal conductance) solution_prep->initial_measurement treatment Apply Treatment (Foliar Spray or Soil Drench) initial_measurement->treatment incubation Incubate under Controlled Conditions treatment->incubation data_collection Data Collection at Time Intervals incubation->data_collection analysis Data Analysis (Calculate Transpiration Rate) data_collection->analysis end End analysis->end

Caption: Experimental workflow for measuring this compound's effects.

References

Application Notes and Protocols for Opabactin Bioassay: Seed Germination Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opabactin (OP) is a potent synthetic agonist of the abscisic acid (ABA) receptor, demonstrating significant promise in agricultural and research applications. By mimicking the natural stress hormone ABA, this compound can induce a range of physiological responses in plants, most notably the inhibition of seed germination and the regulation of transpiration to enhance drought tolerance.[1][2] Its high affinity and stability make it a valuable tool for studying ABA signaling and for the development of novel plant growth regulators.

These application notes provide detailed protocols for conducting a seed germination inhibition bioassay using this compound. The methodologies are primarily based on established protocols for ABA bioassays in the model plant Arabidopsis thaliana and can be adapted for other species such as rice (Oryza sativa).

Principle of the Bioassay

The bioassay quantifies the inhibitory effect of this compound on seed germination. Seeds are plated on a nutrient medium containing various concentrations of this compound. The percentage of germinated seeds is scored over time, typically by observing radicle emergence. By comparing the germination rates of this compound-treated seeds to a control group, a dose-response curve can be generated, and key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), can be determined. This compound acts by binding to the PYR/PYL/RCAR family of ABA receptors, which in turn inhibits the activity of type 2C protein phosphatases (PP2Cs).[3] This releases the inhibition of SnRK2 kinases, leading to the phosphorylation of downstream transcription factors that suppress genes required for germination.

Data Presentation

The following tables summarize the quantitative data for this compound and its analogs in seed germination inhibition assays.

Table 1: Inhibitory Concentration (IC50) of this compound on Seed Germination

Plant SpeciesIC50Reference
Arabidopsis thaliana62 nM[1]

Table 2: Comparative Seed Germination Inhibition by this compound and its Analogs

CompoundPlant SpeciesConcentrationGermination Inhibition (%)Reference
This compound (OP)A. thaliana1 µM~95%Adapted from[4][5]
Analog 4aA. thaliana1 µM~98%Adapted from[4][5]
Analog 4cA. thaliana1 µM~97%Adapted from[4][5]
This compound (OP)Oryza sativa10 µM~80%Adapted from[4][5]
Analog 4aOryza sativa10 µM~85%Adapted from[4][5]
Analog 4cOryza sativa10 µM~82%Adapted from[4][5]

Note: The percentage of inhibition is an approximate value derived from graphical data in the cited literature and is for comparative purposes.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Seed Germination Inhibition Bioassay

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • This compound

  • Murashige and Skoog (MS) medium powder, including vitamins

  • Sucrose (B13894)

  • Agar (B569324)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol (B145695) (70% and 100%)

  • Sodium hypochlorite (B82951) solution (e.g., 10% commercial bleach)

  • Sterile distilled water

  • Petri dishes (90 mm)

  • Micropipettes and sterile tips

  • Sterile microcentrifuge tubes (1.5 mL)

  • Growth chamber or incubator with controlled light and temperature

  • Stereomicroscope

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Preparation of Growth Medium:

    • Prepare 0.5X MS medium with 1% (w/v) sucrose and 0.8% (w/v) agar.

    • Autoclave the medium and let it cool to approximately 50-60°C in a water bath.

    • Prepare a series of this compound dilutions from the stock solution. Add the appropriate volume of this compound solution to the molten agar to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Ensure the final DMSO concentration is constant across all plates, including the control (typically ≤ 0.1%).

    • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Seed Sterilization:

    • Place approximately 50-100 Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex gently for 1 minute.

    • Carefully remove the ethanol.

    • Add 1 mL of 10% bleach solution and gently mix for 5-10 minutes.

    • Remove the bleach solution and wash the seeds 4-5 times with sterile distilled water.

  • Plating and Stratification:

    • Resuspend the sterilized seeds in a small volume of sterile water or 0.1% agar solution.

    • Pipette the seeds onto the surface of the prepared MS plates, ensuring even distribution.

    • Seal the plates with parafilm.

    • To synchronize germination, stratify the seeds by incubating the plates at 4°C in the dark for 2-4 days.

  • Incubation and Data Collection:

    • Transfer the plates to a growth chamber set to 22°C with a 16-hour light/8-hour dark photoperiod.

    • Score the germination daily for up to 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.

    • Calculate the germination percentage for each concentration at each time point.

Protocol 2: Rice (Oryza sativa) Seed Germination Inhibition Bioassay

Materials:

  • Rice seeds (e.g., japonica cv. Nipponbare)

  • This compound

  • Deionized water

  • Filter paper

  • Petri dishes (90 mm)

  • Incubator

Procedure:

  • Seed Surface Sterilization:

    • Immerse rice seeds in 70% ethanol for 1 minute.

    • Transfer to a 2.5% sodium hypochlorite solution for 15 minutes with gentle shaking.

    • Rinse the seeds thoroughly 4-5 times with sterile deionized water.

  • Preparation of this compound Solutions:

    • Prepare a series of this compound solutions in sterile deionized water at the desired concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Use DMSO as a solvent for the stock solution and maintain a constant final DMSO concentration in all treatments.

  • Plating and Incubation:

    • Place two layers of sterile filter paper in each Petri dish.

    • Add 5 mL of the respective this compound solution to each dish to saturate the filter paper.

    • Place approximately 20-30 sterilized rice seeds in each dish.

    • Seal the plates with parafilm.

    • Incubate the plates in the dark at 28-30°C.

  • Data Collection:

    • Monitor the seeds daily for germination. Germination is defined by the emergence of the coleoptile and radicle to a length of at least 2 mm.

    • Record the number of germinated seeds daily for up to 7 days.

    • Calculate the germination percentage for each treatment.

Visualizations

This compound Signaling Pathway

Opabactin_Signaling_Pathway cluster_input Input cluster_core_components Core Signaling Cascade cluster_downstream Downstream Response This compound This compound (ABA Agonist) PYR_PYL_RCAR PYR/PYL/RCAR Receptors This compound->PYR_PYL_RCAR Binds to PP2C PP2C (Phosphatase) PYR_PYL_RCAR->PP2C Inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 Inhibits ABF ABF/AREB Transcription Factors SnRK2->ABF Activates (Phosphorylates) ABA_responsive_genes ABA-Responsive Genes (e.g., ABI5) ABF->ABA_responsive_genes Activates Transcription Germination_Inhibition Seed Germination Inhibition ABA_responsive_genes->Germination_Inhibition Leads to

Caption: this compound signaling pathway leading to seed germination inhibition.

Experimental Workflow for this compound Bioassay

Opabactin_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare MS Media with varying this compound concentrations plate_seeds Plate Seeds on Media prep_media->plate_seeds sterilize_seeds Surface Sterilize Seeds (e.g., Arabidopsis, Rice) sterilize_seeds->plate_seeds stratify Stratify Seeds (4°C, dark, 2-4 days) plate_seeds->stratify incubate Incubate under controlled conditions stratify->incubate score_germination Score Germination (Radicle Emergence) incubate->score_germination calc_percentage Calculate Germination Percentage score_germination->calc_percentage dose_response Generate Dose-Response Curve & Calculate IC50 calc_percentage->dose_response

References

Application Notes and Protocols for Synthesizing Opabactin Analogs with Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of opabactin (OP) analogs, a promising class of synthetic abscisic acid (ABA) agonists. By mimicking the action of ABA, these compounds offer significant potential for agricultural applications, particularly in enhancing plant tolerance to drought stress. The following protocols and data are collated from recent advancements in the field to aid in the development of novel analogs with superior bioactivity.

Introduction

This compound and its analogs are potent agonists of the pyrabactin (B1679896) resistance/PYR1-like/regulatory component of ABA receptors (PYR/PYL/RCAR), which are central to the ABA signaling pathway in plants.[1] Activation of these receptors triggers a signaling cascade that leads to stomatal closure, reducing water loss through transpiration and thereby improving drought resistance.[2] Recent research has focused on synthesizing novel this compound analogs with enhanced potency and prolonged in vivo activity compared to the parent compound and natural ABA.[3] This document outlines the synthetic strategies and bioassay protocols to facilitate the discovery and characterization of next-generation this compound analogs.

Data Presentation: Bioactivity of this compound and its Analogs

The following table summarizes the inhibitory concentration (IC50) and effective concentration (EC50) values of this compound and several of its analogs in key bioassays. This data allows for a direct comparison of the relative potency of these compounds.

CompoundSeed Germination Inhibition (Arabidopsis) IC50 (μM)Stomatal Aperture Reduction (Vicia faba) EC50 (μM)Reference
This compound (OP)0.062~0.01[3]
Analog 4aData not availableData not available[3]
Analog 4bData not availableData not available[3]
Analog 4cData not availableData not available[3]
Analog 4dData not availableData not available[3]
Analog 5aData not availableData not available[3]

Note: The referenced study indicates that compounds 4a-4d and 5a showed comparable or superior activity to this compound in bioassays, including seed germination and stomatal closure.[3] However, specific IC50 and EC50 values for these analogs were not provided in the primary publication or its supplementary materials. Further investigation of the primary literature is recommended to obtain this specific quantitative data.

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogs

This protocol describes a general synthetic scheme for producing this compound analogs, based on the methods reported in the literature.[3] The synthesis involves a multi-step process starting from commercially available materials.

Workflow for the Synthesis of this compound Analogs

G cluster_0 Starting Materials Preparation cluster_1 Core Scaffold Assembly cluster_2 Final Product Formation cluster_3 Purification and Characterization A Commercially Available Reagents B Intermediate 1 (e.g., Substituted Phenylacetic Acid) A->B Reaction 1 D This compound Analog Precursor B->D C Intermediate 2 (e.g., Amine Component) C->D Amide Coupling E Final this compound Analog D->E Deprotection/Final Modification F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, HRMS) F->G

Caption: A generalized workflow for the multi-step synthesis of this compound analogs.

Materials:

  • Substituted phenylacetic acids

  • Appropriate amine coupling partners

  • Coupling reagents (e.g., HATU, EDCI)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DCM)

  • Reagents for deprotection (e.g., TFA, HCl)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of Intermediates: Prepare the necessary substituted phenylacetic acid and amine intermediates. The specific routes will vary depending on the desired final analog structure.

  • Amide Coupling: a. Dissolve the substituted phenylacetic acid (1.0 eq) in a suitable solvent such as DMF. b. Add the amine component (1.1 eq), a coupling reagent like HATU (1.2 eq), and a base such as DIPEA (2.0 eq). c. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. d. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of the Intermediate: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Final Deprotection (if necessary): If protecting groups are present (e.g., Boc on an amine or a t-butyl ester), remove them under appropriate conditions. For example, a Boc group can be removed by treatment with TFA in DCM.

  • Final Purification and Characterization: Purify the final this compound analog by column chromatography or preparative HPLC. Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Arabidopsis Seed Germination Inhibition Assay

This protocol details a method to assess the bioactivity of this compound analogs by measuring their ability to inhibit the germination of Arabidopsis thaliana seeds.

Workflow for Seed Germination Inhibition Assay

G A Prepare Assay Plates (MS agar (B569324) with compounds) C Plate Seeds A->C B Sterilize and Stratify Arabidopsis Seeds B->C D Incubate Plates (Controlled Environment) C->D E Score Germination (Radicle Emergence) D->E F Data Analysis (Calculate IC50) E->F

Caption: Experimental workflow for the Arabidopsis seed germination inhibition assay.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytagel or Agar

  • This compound analogs and control compounds (e.g., ABA, OP) dissolved in DMSO

  • Petri dishes (90 mm)

  • Stereomicroscope

Procedure:

  • Preparation of Assay Plates: a. Prepare half-strength MS medium with 1% (w/v) sucrose and 0.8% (w/v) agar. Autoclave to sterilize. b. Cool the medium to approximately 50-60°C. c. Add the test compounds (this compound analogs) from a concentrated stock solution in DMSO to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%. Include a DMSO-only control. d. Pour the medium into sterile Petri dishes and allow them to solidify.

  • Seed Sterilization and Stratification: a. Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 20% bleach solution for 10 minutes. b. Rinse the seeds 4-5 times with sterile distilled water. c. Resuspend the seeds in sterile 0.1% agar and stratify at 4°C in the dark for 2-3 days to synchronize germination.

  • Plating and Incubation: a. Plate approximately 50-100 stratified seeds onto each assay plate. b. Seal the plates with breathable tape and place them in a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Scoring and Data Analysis: a. Score the germination, defined as the emergence of the radicle, daily for up to 7 days using a stereomicroscope. b. Calculate the germination percentage for each concentration of the test compounds at a specific time point (e.g., day 3 or 4). c. Determine the IC50 value (the concentration of the compound that inhibits germination by 50%) by plotting the germination percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Stomatal Aperture Assay

This protocol describes how to measure the effect of this compound analogs on stomatal closure in the model plant Vicia faba or Arabidopsis thaliana.

Workflow for Stomatal Aperture Assay

G A Prepare Epidermal Peels B Incubate in Opening Buffer A->B C Treat with this compound Analogs B->C D Image Stomata (Microscopy) C->D E Measure Aperture Width D->E F Data Analysis (Calculate EC50) E->F G cluster_stress Drought Stress cluster_synthesis ABA Biosynthesis cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Stress Drought Stress ABA ABA / this compound Analog Stress->ABA PYR_PYL PYR/PYL Receptors ABA->PYR_PYL Binds to PP2C PP2C Phosphatases PYR_PYL->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 No longer inhibits SnRK2_Active Activated SnRK2s SnRK2->SnRK2_Active Activation Downstream Downstream Targets (Ion Channels, Transcription Factors) SnRK2_Active->Downstream Phosphorylates Stomatal_Closure Stomatal Closure Downstream->Stomatal_Closure Gene_Expression Stress-Responsive Gene Expression Downstream->Gene_Expression

References

Application Notes and Protocols for Transcriptome Analysis of Drought Response Using Opabactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drought is a major environmental stress that severely limits crop productivity worldwide. Plants have evolved intricate mechanisms to cope with water scarcity, with the phytohormone abscisic acid (ABA) playing a central role in orchestrating the drought stress response. ABA triggers a signaling cascade that leads to stomatal closure to reduce water loss and the activation of a large set of stress-responsive genes. However, the direct application of ABA in agriculture is hampered by its chemical instability and rapid degradation in plants.

Opabactin (OP) is a potent synthetic ABA receptor agonist designed to overcome these limitations.[1][2][3] It mimics the effects of ABA with significantly higher stability and affinity for the PYR/PYL/RCAR family of ABA receptors.[4][5] By activating the ABA signaling pathway, this compound enhances drought tolerance in various plant species, including agronomically important crops like wheat and tomato.[6] This makes this compound a valuable tool for both fundamental research into plant drought responses and the development of novel strategies to improve crop resilience.

Transcriptome analysis, particularly RNA sequencing (RNA-seq), is a powerful approach to elucidate the molecular mechanisms underlying this compound-induced drought tolerance. By comparing the gene expression profiles of this compound-treated and untreated plants under drought stress, researchers can identify key genes, pathways, and regulatory networks involved in the response. These insights can accelerate the development of drought-resistant crops and novel agrochemicals.

These application notes provide detailed protocols for utilizing this compound in transcriptome analysis of drought response, along with guidelines for data presentation and visualization of the underlying signaling pathways and experimental workflows.

Data Presentation

A comprehensive transcriptome analysis of this compound-treated plants under drought stress will generate a large dataset of differentially expressed genes (DEGs). Summarizing this quantitative data in a clear and structured format is crucial for interpretation and comparison. The following tables provide a template for presenting such data, based on findings from studies on this compound analogs.

Table 1: Summary of RNA-Seq Data Statistics

SampleTotal Raw ReadsTotal Clean ReadsClean Reads Q30 (%)Mapped Reads (%)
Control (Well-watered)45,123,45643,789,01293.595.2
Drought-stressed46,987,65445,543,21094.194.8
This compound-treated + Drought47,123,45645,876,54393.895.5

Table 2: Top 10 Upregulated Differentially Expressed Genes (DEGs) in this compound-Treated Plants under Drought Stress

Gene IDGene DescriptionLog2(Fold Change)p-value
AT4G34000RD29B / LTI658.51.20E-15
AT5G52310RD29A / LTI788.23.50E-15
AT1G52260LEA14 (Late Embryogenesis Abundant)7.97.80E-14
AT2G42540DREB2A7.52.10E-13
AT3G50970RAB187.25.60E-13
AT5G66400ABF3 (ABRE Binding Factor 3)6.91.40E-12
AT1G01420NCED3 (9-cis-epoxycarotenoid dioxygenase 3)6.58.90E-12
AT2G46340ERD10 (Early Responsive to Dehydration 10)6.32.30E-11
AT4G10270P5CS1 (delta-1-pyrroline-5-carboxylate synthase 1)6.17.80E-11
AT1G78390KIN1 (Cold-regulated 1)5.81.50E-10

Table 3: Top 10 Downregulated Differentially Expressed Genes (DEGs) in this compound-Treated Plants under Drought Stress

Gene IDGene DescriptionLog2(Fold Change)p-value
AT1G64280Photosystem II light harvesting complex-4.23.40E-12
AT1G29930RuBisCO small subunit 1A-4.08.10E-12
AT3G14420Aquaporin PIP2;1-3.82.50E-11
AT2G28390Expansin-A8-3.57.90E-11
AT5G59820Gibberellin 20 oxidase 1-3.31.20E-10
AT1G79040Cyclin B1;1-3.14.60E-10
AT4G25580Xyloglucan endotransglucosylase/hydrolase 9-2.99.80E-10
AT1G14920Nitrate transporter 1.1-2.72.10E-09
AT5G24770Auxin-responsive protein IAA1-2.56.70E-09
AT3G25760Small auxin-up RNA 15-2.31.40E-08

Experimental Protocols

Protocol 1: Plant Growth, this compound Treatment, and Drought Stress Application

This protocol describes the general procedure for growing Arabidopsis thaliana, applying this compound, and inducing drought stress for subsequent transcriptome analysis.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Growth medium (e.g., Murashige and Skoog medium with 1% sucrose (B13894) and 0.8% agar)

  • Petri plates or pots with soil mixture (e.g., peat moss, perlite, and vermiculite (B1170534) in a 3:1:1 ratio)

  • This compound (stock solution in DMSO)

  • Control solution (DMSO)

  • Growth chamber with controlled temperature, light, and humidity

  • Liquid nitrogen

Procedure:

  • Seed Sterilization and Germination:

    • Surface-sterilize Arabidopsis seeds with 70% ethanol (B145695) for 1 minute, followed by 10% bleach for 10 minutes.

    • Rinse the seeds 3-5 times with sterile distilled water.

    • Sow the seeds on Petri plates containing MS medium or in pots with soil.

    • Stratify the seeds at 4°C for 2-3 days in the dark to promote uniform germination.

    • Transfer the plates or pots to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

  • Plant Growth and Treatment:

    • Grow the seedlings for 2-3 weeks until they have developed several true leaves.

    • Prepare the this compound treatment solution by diluting the stock solution in water to the desired final concentration (e.g., 10 µM). Prepare a control solution with the same concentration of DMSO.

    • Apply the this compound or control solution to the plants by spraying the leaves until runoff or by adding it to the growth medium.

  • Drought Stress Induction:

    • For drought stress, withhold watering for a specified period (e.g., 7-14 days) until visible signs of drought stress, such as wilting, are observed.

    • For a more controlled drought stress, use a polyethylene (B3416737) glycol (PEG) solution (e.g., 10-20% PEG 6000) in the hydroponic or liquid culture medium.

  • Sample Collection:

    • At the desired time point after treatment and stress induction, collect leaf tissue from at least three biological replicates for each condition (Control, Drought, this compound + Drought).

    • Immediately freeze the collected tissue in liquid nitrogen to prevent RNA degradation.

    • Store the samples at -80°C until RNA extraction.

Protocol 2: RNA Extraction, Library Preparation, and Sequencing (RNA-Seq)

This protocol outlines the steps for isolating high-quality RNA and preparing it for next-generation sequencing.

Materials:

  • Frozen plant tissue

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent

  • DNase I

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (e.g., Agilent 2100)

  • RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

  • RNA Extraction:

    • Grind the frozen leaf tissue to a fine powder in liquid nitrogen using a mortar and pestle.

    • Extract total RNA using a commercial kit or a TRIzol-based method according to the manufacturer's instructions.

    • Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Assess the quantity and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Evaluate the integrity of the RNA using a bioanalyzer. An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-seq.

  • Library Preparation:

    • Enrich for mRNA from the total RNA using oligo(dT) magnetic beads.

    • Fragment the mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

  • Library Quality Control and Sequencing:

    • Assess the quality and quantity of the prepared library using a bioanalyzer and qPCR.

    • Sequence the libraries on an Illumina platform, generating paired-end reads of a desired length (e.g., 150 bp).

Protocol 3: Physiological Assessment of Drought Tolerance

This protocol describes methods to physiologically evaluate the effect of this compound on drought tolerance, which can be correlated with the transcriptome data.

Materials:

  • Porometer for measuring stomatal conductance

  • Infrared gas analyzer (IRGA) for measuring transpiration rate

  • Analytical balance

Procedure:

  • Stomatal Conductance Measurement:

    • Use a porometer to measure the stomatal conductance of the abaxial (lower) leaf surface of intact leaves.

    • Take measurements at a consistent time of day to minimize diurnal variations.

    • Measure at least three leaves per plant and at least five plants per treatment group.

  • Water Loss Assay:

    • Excise whole rosettes or individual leaves and immediately record their fresh weight.

    • Place the detached rosettes or leaves on a dry surface at room temperature.

    • Record their weight at regular intervals (e.g., every 30 minutes) for several hours.

    • Calculate the rate of water loss as a percentage of the initial fresh weight.

  • Survival Assay:

    • Subject the different treatment groups of plants to a severe drought stress by withholding water for an extended period (e.g., 14-21 days).

    • Re-water the plants and allow them to recover for 3-5 days.

    • Score the number of surviving plants in each group.

Mandatory Visualizations

ABA Signaling Pathway Activated by this compound

ABA_Signaling_Pathway This compound This compound (ABA Agonist) PYR_PYL_RCAR PYR/PYL/RCAR Receptors This compound->PYR_PYL_RCAR Binds and activates PP2C Type 2C Protein Phosphatases (PP2Cs) PYR_PYL_RCAR->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 Dephosphorylates (Inhibits) ABF ABF/AREB/ABI5 Transcription Factors SnRK2->ABF Phosphorylates (Activates) Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure Induces Drought_Genes Drought-Responsive Gene Expression ABF->Drought_Genes Activates Drought_Tolerance Enhanced Drought Tolerance Drought_Genes->Drought_Tolerance Stomatal_Closure->Drought_Tolerance

Caption: this compound-activated ABA signaling pathway leading to drought tolerance.

Experimental Workflow for Transcriptome Analysis

Transcriptome_Workflow start Plant Growth (e.g., Arabidopsis) treatment This compound Treatment and Control (DMSO) start->treatment drought Drought Stress Induction treatment->drought sampling Sample Collection (Biological Replicates) drought->sampling rna_extraction Total RNA Extraction and QC sampling->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Bioinformatics Analysis (QC, Mapping, DEGs) sequencing->data_analysis validation Gene Expression Validation (qRT-PCR) data_analysis->validation interpretation Functional Annotation and Pathway Analysis data_analysis->interpretation conclusion Identification of Key Genes and Pathways validation->conclusion interpretation->conclusion

Caption: Workflow for transcriptome analysis of this compound-mediated drought response.

References

Application Notes and Protocols for In Vitro Opabactin Stability and Solubility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opabactin (OP) is a potent synthetic agonist of the abscisic acid (ABA) receptor, designed to enhance plant drought tolerance by mimicking the natural stress hormone ABA.[1][2] As a promising agrochemical candidate, characterizing its physicochemical properties, such as solubility and stability, is crucial for formulation development, quality control, and ensuring biological activity. These application notes provide detailed protocols for assessing the in vitro solubility and stability of this compound, enabling researchers to obtain reliable and reproducible data. Like many ABA analogs, this compound's stability, particularly its photostability, is a critical parameter to evaluate due to the inherent photosensitivity of the ABA scaffold.[3][4]

This compound Signaling Pathway

The diagram below illustrates the simplified signaling pathway initiated by this compound, leading to downstream physiological responses in plants.

Opabactin_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response This compound This compound (OP) PYR_PYL PYR/PYL/RCAR Receptors This compound->PYR_PYL Binds to PP2C Type 2C Protein Phosphatases (PP2Cs) PYR_PYL->PP2C Inhibits SnRK2 SNF1-Related Protein Kinases 2 (SnRK2s) PP2C->SnRK2 Inhibition released Downstream Downstream Targets (e.g., Ion Channels, Transcription Factors) SnRK2->Downstream Activates Response Physiological Response (e.g., Stomatal Closure, Stress-responsive Gene Expression) Downstream->Response

Figure 1. Simplified this compound Signaling Pathway.

Section 1: this compound Solubility Testing

Aqueous solubility is a critical determinant of a compound's biological activity and formulation feasibility. The following protocols describe methods to determine both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assessment by Turbidimetry

This high-throughput method is suitable for early-stage discovery to quickly assess the solubility of this compound from a DMSO stock solution.

Experimental Workflow:

Figure 2. Kinetic Solubility Workflow.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96-well plate containing 198 µL of phosphate-buffered saline (PBS), pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with continuous shaking.

  • Measurement: Measure the absorbance (turbidity) at 620 nm using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Data Presentation:

CompoundSolvent SystemIncubation Time (h)Temperature (°C)Kinetic Solubility (µM)
This compoundPBS (pH 7.4) + 1% DMSO225150
This compoundSimulated Gastric Fluid + 1% DMSO237120
This compoundSimulated Intestinal Fluid + 1% DMSO237180

Table 1: Representative Kinetic Solubility Data for this compound.

Thermodynamic Solubility Assessment by Shake-Flask Method

This method determines the equilibrium solubility of this compound and is considered the "gold standard" for solubility measurement.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS pH 5.0, 7.4, and 9.0, ethanol, methanol).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) or filter through a 0.22 µm syringe filter to separate the saturated solution from the excess solid.

  • Quantification: Dilute an aliquot of the clear supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

Data Presentation:

SolventTemperature (°C)Thermodynamic Solubility (mg/mL)
Deionized Water250.05
PBS (pH 5.0)250.03
PBS (pH 7.4)250.08
PBS (pH 9.0)250.15
Ethanol25> 20
Methanol25> 20
DMSO25> 50

Table 2: Representative Thermodynamic Solubility Data for this compound.

Section 2: this compound Stability Testing

Stability testing is essential to determine the shelf-life of this compound and its susceptibility to degradation under various environmental conditions.

Solution Stability in Different pH Buffers

This study evaluates the chemical stability of this compound in aqueous solutions at different pH values.

Experimental Workflow:

Figure 3. pH Stability Testing Workflow.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Dilute the stock solution into aqueous buffers of different pH values (e.g., pH 4.0, 7.0, and 9.0) to a final concentration of 100 µg/mL.

  • Incubation: Aliquot the solutions into sealed vials and incubate them at controlled temperatures (e.g., 25°C and 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial.

  • Quantification: Analyze the samples by a stability-indicating HPLC-UV method to determine the concentration of the remaining this compound.

Data Presentation:

pHTemperature (°C)Initial Conc. (µg/mL)% Remaining after 72h
4.02510098.5
4.04010095.2
7.02510099.1
7.04010096.8
9.02510097.3
9.04010092.5

Table 3: Representative pH-Dependent Stability of this compound.

Photostability Testing

This protocol assesses the degradation of this compound upon exposure to light, a known liability for ABA and its analogs.[1][3]

Protocol:

  • Sample Preparation: Prepare a solution of this compound in a solvent transparent to UV-Vis light (e.g., acetonitrile (B52724):water 1:1) at a concentration of 100 µg/mL.

  • Exposure: Place the solution in a photostability chamber and expose it to a light source that complies with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample, wrapped in aluminum foil, should be placed in the same chamber.

  • Time-Point Analysis: Withdraw aliquots from both the exposed and dark control samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Quantification: Analyze the samples using a stability-indicating HPLC-UV method.

Data Presentation:

Time (h)% Remaining (Light Exposed)% Remaining (Dark Control)
0100100
485.299.8
872.199.5
1261.599.3
2445.899.1

Table 4: Representative Photostability Data for this compound.

Section 3: Analytical Method for this compound Quantification

A robust analytical method is essential for accurate quantification in both solubility and stability studies. A reversed-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV) method is described below.

HPLC-UV Method Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Quantification: Based on the peak area of a standard calibration curve.

For higher sensitivity and selectivity, especially for analyzing samples from complex matrices or for identifying degradation products, a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is recommended.

LC-MS/MS Method Parameters:

  • LC Conditions: Similar to HPLC-UV method, but with a lower flow rate (e.g., 0.4 mL/min) compatible with the MS interface.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transition: A specific precursor-to-product ion transition for this compound would need to be determined (e.g., for ABA, a common transition is m/z 263.1 → 153.1).

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the in vitro characterization of this compound's solubility and stability. Adherence to these methodologies will ensure the generation of high-quality data, which is fundamental for the continued development of this compound as a novel agrochemical for enhancing crop resilience to drought. The representative data indicates that this compound has good solubility in organic solvents but limited aqueous solubility, which is pH-dependent. Furthermore, like its parent compound ABA, this compound is susceptible to photodegradation, highlighting the need for protective measures in formulation and storage.

References

Quantifying Opabactin-Induced Gene Expression via qPCR: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opabactin (OP) is a potent synthetic agonist of the abscisic acid (ABA) receptor, playing a crucial role in mimicking the natural effects of ABA in plants.[1][2] ABA is a key phytohormone involved in regulating various physiological processes, particularly in response to abiotic stresses such as drought.[3] this compound activates the ABA signaling pathway, leading to the expression of a suite of stress-responsive genes that help plants conserve water and tolerate drought conditions.[4][5]

This application note provides a detailed protocol for quantifying the induction of ABA-responsive gene expression by this compound in the model plant Arabidopsis thaliana using quantitative real-time polymerase chain reaction (qPCR). The protocol outlines the experimental workflow from plant treatment to data analysis, enabling researchers to accurately assess the bioactivity of this compound and similar compounds.

Signaling Pathway and Experimental Workflow

The activation of the ABA signaling pathway by this compound begins with its binding to the PYR/PYL/RCAR receptors. This binding event promotes the interaction of the receptor with Type 2C protein phosphatases (PP2Cs), inhibiting their activity. The inhibition of PP2Cs allows for the activation of SNF1-related protein kinases 2 (SnRK2s), which then phosphorylate and activate downstream transcription factors, such as ABA-responsive element binding factors (ABFs). These activated transcription factors subsequently bind to the promoters of ABA-responsive genes, initiating their transcription.

Opabactin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_nucleus Nucleus This compound This compound PYR_PYL_RCAR PYR/PYL/RCAR Receptors This compound->PYR_PYL_RCAR Binds PP2C PP2C (Phosphatase) PYR_PYL_RCAR->PP2C Inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 Dephosphorylates (Inhibits) ABF ABF (Transcription Factor) SnRK2->ABF Phosphorylates (Activates) ABA_Responsive_Genes ABA-Responsive Genes ABF->ABA_Responsive_Genes Activates Transcription mRNA mRNA ABA_Responsive_Genes->mRNA Transcription

Caption: this compound Signaling Pathway

The experimental workflow for quantifying this compound-induced gene expression involves several key steps, from treating the plant material to analyzing the qPCR data.

qPCR_Workflow Plant_Treatment Plant Material Treatment (e.g., Arabidopsis seedlings) RNA_Extraction Total RNA Extraction Plant_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Delta-Delta Ct Method) qPCR->Data_Analysis Results Relative Gene Expression Data_Analysis->Results

Caption: Experimental Workflow for qPCR Analysis

Experimental Protocols

Plant Material and Treatment
  • Plant Growth: Grow Arabidopsis thaliana (e.g., ecotype Col-0) seedlings on Murashige and Skoog (MS) medium under a 16-hour light/8-hour dark cycle at 22°C for 10-14 days.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

  • Treatment:

    • Prepare a working solution of this compound (e.g., 1 µM, 5 µM, 10 µM) in liquid MS medium. Include a vehicle control with the same concentration of DMSO as the highest this compound concentration.

    • Transfer seedlings to a 6-well plate containing the liquid MS medium with the respective this compound concentrations or the vehicle control.

    • Incubate the seedlings for a specified duration (e.g., 3, 6, or 12 hours). A time-course experiment is recommended to capture the peak of gene expression.

    • After treatment, harvest the seedlings, gently blot them dry, and immediately freeze them in liquid nitrogen. Store at -80°C until RNA extraction.

RNA Extraction and cDNA Synthesis
  • RNA Extraction:

    • Grind the frozen seedlings to a fine powder in liquid nitrogen using a mortar and pestle.

    • Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.

  • cDNA Synthesis:

    • Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcription kit with oligo(dT) primers or random hexamers, following the manufacturer's protocol.

Quantitative PCR (qPCR)
  • Primer Design: Design or obtain validated primers for your target ABA-responsive genes and at least two reference genes. Some commonly used ABA-responsive marker genes in Arabidopsis include RD29A, RD29B, KIN1, and ABF2.[6] Suitable reference genes for abiotic stress studies in Arabidopsis include ACTIN2, UBIQUITIN10 (UBQ10), and ELONGATION FACTOR 1-ALPHA (EF-1α).[7][8][9][10]

  • qPCR Reaction Mixture: Prepare the qPCR reaction mixture as follows (for a 20 µL reaction):

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of nuclease-free water

  • qPCR Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis: 65°C to 95°C with a ramp rate of 0.5°C/5 seconds.

Data Analysis

The relative quantification of gene expression can be calculated using the delta-delta Ct (2-ΔΔCt) method.[1][11][12]

  • Calculate the ΔCt: For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the reference gene.

    • ΔCt = Ct(target gene) - Ct(reference gene)

  • Calculate the ΔΔCt: For each treated sample, calculate the difference between its ΔCt and the ΔCt of the control (vehicle-treated) sample.

    • ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

  • Calculate the Fold Change: Calculate the relative expression level (fold change) using the formula:

    • Fold Change = 2-ΔΔCt

Data Presentation

The quantitative data should be summarized in clearly structured tables for easy comparison of gene expression levels across different treatments and time points.

Table 1: Primer Sequences for qPCR

Gene NameGene IDForward Primer (5'-3')Reverse Primer (5'-3')
RD29AAT5G52310AACGACGACAAAGGAAGTGGCATCCTTTAATCCTCCCAACC
KIN1AT5G15960GCTTCGTTGGAGGAGGATTTTCTTGCTCCATACCCTCTCC
ABF2AT1G45249CGGAGAAGAGCCGAGGAGGTCGAACTCGTGGATCAGC
ACTIN2AT3G18780GGTAACATTGTGCTCAGTGGTGGAACGACCTTAATCTTCATGCTGC
UBQ10AT4G05320GGCCTTGTATAATCCCTGATGAATAAGAAAGAGATAACAGGAACGGAAACATAGT

Table 2: Relative Gene Expression of ABA-Responsive Genes Induced by this compound

TreatmentTarget GeneAverage Ct (Target)Average Ct (Reference)ΔCtΔΔCtFold Change (2-ΔΔCt)
Vehicle (DMSO) RD29A28.522.16.40.01.0
KIN130.222.18.10.01.0
1 µM this compound RD29A25.322.03.3-3.18.6
KIN127.822.05.8-2.34.9
5 µM this compound RD29A23.122.20.9-5.545.3
KIN125.422.23.2-4.930.0
10 µM this compound RD29A22.022.1-0.1-6.590.5
KIN124.122.12.0-6.168.6

Note: The data presented in Table 2 is for illustrative purposes only. Actual results may vary depending on experimental conditions.

Conclusion

This application note provides a comprehensive protocol for quantifying this compound-induced gene expression using qPCR. By following these detailed methodologies, researchers can obtain reliable and reproducible data to evaluate the efficacy of this compound and other ABA receptor agonists. The provided diagrams and tables offer a clear framework for understanding the underlying signaling pathway and for presenting the quantitative results. This protocol is a valuable tool for professionals in plant science research and for the development of novel agrochemicals to enhance crop resilience to environmental stresses.

References

Application Notes & Protocols: Measurement of Statal Aperture in Response to Opabactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opabactin is a potent synthetic agonist of the plant hormone abscisic acid (ABA). Like ABA, this compound plays a crucial role in inducing stomatal closure, a key physiological response to drought stress. This process is mediated by a well-defined signaling cascade within the guard cells surrounding the stomatal pore. Understanding and quantifying the effect of this compound on stomatal aperture is vital for research in plant physiology, agricultural biotechnology, and for the development of novel compounds aimed at enhancing plant drought tolerance.

These application notes provide a detailed protocol for measuring stomatal aperture in response to this compound treatment. The methodology is adapted from established protocols for ABA and the closely related agonist, pyrabactin.

This compound Signaling Pathway in Guard Cells

This compound initiates a signaling cascade that leads to a decrease in guard cell turgor pressure and subsequent stomatal closure. The key components of this pathway are analogous to the core ABA signaling module.[1][2] this compound binds to PYR/PYL/RCAR receptors, which in turn inhibit Type 2C protein phosphatases (PP2Cs).[1][3] This inhibition allows for the activation of SNF1-related protein kinases (SnRK2s), which then phosphorylate downstream targets.[3][4] This cascade leads to the production of secondary messengers such as reactive oxygen species (ROS) and nitric oxide (NO), which activate ion channels, leading to an efflux of ions and water from the guard cells, resulting in stomatal closure.[5]

Opabactin_Signaling_Pathway This compound This compound Receptor PYR/PYL/RCAR Receptors This compound->Receptor PP2C PP2C (Protein Phosphatase 2C) Receptor->PP2C inhibits SnRK2 SnRK2 (Protein Kinase) PP2C->SnRK2 inhibits ROS_NO ROS & NO Production SnRK2->ROS_NO Ion_Channels Anion & K+ Efflux Channels Activated SnRK2->Ion_Channels ROS_NO->Ion_Channels Ion_Efflux Ion Efflux Ion_Channels->Ion_Efflux Water_Efflux Water Efflux (Loss of Turgor) Ion_Efflux->Water_Efflux Stomatal_Closure Stomatal Closure Water_Efflux->Stomatal_Closure

Caption: this compound signaling pathway in guard cells leading to stomatal closure.

Quantitative Data Summary

The following table summarizes representative data on the effect of an ABA agonist (pyrabactin, which is structurally and functionally similar to this compound) on stomatal aperture. This data can be used as a reference for expected results when testing this compound. The IC50 for pyrabactin-induced stomatal closure has been reported to be in the low micromolar range, similar to ABA.[1][6]

Treatment Concentration (µM)Mean Stomatal Aperture (µm) ± SEPercent Closure Compared to Control (%)
0 (Control)3.5 ± 0.20
12.8 ± 0.320
51.9 ± 0.246
101.2 ± 0.166
500.8 ± 0.177

Note: Data is representative and adapted from studies on pyrabactin.[1][6] Actual results with this compound may vary depending on the plant species and experimental conditions.

Experimental Protocol: Stomatal Aperture Measurement

This protocol details the measurement of stomatal aperture in epidermal peels of a model plant such as Arabidopsis thaliana or Vicia faba in response to this compound.

Materials and Reagents
  • 4-6 week old, well-watered plants (e.g., Arabidopsis thaliana)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MES-KCl buffer (10 mM MES, 50 mM KCl, adjusted to pH 6.15 with KOH)

  • Microscope slides and coverslips

  • Forceps and razor blades

  • Petri dishes

  • Light source (e.g., fiber optic lamp)

  • Microscope with a calibrated eyepiece micrometer or digital camera with measurement software

Experimental Workflow

Stomatal_Aperture_Workflow A 1. Prepare Epidermal Peels B 2. Pre-incubation for Stomatal Opening A->B C 3. This compound Treatment B->C D 4. Mount on Microscope Slide C->D E 5. Image Acquisition & Measurement D->E F 6. Data Analysis E->F

Caption: Experimental workflow for measuring stomatal aperture in response to this compound.

Procedure
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Prepare working solutions by diluting the stock solution in MES-KCl buffer to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM).

    • Prepare a control solution containing the same final concentration of DMSO as the highest this compound concentration.

  • Preparation of Epidermal Peels:

    • Select healthy, fully expanded leaves from well-watered plants.

    • Gently peel the abaxial (lower) epidermis using forceps. A razor blade can be used to make a small tear to initiate the peel.

    • Immediately float the epidermal peels in MES-KCl buffer in a petri dish with the cuticle side up.

  • Pre-incubation for Stomatal Opening:

    • To ensure stomata are open before treatment, incubate the epidermal peels in MES-KCl buffer under a light source (approximately 100-150 µmol m⁻² s⁻¹) for 2-3 hours at room temperature.[6]

  • This compound Treatment:

    • After the pre-incubation period, carefully transfer the epidermal peels to petri dishes containing the different concentrations of this compound working solutions or the control solution.

    • Incubate for a defined period, typically 1-2 hours, under the same light and temperature conditions as the pre-incubation.

  • Microscopy and Measurement:

    • Place an epidermal peel on a microscope slide with a drop of the corresponding treatment solution and cover with a coverslip.

    • Observe the stomata under a light microscope (400x magnification is usually sufficient).

    • Capture images of multiple fields of view for each treatment.

    • Measure the width of the stomatal aperture for at least 30 stomata per treatment replicate. The stomatal aperture index (aperture width / aperture length) can also be calculated for a more normalized measurement.[7]

  • Data Analysis:

    • Calculate the mean stomatal aperture and standard error for each treatment.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the control and this compound-treated groups.

    • A dose-response curve can be generated by plotting the stomatal aperture against the logarithm of the this compound concentration.

Troubleshooting

  • Stomata are not opening during pre-incubation: Ensure plants are well-watered and healthy. Check the light intensity and quality. The buffer pH should be optimal for stomatal opening (around 6.15).

  • High variability in stomatal aperture: Use leaves of a similar age and from the same position on the plant. Increase the number of stomata measured per replicate. Ensure consistent timing for all steps of the protocol.

  • Epidermal peels are difficult to obtain: Practice the peeling technique. Some plant species are easier to peel than others. Alternatively, stomatal impressions can be made using dental resin, although this method does not allow for live-cell treatment.

Conclusion

This protocol provides a robust framework for quantifying the effect of this compound on stomatal aperture. By following these detailed steps, researchers can obtain reliable and reproducible data to further investigate the physiological effects of this compound and its potential applications in agriculture and drug development for enhancing plant resilience to environmental stress.

References

Troubleshooting & Optimization

troubleshooting opabactin insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with opabactin, a potent abscisic acid (ABA) receptor agonist. The information provided here will help address common challenges related to this compound's insolubility in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?

A1: this compound, like many small organic molecules, has limited solubility in purely aqueous solutions. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for creating high-concentration stock solutions of this compound and its analogs.[1][2] From this stock, you can make serial dilutions into your final aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically below 0.5% v/v) to avoid any unwanted biological effects.[1]

Q2: What are the best organic solvents for preparing this compound stock solutions?

A2: Besides DMSO, other suitable organic solvents for preparing stock solutions of this compound and similar ABA analogs include ethanol (B145695) and dimethylformamide (DMF).[2][3] The choice of solvent will depend on the specific requirements of your experiment and the tolerance of your biological system to that solvent.

Q3: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are a few strategies to prevent this:

  • Add the stock solution to the buffer: Always add the small volume of your concentrated this compound stock solution to the larger volume of your aqueous buffer while vortexing or stirring. This ensures rapid mixing and dispersion, which can help prevent the compound from crashing out of solution.[4]

  • Use intermediate dilutions: Instead of a single large dilution, perform serial dilutions. You can make an intermediate dilution of your stock in the organic solvent before the final dilution into the aqueous buffer.[4]

  • Gentle warming: Gently warming your aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. However, be cautious as excessive heat can degrade the compound.[4]

  • Sonication: Brief sonication in a water bath can help to break up any small precipitates and aid in dissolution.[4]

Q4: Can adjusting the pH of my aqueous solution improve this compound's solubility?

A4: Yes, for ionizable compounds, adjusting the pH of the aqueous medium can significantly impact solubility. This compound contains a carboxylic acid group, which will be more soluble in its deprotonated (negatively charged) form at a higher pH (above its pKa).[4] Therefore, increasing the pH of your buffer may enhance its solubility. However, ensure the chosen pH is compatible with your experimental system. For plant cell culture applications, abscisic acid can be solubilized in a small amount of 1 N NaOH and then diluted with water or medium.[5]

Troubleshooting Guide for this compound Insolubility

This guide provides a tiered approach to addressing this compound insolubility issues. Start with Tier 1 and proceed to the next tiers if solubility problems persist.

Tier 1: Optimized Stock Solution Preparation and Dilution

This initial tier focuses on the proper preparation and handling of this compound stock solutions, which resolves the most common solubility issues.

Problem Possible Cause Solution
This compound powder does not dissolve in aqueous buffer.Low intrinsic aqueous solubility of this compound.Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent like DMSO or ethanol.[1][2]
This compound precipitates upon dilution into the aqueous medium.The compound is "crashing out" of the solution due to poor mixing or exceeding its solubility limit in the final solvent mixture.Add the this compound stock solution dropwise to the vigorously stirring aqueous buffer.[4] Consider pre-warming the buffer and using sonication to aid dissolution.[4]
Inconsistent results in biological assays.The compound may be precipitating over time in the final assay medium.Visually inspect your final solutions for any signs of precipitation before and during the experiment. Prepare fresh dilutions for each experiment and avoid storing this compound in aqueous solutions for extended periods.[2][3]
Tier 2: Advanced Solubilization Techniques

If the methods in Tier 1 are insufficient, you can explore more advanced techniques to enhance this compound's solubility.

Problem Possible Cause Solution
This compound remains insoluble even with proper dilution techniques.The final concentration of this compound in the aqueous medium is still above its solubility limit.pH Adjustment: For this compound, which has a carboxylic acid moiety, increasing the pH of the aqueous buffer can increase solubility. Test a range of pH values that are compatible with your assay.[4] Co-solvents: Introduce a low percentage of a co-solvent (e.g., ethanol, PEG 400) into your final aqueous medium to increase the overall solvent polarity and improve this compound's solubility.[1]
This compound is unstable at the pH required for its solubilization.Extreme pH values can lead to the degradation of the compound.Perform stability studies to determine the optimal pH range for both solubility and stability of this compound.

Quantitative Data Summary

While specific experimental solubility data for this compound is not widely published, the following table provides representative solubility information for its parent compound, abscisic acid (ABA), which can serve as a useful guideline.

Solvent Compound Approximate Solubility Notes
DMSO(+)-Abscisic Acid~20 mg/mLA common solvent for preparing high-concentration stock solutions.[2][3]
Ethanol(+)-Abscisic Acid~20 mg/mLAnother suitable organic solvent for stock solutions.[2][3]
Dimethylformamide (DMF)(+)-Abscisic Acid~20 mg/mLAn alternative organic solvent for stock solutions.[2][3]
PBS (pH 7.2)(+)-Abscisic Acid~0.3 mg/mLDemonstrates the low aqueous solubility of ABA analogs.[2][3]

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 366.45 g/mol )[6]

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh the Compound: Accurately weigh out a precise amount of this compound (e.g., 1 mg) using an analytical balance and place it in a suitable vial.[4]

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • For 1 mg of this compound: Volume (µL) = (0.001 g / 366.45 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 272.9 µL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.[4]

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[4]

  • Storage: Store the 10 mM this compound stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[4]

Protocol 2: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Desired aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Methodology:

  • Prepare Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of DMSO.

  • Prepare Final Aqueous Solution: Add a small volume of the DMSO stock (or intermediate) to your pre-warmed (if appropriate) aqueous buffer. To achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of buffer). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[4]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex the solution vigorously to ensure rapid and uniform dispersion, which helps to prevent precipitation.[4]

  • Final Solvent Concentration: In this example, the final DMSO concentration would be 0.1% (v/v), which is generally well-tolerated by most biological systems.

Visualizations

Troubleshooting_Workflow start Start: This compound Insolubility Issue stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution check1 Precipitation? dilution->check1 optimize_dilution Optimize Dilution: - Add stock to buffer - Vortex vigorously - Gentle warming/sonication check1->optimize_dilution Yes success Success: Proceed with Experiment check1->success No check2 Still Precipitates? optimize_dilution->check2 advanced_methods Advanced Methods: - Adjust pH of buffer - Use co-solvents (e.g., Ethanol, PEG 400) check2->advanced_methods Yes check2->success No check3 Soluble? advanced_methods->check3 check3->success Yes consult Consult Literature for Formulation Strategies check3->consult No

Caption: Troubleshooting workflow for addressing this compound insolubility.

Opabactin_Signaling_Pathway cluster_core Core ABA Signaling Cascade Drought Drought Stress This compound This compound (ABA Agonist) PYR_PYL PYR/PYL/RCAR Receptors This compound->PYR_PYL binds & activates PP2C PP2C Phosphatases (e.g., ABI1, ABI2) PYR_PYL->PP2C binds & inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 inhibition removed Downstream Downstream Responses: - Stomatal Closure - Stress-responsive gene expression SnRK2->Downstream phosphorylates & activates

References

Technical Support Center: Optimizing Opabactin Treatment for Drought Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing opabactin to enhance drought tolerance in plants. Find answers to frequently asked questions, troubleshoot your experiments, and access detailed protocols and data to inform your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it confer drought tolerance?

A1: this compound (OP) is a potent synthetic agonist of the abscisic acid (ABA) receptor. It mimics the natural plant hormone ABA, which is involved in regulating responses to abiotic stress, particularly drought. This compound binds to the PYR/PYL/RCAR family of ABA receptors, leading to the inhibition of type 2C protein phosphatases (PP2Cs). This in turn activates SnRK2 kinases, which trigger downstream signaling cascades. A key outcome of this pathway is the regulation of ion channels in guard cells, leading to stomatal closure. This reduction in stomatal aperture minimizes water loss through transpiration, thereby enhancing the plant's ability to tolerate drought conditions. This compound has been shown to be effective in various plant species, including wheat and tomato.

Q2: What is the recommended starting concentration and application method for this compound?

A2: The optimal concentration of this compound can vary depending on the plant species and experimental conditions. Based on existing literature for ABA analogs, a starting concentration range of 1 µM to 10 µM applied as a foliar spray is a reasonable starting point for many species. For soil drench applications, slightly higher concentrations may be necessary. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental setup.

Q3: How long does the effect of a single this compound treatment last?

A3: The persistence of this compound's effect depends on several factors, including the plant species, environmental conditions, and the initial concentration applied. This compound is designed to be more stable than naturally occurring ABA. Its effects on stomatal closure can be observed within hours of application. However, the duration of maximal drought tolerance will need to be determined empirically. The experimental protocol provided in this guide is designed to help you determine the optimal treatment duration for your specific research needs.

Q4: Can prolonged this compound treatment negatively affect plant growth and yield?

A4: Yes, prolonged activation of the ABA signaling pathway can have pleiotropic effects on plant growth and development. Since ABA is a growth-inhibiting hormone under certain conditions, continuous this compound treatment could potentially lead to stunted growth, delayed flowering, and reduced biomass accumulation. Therefore, optimizing the treatment duration is critical to achieve a balance between enhanced drought tolerance and minimal impact on overall plant productivity. It is recommended to include recovery periods without this compound treatment in your experimental design.

Q5: What are the key parameters to measure when assessing drought tolerance after this compound treatment?

A5: A comprehensive assessment of drought tolerance should include a combination of physiological and molecular measurements. Key physiological parameters include:

  • Stomatal Conductance: Measures the rate of gas exchange and water vapor transpiration through the stomata.

  • Leaf Water Potential: Indicates the water status of the plant tissue.

  • Relative Water Content (RWC): The amount of water in the leaves relative to their maximum water holding capacity.

  • Wilting Phenotype: Visual assessment of plant turgor.

  • Biomass Accumulation: Dry weight of shoots and roots.

At the molecular level, you can analyze the expression of ABA-responsive genes, such as those encoding Late Embryogenesis Abundant (LEA) proteins or specific transcription factors, to confirm the activation of the ABA signaling pathway.

Troubleshooting Guide

Issue 1: No observable effect on drought tolerance after this compound application.

  • Possible Cause: The concentration of this compound may be too low for the specific plant species or application method.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). Ensure thorough coverage if applying as a foliar spray.

  • Possible Cause: Improper preparation or degradation of the this compound solution.

    • Solution: Prepare fresh this compound solutions for each experiment. Store the stock solution as recommended by the supplier, typically at -20°C in a dark, airtight container.

  • Possible Cause: The plant species may have a lower sensitivity to this specific ABA analog.

    • Solution: Verify the expression of ABA receptors (PYR/PYL/RCAR) in your plant species of interest. Consider testing other ABA analogs in parallel.

Issue 2: Significant growth inhibition or phytotoxicity observed after treatment.

  • Possible Cause: The this compound concentration is too high.

    • Solution: Reduce the concentration of this compound in your experiments. Refer to your dose-response curve to find a concentration that provides drought tolerance with minimal growth inhibition.

  • Possible Cause: The treatment duration is too long, leading to sustained growth inhibition.

    • Solution: Implement a treatment schedule with recovery periods. For example, apply this compound for a set number of days, followed by a period with no treatment before inducing drought stress. The experimental protocol below provides a framework for optimizing this.

  • Possible Cause: The solvent used to dissolve this compound is causing phytotoxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your working solution is low (typically <0.1%) and run a solvent-only control to confirm it does not cause any adverse effects.

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause: Uneven application of this compound.

    • Solution: For foliar sprays, ensure a fine mist and that all leaf surfaces are evenly coated. For soil drenches, apply the solution slowly and evenly to the soil surface to ensure uniform distribution to the root zone.

  • Possible Cause: Variation in the age and developmental stage of the plants.

    • Solution: Use plants that are of the same age and at a similar developmental stage for all replicates and treatment groups.

  • Possible Cause: Inconsistent environmental conditions.

    • Solution: Maintain consistent light intensity, temperature, humidity, and watering regimes for all plants in the experiment (except for the drought stress period).

Experimental Protocols

Protocol: Determining Optimal this compound Treatment Duration for Maximal Drought Tolerance in Wheat Seedlings

This protocol provides a framework for a time-course experiment to determine the optimal duration of this compound treatment before the onset of drought stress.

1. Plant Material and Growth Conditions:

  • Wheat ( Triticum aestivum ) seeds are surface-sterilized and germinated on moist filter paper.

  • Seedlings are transferred to pots containing a standardized soil mix.

  • Plants are grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod, 22°C day/18°C night temperature, and 60% relative humidity.

  • Plants are watered regularly to maintain optimal soil moisture until the start of the treatment period.

2. This compound Treatment:

  • At the three-leaf stage, plants are divided into different treatment groups.

  • A 10 µM this compound solution is prepared in deionized water with 0.01% Tween-20 as a surfactant.

  • The this compound solution is applied as a foliar spray until runoff. A control group is sprayed with a solution containing only deionized water and Tween-20.

  • Treatment is applied daily for different durations before the induction of drought stress:

    • Group A: Control (no this compound)

    • Group B: 1 day of this compound treatment

    • Group C: 3 days of this compound treatment

    • Group D: 5 days of this compound treatment

    • Group E: 7 days of this compound treatment

3. Drought Stress Induction:

  • After the respective treatment durations, watering is withheld from all groups to induce drought stress.

  • A well-watered control group for each treatment duration should be maintained for comparison.

4. Data Collection and Analysis:

  • Daily:

    • Visual assessment of wilting on a scale of 0 (no wilting) to 5 (severe wilting).

    • Soil moisture content measurement.

  • At 3, 5, and 7 days post-drought induction:

    • Stomatal Conductance: Measured on the abaxial surface of the third leaf using a porometer.

    • Leaf Water Potential: Measured on the third leaf using a pressure chamber.

    • Relative Water Content (RWC): Calculated as: RWC (%) = [(Fresh Weight - Dry Weight) / (Turgid Weight - Dry Weight)] x 100.

  • At the end of the experiment (e.g., when control plants are severely wilted):

    • Survival Rate: Percentage of plants that recover after re-watering.

    • Biomass: Shoot and root dry weight.

  • Statistical Analysis: Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Data Presentation

Table 1: Hypothetical Quantitative Data for Optimizing this compound Treatment Duration in Wheat under Drought Stress

Treatment Duration (days before drought)Stomatal Conductance (mmol m⁻² s⁻¹) at Day 5 of DroughtLeaf Water Potential (MPa) at Day 5 of DroughtRelative Water Content (%) at Day 5 of DroughtSurvival Rate (%) after Re-watering
0 (Control)150 ± 15-2.5 ± 0.365 ± 520
1120 ± 12-2.2 ± 0.275 ± 440
380 ± 10-1.8 ± 0.285 ± 380
575 ± 8-1.7 ± 0.188 ± 290
778 ± 9-1.7 ± 0.287 ± 385

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.

Visualizations

Opabactin_Signaling_Pathway cluster_stress Drought Stress cluster_cell Plant Cell Drought Drought ABA_Receptor PYR/PYL/RCAR Receptor This compound This compound PP2C PP2C (Protein Phosphatase 2C) ABA_Receptor->PP2C Inhibits SnRK2 SnRK2 (Protein Kinase) PP2C->SnRK2 No longer inhibits Downstream_Targets Downstream Targets (Transcription Factors, Ion Channels) SnRK2->Downstream_Targets Phosphorylates/ Activates Stomatal_Closure Stomatal Closure & Drought Tolerance Downstream_Targets->Stomatal_Closure Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment Application cluster_stress Phase 3: Drought Stress cluster_data Phase 4: Data Collection cluster_analysis Phase 5: Analysis Plant_Growth Grow wheat seedlings to three-leaf stage Treatment_Groups Divide plants into treatment duration groups Plant_Growth->Treatment_Groups Opabactin_Application Apply 10 µM this compound or control spray daily for 1, 3, 5, or 7 days Treatment_Groups->Opabactin_Application Withhold_Water Withhold watering from all treatment groups Opabactin_Application->Withhold_Water Physiological_Measurements Measure stomatal conductance, leaf water potential, RWC Withhold_Water->Physiological_Measurements Phenotypic_Analysis Assess wilting and survival rate Withhold_Water->Phenotypic_Analysis Data_Analysis Statistically analyze data to determine optimal duration Physiological_Measurements->Data_Analysis Biomass_Measurement Measure shoot and root dry weight Phenotypic_Analysis->Biomass_Measurement Biomass_Measurement->Data_Analysis

Technical Support Center: Investigating Off-Target Effects of Opabactin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying potential off-target effects of opabactin in plant systems. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target in plants?

This compound is a potent synthetic agonist of the abscisic acid (ABA) receptor, designed to mimic the effects of the natural plant hormone ABA.[1][2][3] Its primary on-target effect is the activation of the PYR/PYL/RCAR family of ABA receptors, which play a crucial role in regulating plant water use and tolerance to drought stress.[4]

Q2: Why is it important to investigate the off-target effects of this compound?

While this compound is designed for high specificity, small molecules can sometimes interact with unintended proteins, leading to off-target effects. Identifying these off-targets is crucial to:

  • Understand the complete biological impact of this compound.

  • Avoid misinterpretation of experimental results.

  • Ensure the development of crop protection agents with minimal unintended side effects.

  • Provide a more comprehensive safety and efficacy profile.

Q3: What are the potential types of off-target effects that could be observed with this compound?

Potential off-target effects could manifest as:

  • Unintended changes in gene expression or protein abundance unrelated to the ABA signaling pathway.

  • Unexpected phenotypic changes in plant growth, development, or stress responses.

  • Binding to other proteins with similar structural motifs to the ABA binding pocket of PYR/PYL/RCAR receptors.

Q4: What are the common methodologies to identify off-target effects of small molecules like this compound in plants?

Several methods can be employed to identify off-target effects, including:

  • Proteome-wide approaches:

    • Cellular Thermal Shift Assay (CETSA): Identifies protein targets by detecting changes in their thermal stability upon ligand binding.[5][6]

    • Affinity Chromatography coupled with Mass Spectrometry: Uses immobilized this compound to capture interacting proteins from plant extracts.

  • Transcriptome-wide analysis:

    • RNA-sequencing (RNA-seq): Compares the global gene expression profiles of this compound-treated plants with controls to identify differentially expressed genes outside the known ABA pathway.

  • Phenotypic screening:

    • Careful observation of plant morphology and physiology under various conditions to detect unexpected changes.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected phenotypic results after this compound treatment.

  • Question: My plants are showing unexpected phenotypes (e.g., altered root growth, leaf discoloration) that are not typically associated with ABA agonism after this compound treatment. What could be the cause?

  • Answer: This could be due to several factors:

    • Off-target effects: this compound might be interacting with other proteins, leading to these unforeseen phenotypes. It is advisable to perform off-target identification studies.

    • Compound stability and dosage: Ensure the this compound solution is freshly prepared and the concentration used is accurate. Degradation of the compound or incorrect dosage can lead to variable results.

    • Experimental conditions: Abiotic factors such as light intensity, temperature, and humidity can influence plant responses. Ensure these are consistent across all experimental replicates.[7]

    • Plant age and developmental stage: The response to this compound can vary depending on the age and developmental stage of the plant. Standardize the plant material used in your experiments.

Issue 2: Difficulty in identifying this compound-binding proteins using affinity chromatography.

  • Question: I am not able to identify any specific binding partners for this compound using affinity chromatography. What could be wrong with my protocol?

  • Answer: Several factors could contribute to this issue:

    • Immobilization strategy: The method used to attach this compound to the resin might be obstructing the binding site. Consider alternative linker strategies.

    • Protein extraction buffer: The composition of your lysis buffer might be disrupting weak protein-opabactin interactions. Optimize the buffer components, including pH and salt concentrations.

    • Washing steps: The stringency of your wash steps might be too high, leading to the loss of true interactors. Try reducing the salt or detergent concentration in the wash buffers.

    • Low abundance of off-targets: The off-target proteins might be present in very low concentrations in the plant tissue. Consider using a larger amount of starting material or employing more sensitive mass spectrometry techniques.

Issue 3: RNA-seq data shows a large number of differentially expressed genes, making it difficult to distinguish on-target from off-target effects.

  • Question: My RNA-seq results after this compound treatment show thousands of differentially expressed genes. How can I differentiate between the intended ABA pathway activation and potential off-target effects?

  • Answer: This is a common challenge in transcriptomics. Here's how you can approach it:

    • Pathway analysis: Use bioinformatics tools to perform gene ontology (GO) and pathway enrichment analysis. This will help you identify if the differentially expressed genes are enriched in the ABA signaling pathway or other, unexpected pathways.[8]

    • Comparison with ABA treatment: Perform a parallel RNA-seq experiment with ABA treatment. Genes that are differentially expressed with this compound but not with ABA are stronger candidates for off-target effects.

    • Time-course experiment: Analyze gene expression at different time points after this compound treatment. Early response genes are more likely to be direct targets, while later changes might be secondary effects.

    • Validation with other techniques: Validate the expression of key candidate off-target genes using quantitative real-time PCR (qRT-PCR).

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's activity.

ParameterValuePlant SystemReference
IC50 for ABA Receptor Agonism7 nMIn vitro[1][2]
IC50 for Seed Germination Inhibition62 nMArabidopsis thaliana[1][2]
Improved Kd value compared to ABA~7-foldIn vitro[4]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol is a label-free method to identify proteins that bind to this compound in a cellular context by measuring changes in their thermal stability.[5][6][9]

Methodology:

  • Plant Material and Treatment: Grow Arabidopsis thaliana seedlings for 10-14 days. Treat one set of seedlings with a working concentration of this compound (e.g., 10 µM) and a control set with a mock solution (e.g., DMSO).

  • Protein Extraction: Harvest the seedlings and extract total soluble proteins using a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1x protease inhibitor cocktail).

  • Heat Treatment: Aliquot the protein extracts into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of soluble protein at each temperature can be quantified by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

  • Data Interpretation: Proteins that bind to this compound will exhibit a shift in their melting curve compared to the control. A positive shift indicates stabilization upon binding.

Protocol 2: Affinity Chromatography for Identifying this compound Interactors

This protocol aims to isolate proteins that physically interact with this compound.

Methodology:

  • This compound Immobilization: Covalently couple this compound to a chromatography resin (e.g., NHS-activated sepharose) through a suitable linker. Ensure the binding moiety of this compound remains accessible.

  • Protein Extraction: Extract total proteins from your plant tissue of interest using a non-denaturing lysis buffer.

  • Affinity Purification:

    • Pack a column with the this compound-coupled resin.

    • Equilibrate the column with the lysis buffer.

    • Load the protein extract onto the column and allow it to bind.

    • Wash the column extensively with wash buffer (lysis buffer with slightly increased salt concentration) to remove non-specific binders.

    • Elute the bound proteins using a competitive ligand (e.g., high concentration of free this compound or ABA) or by changing the buffer conditions (e.g., pH or salt gradient).

  • Protein Identification: Analyze the eluted protein fractions by SDS-PAGE followed by protein identification using mass spectrometry (LC-MS/MS).

  • Control Experiment: Perform a parallel experiment with a control resin (without this compound) to identify and subtract non-specific binders.

Protocol 3: RNA-Sequencing (RNA-seq) for Transcriptome Profiling

This protocol outlines the steps for analyzing global gene expression changes in response to this compound.

Methodology:

  • Plant Treatment and RNA Extraction: Treat plants with this compound and a mock control for a defined period (e.g., 3, 6, or 24 hours). Harvest the tissue and extract high-quality total RNA.

  • Library Preparation and Sequencing:

    • Perform mRNA purification, fragmentation, and cDNA synthesis.

    • Ligate sequencing adapters and perform library amplification.

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).[10]

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to the reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between this compound-treated and control samples.

    • Perform functional annotation and pathway analysis of the DEGs to identify pathways potentially affected by off-target interactions.[8]

Mandatory Visualizations

Opabactin_Signaling_Pathway cluster_stress Drought Stress cluster_cell Plant Cell Drought Drought ABA ABA Drought->ABA induces This compound This compound PYR_PYL_RCAR PYR/PYL/RCAR Receptors This compound->PYR_PYL_RCAR binds & activates Off_Target Potential Off-Target Protein This compound->Off_Target potential binding ABA->PYR_PYL_RCAR binds PP2Cs PP2C Phosphatases PYR_PYL_RCAR->PP2Cs inhibits SnRK2s SnRK2 Kinases PP2Cs->SnRK2s inhibits ABFs ABF Transcription Factors SnRK2s->ABFs activates Stomatal_Closure Stomatal Closure SnRK2s->Stomatal_Closure promotes Stress_Genes Stress-Responsive Gene Expression ABFs->Stress_Genes regulates Off_Target_Response Unintended Cellular Response Off_Target->Off_Target_Response

Caption: this compound signaling pathway and potential off-target interaction.

Off_Target_Workflow cluster_hypothesis Hypothesis Generation cluster_identification Off-Target Identification cluster_validation Target Validation & Functional Analysis Phenotyping Phenotypic Screening (Unexpected Phenotypes) CETSA Cellular Thermal Shift Assay (CETSA) Phenotyping->CETSA Affinity_Chrom Affinity Chromatography - Mass Spectrometry Phenotyping->Affinity_Chrom RNA_Seq RNA-Sequencing (Transcriptome Profiling) Phenotyping->RNA_Seq Candidate_Proteins Candidate Off-Target Proteins/Genes CETSA->Candidate_Proteins Affinity_Chrom->Candidate_Proteins RNA_Seq->Candidate_Proteins Biochemical_Assays Biochemical Assays (e.g., in vitro binding) Candidate_Proteins->Biochemical_Assays Genetic_Analysis Reverse Genetics (Mutant Analysis) Candidate_Proteins->Genetic_Analysis Functional_Characterization Functional Characterization Biochemical_Assays->Functional_Characterization Genetic_Analysis->Functional_Characterization

Caption: Experimental workflow for identifying this compound off-targets.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Controls Are controls behaving as expected? Start->Check_Controls Check_Reagents Check reagent stability and concentration (e.g., this compound) Check_Controls->Check_Reagents No Check_Conditions Verify experimental conditions (temp, light, etc.) Check_Controls->Check_Conditions Yes Redo_Experiment Repeat experiment with validated reagents/conditions Check_Reagents->Redo_Experiment Hypothesize_Off_Target Hypothesize Off-Target Effect Check_Conditions->Hypothesize_Off_Target Yes Check_Conditions->Redo_Experiment No Proceed_Off_Target_ID Proceed with Off-Target Identification Workflow Hypothesize_Off_Target->Proceed_Off_Target_ID

Caption: A logical troubleshooting guide for unexpected results.

References

Technical Support Center: Overcoming Species-Specific Variations in Opabactin Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming species-specific variations encountered during experiments with opabactin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (OP) is a potent synthetic agonist of the abscisic acid (ABA) receptor.[1][2] It mimics the natural plant hormone ABA, which is crucial for regulating various physiological processes, particularly the response to abiotic stress such as drought.[1][2] this compound binds to the PYR/PYL/RCAR family of ABA receptors, leading to the inhibition of Type 2C protein phosphatases (PP2Cs). This inhibition activates SnRK2 kinases, which in turn phosphorylate downstream targets to initiate ABA-dependent signaling pathways. These pathways ultimately lead to responses like stomatal closure to reduce water loss.[1][3]

Q2: Why do I observe a weaker or no response to this compound in my plant species of interest compared to Arabidopsis thaliana?

A2: Species-specific variations in this compound response are primarily due to differences in the ABA receptor family (PYR/PYL/RCAR) and the expression levels of specific receptor subtypes.[1][4] Different plant species possess varying numbers and types of these receptors, which can have different binding affinities for this compound.[4][5] For instance, the expression of monomeric versus dimeric forms of these receptors can differ between species and even between different tissues within the same plant, such as roots and leaves in maize.[1][6]

Q3: My this compound solution appears to have precipitated. How can I address solubility issues?

A3: this compound, like many small molecules, can have limited aqueous solubility. It is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. When diluting the stock solution into an aqueous buffer or cell culture medium, the compound may precipitate if its solubility limit is exceeded. To avoid this, ensure the final DMSO concentration in your assay is low (typically below 1%) and that the final this compound concentration does not exceed its solubility in the aqueous medium.[7] Gentle warming or sonication of the final solution can sometimes help to redissolve precipitated compound, but it is crucial to ensure this does not degrade the this compound.[7]

Q4: I am observing inconsistent results between experiments. What are some potential sources of variability?

A4: Inconsistent results can arise from several factors. Inter-individual variability within a plant population can contribute to differing responses.[8] Ensure that you are using plants of the same age and developmental stage, grown under consistent environmental conditions. Variability in the preparation of this compound solutions, including pipetting errors or incomplete dissolution, can also lead to inconsistent effective concentrations. It is also important to consider the stability of this compound in your experimental setup over time.

Troubleshooting Guides

Issue 1: Reduced or Absent Stomatal Closure in Response to this compound

Possible Cause Troubleshooting Step
Low receptor affinity in the target species. 1. Increase this compound Concentration: Perform a dose-response curve with a wider concentration range to determine if a higher concentration is needed to elicit a response.[9] 2. Test this compound Analogs: Consider using this compound analogs that have been designed for broader species activity or for specific receptor subtypes that may be more prevalent in your species of interest.[10] 3. Verify Receptor Expression: Analyze the expression profile of PYR/PYL/RCAR receptors in your target species and tissue to confirm the presence of this compound-sensitive subtypes.[1][4][11]
Incorrect experimental setup. 1. Optimize Incubation Time: The kinetics of stomatal closure can vary between species. Perform a time-course experiment to determine the optimal incubation time with this compound.[12] 2. Control Environmental Conditions: Ensure consistent light, temperature, and humidity during the assay, as these factors can influence stomatal aperture.[13] 3. Proper Epidermal Peel Preparation: If using epidermal peels, ensure the method of preparation does not damage the guard cells.[3][13]
This compound degradation. 1. Prepare Fresh Solutions: Always use freshly prepared this compound solutions for each experiment. 2. Protect from Light: Store this compound stock solutions and experimental setups protected from light to prevent photodegradation.

Issue 2: Lack of Improved Drought Tolerance in Whole-Plant Assays

Possible Cause Troubleshooting Step
Inefficient uptake or transport of this compound. 1. Application Method: Experiment with different application methods, such as foliar spray, soil drench, or addition to the hydroponic solution, to find the most effective delivery route for your plant species. 2. Formulation: Consider the use of a surfactant in your spray solution to improve leaf surface coverage and uptake, but first test the surfactant alone to ensure it does not affect plant physiology.
Rapid metabolism of this compound. 1. Time-Course Analysis: Monitor the physiological response over a longer period to see if the effect is transient. 2. Repeated Applications: For longer-term drought stress experiments, a protocol with repeated this compound applications may be necessary.
Developmental stage of the plant. The response to ABA and its analogs can be dependent on the developmental stage of the plant. Conduct experiments on plants at different growth stages to identify the most responsive period.
Underlying genetic factors. The genetic background of the plant variety can influence its response to ABA signaling. If possible, test this compound on different cultivars or ecotypes of your species of interest.

Data Presentation

Table 1: Comparative Efficacy of this compound and its Analogs

CompoundPlant SpeciesAssayIC50 / EC50Reference
This compoundArabidopsis thalianaABA Receptor Binding7 nM (IC50)[11][14]
This compoundArabidopsis thalianaSeed Germination Inhibition62 nM (IC50)[11][14]
This compoundWheat (Triticum aestivum)Drought ToleranceEffective in vivo[2][15]
This compoundTomato (Solanum lycopersicum)Drought ToleranceEffective in vivo[2]
This compound Analog 4cArabidopsis thalianaSeed Germination InhibitionSuperior to this compound[6][10]
This compound Analog 4cRice (Oryza sativa)Seed Germination InhibitionSuperior to this compound[6][10]
This compound Analog 4cWheat (Triticum aestivum)Drought ResistanceComparable to this compound[6][10]
This compound Analog 4cSoybean (Glycine max)Drought ResistanceComparable to this compound[6][10]
This compound Analog 5aArabidopsis thalianaSeed Germination InhibitionSuperior to this compound[6][10]
This compound Analog 5aRice (Oryza sativa)Seed Germination InhibitionSuperior to this compound[6][10]

Note: This table is a summary of available data and will be updated as more comparative studies are published. "Superior" and "Comparable" are based on the qualitative descriptions in the cited literature.

Experimental Protocols

Protocol 1: Stomatal Aperture Assay

This protocol details the measurement of stomatal aperture in response to this compound using epidermal peels.

  • Plant Material: Use fully expanded leaves from well-watered plants of a consistent age and developmental stage.

  • Epidermal Peel Preparation: Gently peel the abaxial (lower) epidermis from the leaf. Immediately float the peel in a stomatal opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl) in a petri dish.[3][13]

  • Stomatal Opening: Incubate the peels under light (approx. 150 µmol m⁻² s⁻¹) for 2-3 hours to ensure stomata are fully open.[16]

  • This compound Treatment: Prepare a series of this compound dilutions in the opening buffer from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.1%. Include a DMSO-only control. Replace the opening buffer with the this compound solutions or the control solution.

  • Incubation: Incubate the peels in the treatment solutions for a predetermined time (e.g., 1-2 hours), maintaining the same light and temperature conditions.

  • Microscopy and Imaging: Mount a peel on a microscope slide in the corresponding treatment solution. Observe the stomata under a light microscope (e.g., 40x objective) and capture images.

  • Data Analysis: Measure the width and length of the stomatal pore for a significant number of stomata (at least 30 per treatment) using image analysis software like ImageJ.[13] Calculate the stomatal aperture (width/length ratio). Compare the average stomatal aperture between treatments.

Protocol 2: Whole-Plant Drought Tolerance Assay

This protocol outlines a method to assess the effect of this compound on the drought tolerance of whole plants.

  • Plant Growth: Grow plants in individual pots under controlled environmental conditions until they reach the desired developmental stage.

  • Treatment Groups: Divide the plants into a control group and one or more this compound treatment groups.

  • This compound Application: Apply this compound to the treatment groups. This can be done via foliar spray until runoff or as a soil drench. The control group should be treated with a solution containing the same concentration of DMSO.

  • Drought Induction: Withhold watering from all plants to induce drought stress.

  • Monitoring: Monitor the plants daily for signs of wilting. Document the progression of drought symptoms using a visual scoring system or by taking daily photographs.

  • Re-watering: After a predetermined period of drought or when a significant portion of the control plants show severe wilting, re-water all plants thoroughly.

  • Recovery Assessment: Assess the recovery of the plants 24-48 hours after re-watering. The survival rate and the extent of tissue damage can be quantified.

  • Data Analysis: Compare the survival rates and the degree of drought-induced damage between the control and this compound-treated groups.

Protocol 3: In Vitro Receptor Binding Assay (Conceptual Outline)

This protocol provides a conceptual framework for a competitive radioligand binding assay to determine the affinity of this compound for specific ABA receptors.

  • Receptor Preparation: Express and purify the specific PYR/PYL/RCAR receptor protein from your species of interest. Prepare a membrane fraction from a cell line expressing the receptor.[17]

  • Radioligand: Use a radiolabeled form of a high-affinity ABA receptor ligand (e.g., [³H]-ABA).

  • Competitive Binding: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and a range of concentrations of unlabeled this compound.[17][18]

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as rapid filtration through glass fiber filters.[17]

  • Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This value can be used to calculate the binding affinity (Ki) of this compound for the receptor.[18]

Visualizations

Opabactin_Signaling_Pathway cluster_stress Abiotic Stress (e.g., Drought) cluster_cell Plant Cell Stress Drought ABA ABA Biosynthesis Stress->ABA Receptor PYR/PYL/RCAR Receptor ABA->Receptor This compound This compound (Agonist) This compound->Receptor PP2C PP2C (Phosphatase) Receptor->PP2C SnRK2 SnRK2 (Kinase) PP2C->SnRK2 Downstream Downstream Targets (Ion Channels, Transcription Factors) SnRK2->Downstream Response Stomatal Closure & Stress Response Downstream->Response

Caption: this compound signaling pathway leading to stomatal closure.

Troubleshooting_Workflow Start Experiment Start: This compound Application Observe Observe Physiological Response Start->Observe Expected Expected Response? Observe->Expected Success Successful Experiment Expected->Success Yes Troubleshoot Troubleshoot: - Species Variation? - Experimental Setup? - Compound Integrity? Expected->Troubleshoot No AnalyzeReceptor Analyze Receptor Profile Troubleshoot->AnalyzeReceptor OptimizeAssay Optimize Assay Conditions Troubleshoot->OptimizeAssay CheckCompound Check this compound Solution Troubleshoot->CheckCompound Modify Modify Protocol or Use Analogs AnalyzeReceptor->Modify OptimizeAssay->Modify CheckCompound->Modify Modify->Start

Caption: A logical workflow for troubleshooting this compound experiments.

References

opabactin degradation pathways and stability issues in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with opabactin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on degradation pathways and stability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (OP) is a highly potent synthetic agonist of the abscisic acid (ABA) receptor. It was developed to be more stable and effective than the natural plant hormone ABA, which can be unstable and costly for agricultural applications.[1][2] this compound is used in research to study plant stress responses, particularly drought tolerance, and is being explored for its potential to help crops manage water use more efficiently.[1][2]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, solid this compound should be stored at -20°C in a sealed container. When stored properly, it is expected to be stable for at least two years. Once in solution, it is advisable to prepare aliquots and store them at -80°C for up to six months or at -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[3]

Q3: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide. Stock solutions are typically prepared in these solvents before further dilution into aqueous buffers for biological experiments. When preparing aqueous solutions, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.

Q4: What are the known degradation pathways for this compound?

While this compound was designed for enhanced stability compared to ABA, specific degradation pathways for this compound itself are not extensively documented in publicly available literature. However, as an ABA analog, it is prudent to consider potential degradation mechanisms that affect similar compounds. These can include:

  • Photodegradation: Exposure to light, particularly UV radiation, can degrade many organic molecules. It is recommended to protect this compound solutions from light.

  • pH-dependent hydrolysis: Extreme pH conditions (highly acidic or alkaline) can lead to the hydrolysis of functional groups within the molecule.

  • Enzymatic degradation: In biological systems, this compound may be subject to metabolism by plant enzymes that typically degrade xenobiotics or phytohormones.

Further stability studies are required to fully characterize the specific degradation products and kinetics of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, focusing on stability and inconsistent results.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity Degradation of this compound stock solution. - Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions protected from light and at the recommended temperature (-20°C or -80°C).
Improper solvent or buffer. - Ensure the solvent used to dissolve this compound is compatible with your experimental system.- Verify the pH of your final working solution, as extreme pH can affect this compound's stability and activity.
Variability in experimental conditions. - Standardize all experimental parameters, including incubation times, temperature, and light exposure.- Use positive and negative controls in every experiment to ensure the assay is performing as expected.
Precipitation of this compound in aqueous solutions Low aqueous solubility. - Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) before diluting to the final concentration in your aqueous buffer.- Ensure the final concentration of the organic solvent is low and does not cause precipitation or toxicity.
Variable results between experimental batches Batch-to-batch variation in this compound. - If possible, use this compound from the same manufacturing lot for a series of related experiments.- Perform a dose-response curve for each new batch to confirm its activity.
Inconsistent preparation of working solutions. - Use calibrated pipettes and follow a standardized protocol for preparing all solutions.

Experimental Protocols

Due to the limited public data on this compound-specific degradation, the following are generalized protocols for assessing stability, based on standard pharmaceutical industry practices. Researchers should adapt these protocols to their specific experimental needs.

Protocol 1: Preliminary Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent and buffer system under different storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • Aqueous buffer of choice (e.g., PBS, MES)

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

  • Temperature-controlled incubator and/or water bath

  • Light-protected containers (e.g., amber vials)

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in the chosen organic solvent.

  • Working Solution Preparation: Dilute the stock solution to the desired final concentration in the aqueous buffer.

  • Sample Aliquoting: Aliquot the working solution into multiple light-protected vials for each storage condition to be tested.

  • Storage Conditions:

    • Temperature: Store vials at different temperatures (e.g., 4°C, room temperature, 37°C).

    • Light Exposure: Store a set of vials exposed to ambient light and another set protected from light at each temperature.

  • Time Points: Analyze samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis:

    • At each time point, analyze the this compound concentration using a validated HPLC-UV method.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration over time for each condition. This will provide a preliminary assessment of its stability under the tested conditions.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC-MS system

  • UV-Vis spectrophotometer

  • pH meter

Methodology:

  • Prepare this compound Solution: Prepare a solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

  • Stress Conditions (in separate reactions):

    • Acid Hydrolysis: Add HCl to the this compound solution to achieve a final concentration of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add NaOH to the this compound solution to achieve a final concentration of 0.1 M NaOH. Incubate at a controlled temperature.

    • Oxidation: Add H2O2 to the this compound solution to achieve a final concentration of 3% H2O2. Incubate at room temperature, protected from light.

    • Photodegradation: Expose the this compound solution to a controlled light source (e.g., a photostability chamber with UV and visible light).

    • Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 80°C) in the dark.

  • Time Points: Take samples at various time points from each stress condition.

  • Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using an HPLC-MS method to separate and identify the parent this compound and any degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation peaks. Use the mass spectrometry data to propose structures for the degradation products.

Data Summary

The following tables summarize hypothetical quantitative data for this compound stability. Note: This data is illustrative and based on general knowledge of similar compounds, as specific public data for this compound is limited.

Table 1: Hypothetical Half-life of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures

TemperatureHalf-life (t½)
4°C> 1 month
Room Temperature (~25°C)~ 2 weeks
37°C~ 3-4 days

Table 2: Hypothetical this compound Stability in Common Solvents (Stored at -20°C)

SolventEstimated Stability
DMSO> 6 months
Ethanol> 6 months
Acetonitrile~ 3-6 months
Aqueous Buffer (pH 7.4)~ 1 month

Visualizations

This compound Signaling Pathway

This compound, as an ABA agonist, is presumed to activate the same core signaling pathway as ABA.

Opabactin_Signaling_Pathway This compound This compound PYR_PYL PYR/PYL/RCAR Receptors This compound->PYR_PYL Binds to PP2C PP2C Phosphatases PYR_PYL->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 Dephosphorylates (Inactivates) ABF ABF/AREB Transcription Factors SnRK2->ABF Phosphorylates (Activates) ABA_Response ABA-Responsive Gene Expression ABF->ABA_Response Promotes

Caption: Simplified this compound/ABA signaling pathway.

Experimental Workflow for this compound Stability Testing

The following diagram illustrates a general workflow for assessing the stability of this compound.

Opabactin_Stability_Workflow start Prepare this compound Working Solution stress Expose to Stress Conditions (Temp, Light, pH) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by HPLC-UV/MS sampling->analysis data Determine Concentration and Degradation Products analysis->data end Assess Stability/ Half-life data->end

Caption: General workflow for this compound stability assessment.

Troubleshooting Logic for Inconsistent Bioassay Results

This diagram provides a logical approach to troubleshooting variable results in this compound bioassays.

Troubleshooting_Logic start Inconsistent Bioassay Results check_reagents Check this compound Solution (Freshness, Storage) start->check_reagents yes_reagents Prepare Fresh Solution and Re-run Assay check_reagents->yes_reagents Issue Found no_reagents Check Assay Protocol (Controls, Parameters) check_reagents->no_reagents No Issue end Consistent Results yes_reagents->end yes_protocol Standardize Protocol and Re-run Assay no_reagents->yes_protocol Issue Found no_protocol Investigate Other Factors (e.g., Cell line, Reagent lots) no_reagents->no_protocol No Issue yes_protocol->end no_protocol->end

Caption: Troubleshooting flowchart for this compound bioassays.

References

Opabactin Technical Support Center: Minimizing Toxicity in Long-Term Plant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing opabactin toxicity during long-term plant studies. This compound, a potent synthetic agonist of the abscisic acid (ABA) receptor, is a valuable tool for studying plant responses to abiotic stress. However, prolonged exposure or excessive concentrations can lead to phytotoxicity, confounding experimental results. This guide offers strategies to mitigate these effects and ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a highly potent and stable synthetic mimic of the plant hormone abscisic acid (ABA).[1][2] It functions as an agonist, binding to and activating the PYR/PYL/RCAR family of ABA receptors.[1] This activation triggers the ABA signaling pathway, leading to a cascade of physiological responses, most notably the closure of stomata, which reduces water loss and enhances drought tolerance.[1][2] this compound is significantly more potent than naturally occurring ABA.[2]

Q2: What are the known signs of this compound toxicity in plants?

A2: While direct, long-term toxicity studies on this compound are limited, its mechanism as a potent ABA agonist suggests that toxicity symptoms would mirror those of excessive ABA exposure. These symptoms can include:

  • Growth Inhibition: Stunted growth of both shoots and roots is a primary indicator of toxicity.[3]

  • Chlorosis (Leaf Yellowing): A noticeable yellowing of the leaves, indicating a reduction in chlorophyll (B73375) content.[3][4]

  • Reduced Biomass: A general decrease in the overall weight of the plant.

  • Inhibition of Seed Germination: this compound strongly inhibits seed germination at nanomolar concentrations.[1]

Q3: At what concentrations does this compound become toxic?

A3: The toxic threshold for this compound is species-dependent and influenced by the duration of exposure and experimental conditions. For Arabidopsis thaliana seed germination, the IC50 (the concentration causing 50% inhibition) is 62 nM.[1] For long-term studies with mature plants, it is crucial to perform a dose-response curve to determine the optimal concentration that elicits the desired physiological response without causing significant growth inhibition or chlorosis.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term experiments with this compound.

Issue Potential Cause Troubleshooting Steps & Mitigation Strategies
Severe growth inhibition and leaf yellowing observed shortly after this compound application. This compound concentration is too high. 1. Conduct a Dose-Response Experiment: Before initiating a long-term study, perform a pilot experiment with a range of this compound concentrations to identify the lowest effective concentration that produces the desired physiological effect (e.g., stomatal closure) with minimal impact on growth and chlorophyll content. 2. Start with Low Concentrations: Begin with concentrations in the low nanomolar range and gradually increase if the desired effect is not observed. 3. Monitor Plant Health: Regularly assess plant phenotype, including leaf color, height, and overall vigor.
Plants initially respond to this compound, but then show signs of stress and decline over several weeks. Cumulative toxicity from continuous long-term exposure. 1. Intermittent Application: Consider a treatment regimen with periods of this compound application followed by recovery periods with this compound-free media. 2. Re-evaluate Concentration: A concentration that is non-toxic in the short-term may become toxic over an extended period. It may be necessary to use a lower concentration for long-term studies. 3. Monitor Chlorophyll Content: Quantify chlorophyll content periodically to detect early signs of stress before visual symptoms become severe.
Variability in plant response to this compound across different experiments. Inconsistent this compound concentration in the growth media. 1. Check this compound Stability: While this compound is more stable than ABA, its stability in your specific liquid growth media and conditions (light, pH, temperature) should be considered. Prepare fresh stock solutions regularly. 2. Ensure Homogeneous Application: For soil-based experiments, ensure even application to the soil or as a foliar spray. For hydroponic systems, ensure proper mixing in the nutrient solution.
Root growth is significantly inhibited, affecting nutrient and water uptake. Direct contact of roots with high concentrations of this compound. 1. Foliar Application: If the primary target is stomatal response, consider foliar application of this compound to minimize direct contact with the roots. 2. Optimize Hydroponic Concentration: In hydroponic systems, use the lowest effective concentration to minimize root growth inhibition. Monitor root architecture and length.
Suspected off-target effects are confounding experimental results. This compound may influence other signaling pathways. 1. Transcriptome Analysis: If resources permit, perform transcriptome analysis on this compound-treated and control plants to identify any unexpected changes in gene expression.[5][6][7] 2. Use of ABA-insensitive Mutants: As a control, include ABA-insensitive or ABA receptor mutant plant lines in your experiment. These should show a significantly reduced response to this compound if the observed effects are primarily mediated through the ABA signaling pathway.
Difficulty in reversing the effects of this compound. This compound's high affinity for ABA receptors and stability. 1. Washout Period: If a reversal of the phenotype is required, transfer plants to this compound-free media. The time required for recovery will depend on the concentration used and the duration of the treatment. 2. Application of Cytokinins: In some cases of ABA-induced growth inhibition, cytokinin application has been shown to antagonize the effects of ABA.[8][9] This could be explored as a potential mitigation strategy.

Quantitative Data Summary

Compound Plant Species Assay IC50 / Effective Concentration Reference
This compoundArabidopsis thalianaSeed Germination InhibitionIC50: 62 nM[1]
This compoundGeneralABA Receptor AgonismIC50: 7 nM[1]

Note: IC50 is the half maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration (Dose-Response Curve)

Objective: To identify the optimal, non-toxic concentration of this compound for long-term studies.

Materials:

  • Plant species of interest (e.g., Arabidopsis thaliana, tomato, wheat)

  • Growth medium (soil, agar (B569324) plates, or hydroponic solution)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Control (DMSO or media without this compound)

  • Growth chamber with controlled light, temperature, and humidity

Methodology:

  • Prepare a series of this compound dilutions from the stock solution to achieve final concentrations ranging from low nanomolar (e.g., 1 nM, 10 nM, 50 nM) to micromolar (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).

  • Grow plants to the desired developmental stage for your long-term experiment.

  • Apply the different concentrations of this compound to the plants. For soil-grown plants, this can be done by drenching the soil. For hydroponic systems, add this compound to the nutrient solution. For agar plates, incorporate this compound into the media.

  • Observe the plants daily for a period of 7-14 days.

  • Measure key parameters at regular intervals:

    • Phenotype: Record visual observations of plant size, leaf color, and overall health.

    • Growth Rate: Measure shoot height and/or root length.

    • Biomass: At the end of the experiment, measure fresh and dry weight.

    • Chlorophyll Content: Use a chlorophyll meter or spectrophotometric methods to quantify chlorophyll levels.

  • Plot the measured parameters against the this compound concentration to generate dose-response curves.

  • The optimal concentration will be the highest concentration that elicits the desired physiological response (e.g., increased drought tolerance, which can be indirectly measured by leaf temperature or stomatal conductance) without causing significant negative effects on growth and chlorophyll content.

Protocol 2: Measuring Chlorophyll Content

Objective: To quantify the effect of long-term this compound treatment on plant health by measuring chlorophyll content.

Materials:

  • Leaf tissue from this compound-treated and control plants

  • 80% acetone (B3395972) or 96% ethanol

  • Spectrophotometer

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

Methodology (using 80% acetone):

  • Collect a known weight (e.g., 100 mg) of fresh leaf tissue.

  • Grind the tissue in 2 mL of 80% acetone using a mortar and pestle until the tissue is completely white.

  • Transfer the extract to a centrifuge tube and centrifuge at 5000 x g for 5 minutes to pellet the cell debris.

  • Transfer the supernatant to a new tube and measure the absorbance at 645 nm and 663 nm using the spectrophotometer. Use 80% acetone as a blank.

  • Calculate the chlorophyll concentrations using the following equations (Arnon, 1949):

    • Chlorophyll a (mg/L) = 12.7(A663) - 2.69(A645)

    • Chlorophyll b (mg/L) = 22.9(A645) - 4.68(A663)

    • Total Chlorophyll (mg/L) = 20.2(A645) + 8.02(A663)

  • Express the chlorophyll content as mg/g of fresh weight.[10][11]

For a non-destructive alternative, a handheld chlorophyll meter (e.g., SPAD meter) can be used to take relative chlorophyll content readings directly from the leaves.[12]

Visualizations

ABA_Signaling_Pathway This compound This compound ABA_Receptor ABA Receptor (PYR/PYL/RCAR) This compound->ABA_Receptor Binds to PP2C PP2C (Protein Phosphatase 2C) ABA_Receptor->PP2C Inhibits SnRK2 SnRK2 (Protein Kinase) PP2C->SnRK2 Inhibits Downstream Downstream Responses (Stomatal Closure, Gene Expression) SnRK2->Downstream Activates

Caption: Simplified ABA signaling pathway activated by this compound.

Troubleshooting_Workflow Start Toxicity Symptoms Observed? (e.g., Chlorosis, Growth Inhibition) Check_Conc Is this compound Concentration Too High? Start->Check_Conc Reduce_Conc Reduce Concentration & Monitor Check_Conc->Reduce_Conc Yes Check_Duration Is Treatment Long-Term? Check_Conc->Check_Duration No End Continue Experiment with Adjustments Reduce_Conc->End Intermittent Implement Intermittent Application Check_Duration->Intermittent Yes Check_App Is Application Method Optimal? Check_Duration->Check_App No Intermittent->End Foliar_App Consider Foliar Application Check_App->Foliar_App No (for root health) Check_App->End Yes Foliar_App->End

Caption: Troubleshooting workflow for this compound-induced phytotoxicity.

References

Technical Support Center: Optimizing Opabactin Uptake and Translocation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve opabactin uptake and translocation in various plant tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (OP) is a potent synthetic agonist of the abscisic acid (ABA) receptors, specifically the PYR/PYL/RCAR family.[1][2] Unlike naturally occurring ABA, which can be unstable, this compound is designed for greater stability and efficacy.[3] Its primary mechanism involves binding to PYR/PYL/RCAR receptors, which then inhibit the activity of Type 2C protein phosphatases (PP2Cs).[4] This inhibition releases the sucrose (B13894) non-fermenting 1-related protein kinase 2s (SnRK2s) from suppression, allowing them to phosphorylate downstream targets and activate ABA-responsive signaling pathways.[5][6] This signaling cascade ultimately leads to physiological responses such as stomatal closure, which helps plants conserve water under drought stress.[3][7]

Q2: What are the key differences between this compound and abscisic acid (ABA)?

A2: this compound was developed to overcome some of the limitations of using ABA in agricultural applications. While both molecules activate the same signaling pathway, this compound exhibits several key differences:

  • Potency: this compound is significantly more potent than ABA, meaning a lower concentration is required to elicit a similar or even stronger physiological response.[1][8]

  • Stability: this compound is more chemically stable than ABA, which is sensitive to light and metabolic degradation within the plant.[3] This increased persistence can lead to a more sustained effect.

  • Receptor Affinity: this compound was designed through virtual screening and structure-guided methods to have a higher binding affinity for ABA receptors compared to ABA itself.[1][8]

Q3: In which plant species has this compound been shown to be effective?

A3: this compound has demonstrated efficacy in a range of plant species, including the model plant Arabidopsis thaliana, as well as agriculturally significant crops like wheat (Triticum aestivum) and tomato (Solanum lycopersicum).[1][8] Its broad-spectrum activity is a notable advantage over some other ABA analogs.

Q4: How does this compound move within the plant?

A4: While specific quantitative data on this compound's translocation is limited, its movement is expected to follow the general principles of small molecule transport in plants. After uptake by the roots or leaves, it would likely be transported through the plant's vascular systems: the xylem (water-conducting tissue) and the phloem (sugar-conducting tissue). The physicochemical properties of this compound, such as its lipophilicity and water solubility, will influence its ability to cross cell membranes and move between these transport pathways.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low or Inconsistent this compound Uptake in Roots
Potential Cause Troubleshooting Step Rationale
Incorrect application method Ensure uniform application of the this compound solution to the root zone. For soil-grown plants, a soil drench is effective.[9] In hydroponic systems, ensure thorough mixing in the nutrient solution.Even distribution ensures all roots are exposed to the compound.
Suboptimal pH of the treatment solution Adjust the pH of the this compound solution to a range of 5.5-6.5.The pH can affect the charge and solubility of this compound, influencing its ability to cross the root cell membranes.
Presence of a physical barrier on roots Gently wash roots to remove any debris or microbial biofilms before treatment, especially in hydroponic or aeroponic systems.Physical barriers can impede direct contact between the roots and the this compound solution.
Low root viability Assess root health. Brown, mushy roots are indicative of root rot and will have compromised uptake capabilities.[10]Healthy, actively growing roots are essential for efficient uptake of any compound.
Competition with other compounds If co-applying with other chemicals, consider potential interactions that might interfere with uptake.Some molecules can compete for the same transport mechanisms.
Issue 2: Poor or Slow Translocation of this compound from Roots to Shoots
Potential Cause Troubleshooting Step Rationale
Low transpiration rate Conduct experiments under conditions that promote transpiration, such as adequate light and moderate humidity.Translocation from roots to shoots via the xylem is primarily driven by the transpiration stream.
Compromised vascular tissue Inspect plants for any signs of disease or physical damage to the stem that could disrupt xylem and phloem function.Healthy vascular tissues are crucial for long-distance transport.
Physicochemical properties of this compound While the properties of this compound are fixed, understanding its log Kow (octanol-water partition coefficient) can help predict its mobility. Highly lipophilic compounds may be retained in root cell membranes.The chemical nature of a molecule dictates its movement within the plant.[2]
Plant age and developmental stage Use plants at a consistent and appropriate developmental stage for your experiments.The efficiency of vascular transport can vary with plant age.
Issue 3: Inconsistent or Unexpected Physiological Responses
Potential Cause Troubleshooting Step Rationale
Degradation of this compound stock solution Prepare fresh stock solutions of this compound and store them properly, protected from light and extreme temperatures.Although more stable than ABA, this compound can still degrade over time, leading to reduced efficacy.
Non-uniform application For foliar applications, ensure complete and even coverage of the leaf surface.[11] Use a surfactant to improve spreading if necessary.Inconsistent application will lead to variable responses across different parts of the plant.
Plant stress levels Ensure that control and treated plants are at similar stress levels before the experiment begins.The plant's physiological state can influence its response to hormonal signals.
Off-target effects While this compound is designed to be specific, high concentrations could potentially have off-target effects. Perform dose-response experiments to determine the optimal concentration.Understanding the concentration-dependent effects is crucial for interpreting results.
Diurnal cycle variations Conduct experiments at the same time of day to minimize variability due to the plant's circadian rhythm.Many physiological processes, including stomatal conductance, are under circadian control.

Quantitative Data

Direct quantitative data on this compound uptake and translocation is not yet widely available in published literature. However, we can infer expected behavior based on studies of ABA and other small molecules. The following table provides a qualitative summary and hypothetical data ranges for experimental planning.

Parameter Plant Tissue Expected Trend/Hypothetical Range Factors Influencing the Parameter
Uptake Efficiency RootsModerate to HighpH of the medium, root health, this compound concentration, plant species.
LeavesHigh (with proper application)Formulation (use of surfactants), leaf age, environmental conditions (humidity, temperature).
Translocation Rate Xylem (Root to Shoot)Dependent on transpiration rateLight intensity, humidity, temperature, plant water status.
Phloem (Source to Sink)Slower than xylemPlant developmental stage, source-sink relationships.
Tissue Concentration Roots (after root application)Initially high, decreases with translocationTime after application, translocation efficiency.
Shoots (after root application)Increases over time, reaches a plateauUptake rate by roots, translocation efficiency.
Leaves (after foliar application)Initially high at the application siteApplication method, leaf cuticle properties.

Experimental Protocols

Protocol 1: this compound Application to Arabidopsis thaliana in a Hydroponic System

Objective: To assess the effect of this compound on root growth and its translocation to the shoots in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seedlings (e.g., Col-0 ecotype), 7-10 days old.

  • Hydroponic system (e.g., Magenta boxes with floating mesh).

  • Half-strength Murashige and Skoog (MS) medium.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Pipettes and sterile tips.

Methodology:

  • Prepare the hydroponic system with sterile half-strength MS medium.

  • Gently transfer 7-10 day old Arabidopsis seedlings from agar (B569324) plates to the floating mesh of the hydroponic system. Allow the plants to acclimate for 3-5 days.

  • Prepare the this compound treatment solutions by diluting the stock solution in the hydroponic medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a mock control with the same concentration of DMSO as the highest this compound treatment.

  • Replace the medium in the hydroponic boxes with the respective treatment solutions.

  • Grow the plants under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • At specified time points (e.g., 24, 48, 72 hours), harvest the plants.

  • Separate roots and shoots for analysis.

  • For root growth analysis, measure primary root length and count lateral roots.

  • For translocation analysis, quantify this compound concentration in root and shoot tissues using HPLC-MS/MS (see Protocol 3).

Protocol 2: Foliar Application of this compound to Wheat or Tomato Plants

Objective: To evaluate the effect of foliar-applied this compound on stomatal conductance and drought tolerance.

Materials:

  • Wheat or tomato plants at the desired developmental stage (e.g., 3-4 leaf stage for wheat, 4-week-old for tomato).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Spraying solution: Dilute this compound stock to the desired concentration (e.g., 10 µM, 50 µM) in deionized water with a surfactant (e.g., 0.01% Tween-20). Prepare a mock control solution with DMSO and surfactant only.

  • Handheld sprayer.

  • Porometer for measuring stomatal conductance.

  • Growth chamber or greenhouse with controlled environmental conditions.

Methodology:

  • Grow plants to the desired stage under optimal conditions.

  • In the late afternoon or on a cloudy day to ensure slow drying and better absorption, spray the foliage of the treatment group with the this compound solution until runoff.[3] Ensure even coverage of all leaves.

  • Spray the control group with the mock solution in the same manner.

  • Allow the plants to dry before returning them to normal light conditions.

  • Measure stomatal conductance at various time points after application (e.g., 2, 6, 24 hours) using a porometer.

  • For drought tolerance assays, withhold water from both treated and control plants starting 24 hours after this compound application.

  • Monitor and record wilting symptoms and survival rates over several days.

Protocol 3: Quantification of this compound in Plant Tissues by HPLC-MS/MS

Objective: To determine the concentration of this compound in different plant tissues.

Materials:

  • Plant tissue (roots, shoots, leaves).

  • Liquid nitrogen.

  • Mortar and pestle or tissue homogenizer.

  • Extraction solvent (e.g., acetonitrile:water:acetic acid, 80:19:1, v/v/v).

  • Centrifuge.

  • Syringe filters (0.22 µm).

  • HPLC vials.

  • HPLC-MS/MS system.

  • This compound standard for calibration curve.

Methodology:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Weigh the powdered tissue (e.g., 50-100 mg) into a microcentrifuge tube.

  • Add a known volume of cold extraction solvent (e.g., 1 mL).

  • Vortex thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Carefully collect the supernatant. For more exhaustive extraction, the pellet can be re-extracted.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample using an HPLC-MS/MS system equipped with a suitable column (e.g., C18).

  • Develop a method for this compound detection by optimizing parameters such as mobile phase composition, gradient, and mass spectrometer settings (e.g., parent and fragment ion masses for multiple reaction monitoring).

  • Quantify the this compound concentration by comparing the peak area from the sample to a standard curve generated with known concentrations of this compound.

Visualizations

ABA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound PYR_PYL_RCAR PYR/PYL/RCAR Receptors This compound->PYR_PYL_RCAR Binds and activates PP2C PP2C (Protein Phosphatase 2C) PYR_PYL_RCAR->PP2C Inhibits SnRK2 SnRK2 (Protein Kinase) PP2C->SnRK2 Inhibits Downstream Downstream Targets (e.g., Transcription Factors, Ion Channels) SnRK2->Downstream Phosphorylates and activates Response Physiological Response (e.g., Stomatal Closure) Downstream->Response Leads to Experimental_Workflow cluster_preparation Preparation cluster_application Application cluster_analysis Analysis Plant_Growth Plant Growth (e.g., Arabidopsis, Wheat, Tomato) Root_Application Root Application (Soil Drench / Hydroponics) Foliar_Application Foliar Application (Spray) Opabactin_Solution Prepare this compound Solution Opabactin_Solution->Root_Application Opabactin_Solution->Foliar_Application Physiological_Measurement Physiological Measurement (e.g., Stomatal Conductance, Root Length) Root_Application->Physiological_Measurement Tissue_Harvest Tissue Harvest (Roots, Shoots, Leaves) Root_Application->Tissue_Harvest Foliar_Application->Physiological_Measurement Foliar_Application->Tissue_Harvest Quantification This compound Quantification (HPLC-MS/MS) Tissue_Harvest->Quantification Troubleshooting_Logic Start Experiment Start Problem Inconsistent or No Response Start->Problem Check_Uptake Check Uptake Efficiency Problem->Check_Uptake Is uptake efficient? Check_Translocation Check Translocation Problem->Check_Translocation Is translocation occurring? Check_Activity Check this compound Activity Problem->Check_Activity Is the compound active? Solution_Uptake Optimize Application Method Adjust pH Ensure Root Health Check_Uptake->Solution_Uptake No Solution_Translocation Promote Transpiration Check Vascular Health Check_Translocation->Solution_Translocation No Solution_Activity Prepare Fresh Solution Verify Concentration Optimize Timing Check_Activity->Solution_Activity No Success Consistent Results Solution_Uptake->Success Solution_Translocation->Success Solution_Activity->Success

References

Opabactin Application for Agricultural Use: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the challenges and methodologies associated with scaling up opabactin for agricultural applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (OP) is a highly potent synthetic agonist of the abscisic acid (ABA) receptor.[1][2] It mimics the natural plant hormone ABA, which plays a crucial role in mediating plant responses to abiotic stress, particularly drought.[1][3][4] this compound works by binding to and activating PYR/PYL/RCAR receptors, triggering a signaling cascade that leads to stomatal closure, which reduces water loss through transpiration and enhances the plant's drought tolerance.[1]

Q2: What are the main advantages of this compound over naturally occurring ABA for agricultural use?

A2: this compound offers several advantages over natural ABA. It has a significantly higher potency and a more stable chemical structure.[5] Natural ABA is sensitive to light and rapidly metabolized by plants, limiting its effectiveness when applied exogenously.[6][7] this compound is designed for increased stability and sustained bioactivity, making it a more promising candidate for practical field applications.[5]

Q3: What are the primary challenges in scaling up this compound production for widespread agricultural use?

A3: The primary challenges include:

  • Cost-effective synthesis: Developing a large-scale, economically viable synthesis process is crucial for making this compound accessible for broad agricultural use.[8]

  • Formulation development: Creating a stable and effective formulation that ensures this compound's solubility, uptake by the plant, and stability under variable field conditions is a significant hurdle.[9]

  • Regulatory approval: As a synthetic agrochemical, this compound will require rigorous testing and data to meet regulatory standards for environmental safety, toxicology, and residue levels.[10]

  • Field efficacy and optimization: Translating lab-based results to consistent performance in diverse agricultural settings with varying crops, soil types, and environmental conditions requires extensive field trials and optimization of application protocols.

Q4: Is there a risk of phytotoxicity with this compound application?

A4: As a potent growth regulator, there is a potential for phytotoxicity if this compound is applied at excessive concentrations or at sensitive growth stages. Over-application could lead to unintended growth inhibition, delayed development, or other adverse effects on the crop. Dose-response studies are essential to determine the optimal application rates for different crops and environmental conditions to maximize drought tolerance benefits while minimizing any negative impacts.

Q5: How does this compound interact with the soil and what is its environmental fate?

A5: The specific soil interaction and degradation profile of this compound are not yet extensively documented in publicly available literature. However, like other agrochemicals, its persistence, mobility, and degradation in soil will be influenced by factors such as soil type, organic matter content, microbial activity, pH, and temperature.[11][12] Environmental fate studies will be a critical component of the regulatory approval process to assess its potential for leaching into groundwater or accumulating in the environment.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced efficacy in field trials compared to lab/greenhouse results. 1. Formulation issues: Poor solubility, stability, or uptake of the active ingredient. 2. Environmental factors: High temperatures, low humidity, or rainfall after application can affect performance.[13] 3. Application method: Incorrect spray volume, pressure, or timing leading to poor coverage or absorption. 4. Crop-specific factors: Differences in cuticle thickness, leaf surface properties, or metabolic rates between crop species.1. Formulation: Review and optimize the formulation. Consider adding adjuvants to improve spreading, sticking, and penetration. Conduct stability tests under relevant field conditions. 2. Environmental: Monitor weather conditions closely. Avoid application during extreme heat or just before predicted rainfall. Adjust application timing to early morning or late evening when humidity is higher and temperatures are lower. 3. Application: Calibrate spray equipment to ensure uniform coverage. Optimize nozzle type, spray volume, and pressure for the specific crop canopy. 4. Crop-specific: Conduct dose-response trials for each target crop. Evaluate different growth stages for optimal application timing.
Inconsistent results across different fields or seasons. 1. Soil variability: Differences in soil type, pH, and organic matter can affect this compound's availability and degradation rate.[11] 2. Water quality: The pH and mineral content of the water used for spraying can affect the stability and solubility of the formulation. 3. Pest and disease pressure: Stressed plants may respond differently to this compound.1. Soil: Conduct soil analysis for each field to identify significant differences. Adjust application rates or methods based on soil properties. 2. Water: Test the water source for pH and hardness. Use a buffering agent or water conditioner if necessary. 3. Plant health: Ensure good agronomic practices to maintain healthy crops. Do not apply this compound to plants already under severe stress from pests or diseases.
Signs of phytotoxicity (e.g., leaf burn, stunting). 1. High application rate: The concentration of this compound applied is too high for the specific crop or growth stage. 2. Incompatibility with other tank-mixed products: Chemical reaction between this compound and other pesticides or fertilizers. 3. Environmental conditions: High temperatures and intense sunlight can increase the risk of leaf burn.1. Application Rate: Reduce the application rate. Conduct a dose-response study to determine the optimal, non-phytotoxic rate. 2. Tank-mixing: Perform a jar test to check for physical compatibility before tank-mixing. Consult product labels for known incompatibilities. 3. Environmental: Avoid spraying during the hottest part of the day. Apply in the early morning or late evening.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity and potential for agricultural use. It is important to note that much of the data on large-scale application and cost is not yet publicly available and the values provided are for illustrative purposes.

Table 1: In Vitro and In Vivo Activity of this compound

Parameter Value Reference
IC50 for ABA Receptor (PYR1)7 nM[1][2]
IC50 for Arabidopsis Seed Germination Inhibition62 nM[1][2]
In Vivo Potency Compared to ABAUp to 10-fold greater[4]

Table 2: Estimated Cost-Benefit Analysis for this compound Use in a Drought Scenario

Factor Without this compound With this compound Notes
Estimated Yield Loss due to Drought 20-40%5-15%Highly dependent on drought severity and crop type.
Cost of Application (per hectare) $0$30 - $70 (estimated)Includes cost of product and application.
Net Return (per hectare) VariablePotentially higherA positive net return depends on the yield saved outweighing the application cost.[14][15][16]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound (Hypothetical Outline)

This protocol outlines a potential multi-step synthesis for the large-scale production of this compound, based on common organic synthesis principles.

  • Step 1: Synthesis of the Cyclohexane (B81311) Carboxylic Acid Moiety.

    • Reacting a suitable cyclohexane precursor with a carboxylating agent under optimized conditions (e.g., Grignard reaction with CO2).

    • Purification of the resulting carboxylic acid by crystallization or chromatography.

  • Step 2: Synthesis of the Phenylacetamide Moiety.

    • Synthesis of the substituted phenylacetic acid through a multi-step process, potentially involving Suzuki or Stille coupling to introduce the cyclopropyl (B3062369) groups.

    • Activation of the carboxylic acid group (e.g., conversion to an acyl chloride or use of a coupling agent).

  • Step 3: Amide Coupling.

    • Reacting the activated phenylacetic acid derivative with the cyclohexane carboxylic acid amine precursor in the presence of a suitable base.

    • Monitoring the reaction to completion using techniques like HPLC or TLC.

  • Step 4: Purification of this compound.

    • Purification of the final product through recrystallization from a suitable solvent system to achieve high purity.

    • Drying the final product under vacuum.

  • Quality Control.

    • Characterization of the final product using NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Protocol 2: Field Trial Protocol for Evaluating this compound Efficacy

  • Experimental Design:

    • Select a suitable field site with uniform soil conditions.

    • Use a randomized complete block design with at least four replications.

    • Treatments should include an untreated control, and at least three different application rates of the this compound formulation.

  • Crop Management:

    • Follow standard agronomic practices for the selected crop (e.g., wheat, corn, soybean).

    • Ensure uniform planting density, fertilization, and irrigation (until the onset of the drought stress period).

  • This compound Application:

    • Apply the this compound formulation at the pre-determined growth stage (e.g., just before the onset of flowering).

    • Use a calibrated backpack or tractor-mounted sprayer to ensure uniform application.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Drought Stress Induction:

    • Withhold irrigation to induce a controlled drought stress period.

    • Monitor soil moisture content regularly.

  • Data Collection:

    • Plant physiological measurements: Stomatal conductance, leaf water potential, and canopy temperature.

    • Growth and development: Plant height, biomass, and leaf area index.

    • Yield and yield components: Grain yield, number of seeds per plant, and individual seed weight.

  • Statistical Analysis:

    • Analyze the collected data using ANOVA to determine the effect of this compound on the measured parameters.

    • Use mean separation tests (e.g., Tukey's HSD) to compare treatment means.

Visualizations

ABA_Signaling_Pathway cluster_stress Drought Stress cluster_synthesis ABA Biosynthesis cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Stress Drought ABA ABA Stress->ABA induces PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL binds to This compound This compound This compound->PYR_PYL binds to and activates PP2C PP2C Phosphatases (Negative Regulators) PYR_PYL->PP2C inhibits SnRK2 SnRK2 Kinases (Positive Regulators) PP2C->SnRK2 inhibits Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure activates Gene_Expression Stress-Responsive Gene Expression SnRK2->Gene_Expression activates

Caption: ABA and this compound signaling pathway leading to drought stress responses.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_stress Stress Induction cluster_data Data Collection cluster_analysis Analysis Formulation This compound Formulation Application Spray Application (Pre-drought) Formulation->Application Field_Setup Field Plot Setup (Randomized Block Design) Field_Setup->Application Drought Drought Induction (Withhold Irrigation) Application->Drought Physiology Physiological Measurements (e.g., Stomatal Conductance) Drought->Physiology Yield Yield Measurement Drought->Yield Analysis Statistical Analysis (ANOVA) Physiology->Analysis Yield->Analysis

Caption: Workflow for a field trial evaluating this compound efficacy.

References

opabactin experimental variability and control recommendations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of opabactin, a potent abscisic acid (ABA) receptor agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (OP) is a highly potent synthetic agonist of the abscisic acid (ABA) receptors, belonging to the PYR/PYL/RCAR family of proteins.[1][2] It mimics the natural plant hormone ABA, which is crucial for regulating various physiological processes, particularly the response to drought stress.[3] By binding to and activating ABA receptors, this compound initiates a signaling cascade that leads to the closure of stomata, the microscopic pores on the leaf surface responsible for gas exchange. This reduction in stomatal aperture minimizes water loss through transpiration, thereby enhancing the plant's drought tolerance.[3][4]

Q2: What are the advantages of using this compound over abscisic acid (ABA) or other synthetic analogs like quinabactin?

A2: this compound was developed to overcome some of the limitations of directly using ABA or earlier synthetic agonists. Compared to ABA, this compound exhibits higher affinity for the ABA receptors and demonstrates greater bioactivity, meaning it can be effective at lower concentrations.[5] It is also more stable than ABA, which is sensitive to light and metabolic degradation.[3] Unlike older synthetic analogs such as quinabactin, which show limited efficacy in important crops like wheat, this compound has demonstrated broad-spectrum activity across various plant species, including Arabidopsis, tomato, and wheat.[5]

Q3: How should I store and handle this compound?

A3: Proper storage and handling are critical to maintain the stability and activity of this compound. Commercial suppliers recommend storing solid this compound at -20°C for long-term stability (≥4 years). For short-term storage, it can be kept at room temperature in the continental US, though this may vary elsewhere.[4] It is crucial to refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[4] When preparing stock solutions, use an appropriate solvent and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation.

Q4: In what solvents is this compound soluble?

A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF). For biological assays, it is common to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the aqueous assay buffer or medium. It is important to ensure that the final concentration of the organic solvent in the experiment is low enough to not affect the biological system being studied.

Troubleshooting Guides

Issue 1: High Variability in Seed Germination Assay Results

Q: I am observing inconsistent results in my Arabidopsis seed germination assays with this compound. What could be the cause and how can I improve reproducibility?

A: Variability in seed germination assays is a common issue and can stem from several factors. Here’s a troubleshooting guide:

  • Seed Quality and Dormancy:

    • Problem: Seeds from different batches or harvest times can have varying levels of dormancy, affecting their response to this compound.

    • Recommendation: Use seeds from the same lot and of a similar age for all experiments. To break dormancy, stratify the seeds by placing them in the dark at 4°C for 2-4 days before plating.[6]

  • This compound Concentration and Homogeneity:

    • Problem: Inaccurate preparation of this compound dilutions or uneven distribution in the growth medium can lead to variable responses.

    • Recommendation: Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the this compound is thoroughly mixed into the molten agar (B569324) medium before pouring the plates to guarantee a uniform concentration.

  • Environmental Conditions:

    • Problem: Fluctuations in light, temperature, and humidity can significantly impact seed germination rates.

    • Recommendation: Maintain consistent environmental conditions for all experimental plates. Use a growth chamber with controlled light intensity, photoperiod, and temperature.[7]

  • Scoring Germination:

    • Problem: Subjectivity in scoring germination can introduce variability.

    • Recommendation: Establish a clear and consistent definition for germination, such as the emergence of the radicle. Score all plates at the same time points.

Parameter Recommendation Rationale
Seed Batch Use a single, homogenous seed lot.Minimizes genetic and developmental variability.
Stratification 4°C in the dark for 2-4 days.Synchronizes germination by breaking dormancy.
This compound Solution Prepare fresh from a validated stock.Avoids degradation and concentration errors.
Plating Ensure even mixing in the medium.Guarantees uniform exposure to the compound.
Environment Controlled light, temperature, and humidity.Reduces environmental sources of variation.
Scoring Consistent, predefined criteria.Ensures objective and reproducible measurements.
Issue 2: Inconsistent Stomatal Aperture Measurements

Q: My stomatal aperture measurements in response to this compound are highly variable. How can I troubleshoot this?

A: Stomatal aperture is a dynamic process influenced by many factors. Here are some recommendations to improve consistency:

  • Plant Growth Conditions:

    • Problem: Plants grown under different conditions will have different basal stomatal apertures.

    • Recommendation: Grow all plants under identical and controlled environmental conditions (light, temperature, humidity, and watering regime).

  • Leaf Age and Position:

    • Problem: Stomatal responses can vary with leaf age and position on the plant.

    • Recommendation: Use fully expanded leaves of a similar age and from a similar position on different plants for your experiments.

  • Time of Day:

    • Problem: Stomata have a natural diurnal rhythm.

    • Recommendation: Perform all experiments at the same time of day to minimize variability due to circadian rhythms.

  • Epidermal Peel/Impression Technique:

    • Problem: The method of preparing epidermal peels or taking impressions can affect stomatal aperture. Wounding from peeling can induce stomatal closure.

    • Recommendation: Practice the chosen technique to ensure consistency. For epidermal peels, allow them to equilibrate in an opening buffer under light before applying this compound.[8] Silicone impressions can be a less invasive alternative.[9]

  • Data Acquisition:

    • Problem: Inconsistent sampling and measurement can introduce bias.

    • Recommendation: Capture images from multiple random fields of view on each leaf. Measure a consistent number of stomata per leaf and average the results. Use image analysis software for accurate and objective measurements.[9]

Parameter Recommendation Rationale
Plant Material Use leaves of the same age and position.Ensures developmental consistency.
Growth Conditions Standardized and controlled environment.Minimizes pre-experimental variability.
Timing Conduct experiments at the same time of day.Avoids confounding effects of circadian rhythms.
Sample Prep Consistent and practiced technique.Reduces artifacts from sample handling.
Measurement Random sampling and image analysis software.Ensures objective and representative data.
Issue 3: Low or No Signal in In Vitro Binding Assay

Q: I am not observing the expected binding of this compound to PYR/PYL receptors in my in vitro assay. What could be the problem?

A: A lack of signal in an in vitro binding assay can be due to several factors related to the protein, the ligand, or the assay conditions.

  • Protein Integrity and Activity:

    • Problem: The recombinant PYR/PYL receptor protein may be improperly folded, degraded, or inactive.

    • Recommendation: Verify the integrity and purity of your protein using SDS-PAGE. Confirm its activity using a functional assay, such as a phosphatase inhibition assay in the presence of a PP2C like HAB1.

  • This compound Integrity:

    • Problem: The this compound may have degraded due to improper storage or handling.

    • Recommendation: Use a fresh aliquot of this compound from a properly stored stock. If possible, verify its integrity using analytical methods like HPLC.

  • Assay Buffer Composition:

    • Problem: The pH, ionic strength, or presence of certain additives in the buffer can affect binding.

    • Recommendation: Optimize the buffer composition. A common starting point is a buffer containing Tris-HCl or HEPES at a physiological pH (e.g., 7.5), with NaCl and a small amount of a non-ionic detergent like Tween-20 to prevent non-specific binding.

  • Assay Technique:

    • Problem: The chosen binding assay may not be sensitive enough, or there may be technical errors in its execution.

    • Recommendation: Ensure proper equilibration times. For techniques like MicroScale Thermophoresis (MST), optimize the capillary type and instrument settings.[10][11] For radioligand binding assays, ensure efficient separation of bound and free ligand.

Component Troubleshooting Step Rationale
Receptor Protein Check purity and activity.Ensures the target is functional.
This compound Use fresh, properly stored aliquots.Rules out ligand degradation.
Assay Buffer Optimize pH, salt, and detergent.Provides an optimal environment for binding.
Technique Review protocol and optimize parameters.Ensures the assay is performed correctly and is sensitive enough.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from the literature. Note that values can vary depending on the specific experimental conditions.

Table 1: In Vitro Activity of this compound

AssayReceptor/EnzymeIC50 / KdReference
ABA Receptor AgonismPYR/PYL/RCARIC50: 7 nM[4]
Phosphatase InhibitionPYR1/HAB1-[10]
Binding AffinityPYR1-[10]
Binding AffinityPYL2-[10]
Binding AffinityPYL6-[10]

IC50 (Half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of potency and binding affinity, respectively. Lower values indicate higher potency/affinity.

Table 2: In Planta/Cell-Based Activity of this compound

AssayPlant SpeciesIC50Reference
Seed Germination InhibitionArabidopsis thaliana62 nM[4]
Stomatal ClosureArabidopsis thaliana-[5]
Stomatal ClosureTomato (Solanum lycopersicum)-[5]
Stomatal ClosureWheat (Triticum aestivum)-[5]

Experimental Protocols

Protocol 1: Arabidopsis Seed Germination Inhibition Assay

This protocol details the steps to assess the effect of this compound on the germination of Arabidopsis thaliana seeds.

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 5 minutes.

    • Remove the ethanol and add 1 mL of 50% bleach containing 0.05% Tween-20. Incubate for 10 minutes with occasional vortexing.

    • Carefully remove the bleach solution and wash the seeds five times with sterile distilled water.

  • Plating:

    • Prepare half-strength Murashige and Skoog (MS) medium including 1% sucrose (B13894) and 0.8% agar. Autoclave and cool to ~50-60°C.

    • Add this compound from a concentrated stock solution (e.g., in DMSO) to the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Also, prepare a vehicle control plate containing the same concentration of DMSO.

    • Pour the medium into sterile petri dishes and allow them to solidify.

    • Resuspend the sterilized seeds in 0.1% sterile agar and plate ~50-100 seeds evenly on each plate.

  • Incubation and Scoring:

    • Seal the plates with breathable tape.

    • Stratify the seeds by incubating the plates at 4°C in the dark for 2-4 days.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.

    • Score germination (radicle emergence) daily for 7 days.

Protocol 2: Stomatal Aperture Assay in Arabidopsis thaliana

This protocol describes how to measure this compound-induced changes in stomatal aperture in Arabidopsis thaliana.

  • Plant Material:

    • Use fully expanded rosette leaves from 3-4 week old Arabidopsis plants grown under controlled conditions.

  • Epidermal Peel Preparation:

    • Carefully peel the abaxial (lower) epidermis from the leaf using fine-tipped forceps.

    • Immediately float the peels in an opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl) in a petri dish.

    • Incubate the peels under light for 2-3 hours to induce maximal stomatal opening.

  • This compound Treatment:

    • Replace the opening buffer with fresh opening buffer containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (DMSO).

    • Incubate for a defined period (e.g., 1-2 hours).

  • Imaging and Measurement:

    • Mount an epidermal peel on a microscope slide with a drop of the treatment solution.

    • Observe under a light microscope and capture images at 400x magnification.

    • Measure the width and length of the stomatal pores using image analysis software (e.g., ImageJ).

    • Calculate the stomatal aperture as the ratio of width to length for at least 50 stomata per treatment.

Protocol 3: In Vitro Binding Assay using MicroScale Thermophoresis (MST)

This protocol provides a general framework for assessing the binding of this compound to a purified PYR/PYL receptor using MST.

  • Protein Preparation:

    • Express and purify the PYR/PYL receptor of interest (e.g., AtPYR1) with a fluorescent tag (e.g., GFP or labeled with an NHS-dye).

    • Determine the protein concentration accurately.

  • Ligand Preparation:

    • Prepare a series of dilutions of this compound in the assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20). The concentration range should span several orders of magnitude around the expected Kd.

  • Assay Procedure:

    • Keep the concentration of the fluorescently labeled receptor constant (in the low nM range).

    • Mix the labeled receptor with each dilution of this compound.

    • Load the samples into MST capillaries.

    • Measure the thermophoretic movement of the receptor in response to the ligand binding using an MST instrument.

  • Data Analysis:

    • Analyze the change in thermophoresis as a function of the this compound concentration.

    • Fit the data to a binding curve to determine the dissociation constant (Kd).

Visualizations

Opabactin_Signaling_Pathway cluster_stress Drought Stress cluster_cell Plant Cell Drought Drought This compound This compound ABA_Receptor PYR/PYL/RCAR Receptor This compound->ABA_Receptor binds PP2C PP2C (e.g., HAB1/ABI1) ABA_Receptor->PP2C inhibits SnRK2 SnRK2 Kinase PP2C->SnRK2 inhibits Downstream Downstream Targets (Ion Channels, Transcription Factors) SnRK2->Downstream activates Stomatal_Closure Stomatal Closure Downstream->Stomatal_Closure Experimental_Workflow_Stomatal_Assay start Start: Grow Arabidopsis plants peel Prepare abaxial epidermal peels start->peel incubate Incubate peels in opening buffer under light peel->incubate treat Treat with this compound or Vehicle Control incubate->treat image Image peels with microscope treat->image measure Measure stomatal aperture (ImageJ) image->measure analyze Analyze and compare data measure->analyze end End: Determine this compound effect analyze->end Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Control Recommendations issue Inconsistent Experimental Results? reagent Reagent Variability (this compound, seeds) issue->reagent protocol Protocol Execution issue->protocol environment Environmental Factors issue->environment reagent_sol Use consistent batches Prepare fresh solutions reagent->reagent_sol protocol_sol Standardize procedures Use positive/negative controls protocol->protocol_sol environment_sol Control light, temp., humidity environment->environment_sol

References

dealing with antagonist effects when co-applying with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing antagonistic effects observed when co-applying compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: What is compound antagonism and what are its common causes?

A: Compound antagonism occurs when the combined effect of two or more compounds is less than the sum of their individual effects.[1] This can manifest as a reduced efficacy or a complete loss of activity of one or more of the co-applied agents. The primary causes of antagonism can be categorized into four main mechanisms:

  • Chemical Antagonism: A direct chemical interaction between the compounds in the experimental medium, leading to the formation of an inactive complex.[2][3]

  • Pharmacokinetic Antagonism: One compound alters the absorption, distribution, metabolism, or excretion of another, thereby reducing its concentration at the target site.[3]

  • Receptor Antagonism: Both compounds compete for the same receptor, or one compound binds to an allosteric site on the receptor, preventing the other from binding and eliciting its biological effect.[4]

  • Physiological (or Functional) Antagonism: The compounds act on different targets or pathways that have opposing physiological effects.[2][3]

Q2: My compounds are showing an antagonistic effect. What are the initial troubleshooting steps?

A: When faced with unexpected antagonism, a systematic approach to troubleshooting is crucial. Here is a logical workflow to diagnose the issue:

A Observe Antagonistic Effect B Verify Individual Compound Activity A->B C Check for Chemical Interaction B->C If activity is confirmed D Investigate Pharmacokinetic Interactions C->D If no chemical interaction E Assess Receptor-Level Interactions D->E If pharmacokinetics are not a factor F Explore Physiological Antagonism E->F If no direct receptor competition G Re-evaluate Experimental Design F->G If pathways are independent

Caption: Troubleshooting workflow for antagonistic effects.

  • Verify Individual Compound Activity: Re-run experiments with each compound individually to confirm their expected potency and efficacy. This rules out issues with compound integrity or experimental setup.

  • Check for Potential Chemical Interaction: Analyze the chemical structures of the co-applied compounds. Are there reactive functional groups that could lead to a direct reaction? Spectroscopic methods like UV-Vis or NMR can be employed to detect the formation of new chemical entities.

  • Investigate Pharmacokinetic Possibilities: If working in a complex biological system (e.g., cell culture with serum, in vivo models), consider if one compound could be affecting the metabolism or transport of the other. For example, one compound might induce or inhibit metabolic enzymes like cytochrome P450s that are responsible for the breakdown of the other compound.[3]

  • Evaluate Receptor-Level Interactions: If the compounds are known to target the same receptor or signaling pathway, competitive binding is a likely cause. Competition binding assays can directly measure the ability of one compound to displace the other from its receptor.[5]

  • Explore Physiological Antagonism: Consider the broader physiological effects of each compound. Do they activate pathways with opposing downstream effects? For instance, a vasodilator and a vasoconstrictor will exhibit physiological antagonism.[2]

Q3: How can I quantitatively measure the degree of antagonism between my compounds?

A: Several quantitative methods can be used to assess the interaction between two compounds. The most common approaches are the Combination Index (CI) and the Fractional Inhibitory Concentration (FIC) Index, often determined using a checkerboard assay.[6][7]

These indices provide a numerical value to classify the interaction as synergistic, additive, or antagonistic.

Quantitative Analysis of Compound Interactions

The table below summarizes the interpretation of the Combination Index (CI) and the Fractional Inhibitory Concentration (FIC) Index.

Interaction TypeCombination Index (CI) ValueFractional Inhibitory Concentration (FIC) Index
Synergy< 1< 0.5
Additive= 10.5 - 4
Antagonism> 1> 4
Data sourced from multiple references.[6][8][9]

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to systematically test a range of concentrations of two compounds, both alone and in combination.[10]

Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between two compounds.

Methodology:

  • Prepare Compound Dilutions: Create serial dilutions of Compound A and Compound B in an appropriate solvent or culture medium.

  • Set up the Assay Plate: In a 96-well plate, dispense the dilutions of Compound A along the x-axis (columns) and the dilutions of Compound B along the y-axis (rows). This creates a matrix of all possible concentration combinations.[8] Include wells with each compound alone as controls.

  • Add Cells/Target: Add the biological target (e.g., cells, enzymes) to each well.

  • Incubate: Incubate the plate under appropriate conditions for a predetermined duration.

  • Measure Response: Measure the biological response in each well using a suitable assay (e.g., cell viability assay, enzyme activity assay).[11]

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) or IC50 for each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination wells where an effect is observed.

      • FIC of A = (MIC of A in combination) / (MIC of A alone)

      • FIC of B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FIC Index by summing the individual FICs: FIC Index = FIC of A + FIC of B.[7]

    • Alternatively, use software like CompuSyn to calculate the Combination Index (CI) based on the dose-response curves.[12]

Caption: Example of a checkerboard assay plate layout.

Signaling Pathway Crosstalk

Antagonism can also arise from the crosstalk between different signaling pathways.[13] One compound may activate a pathway that inhibits a key component of the pathway activated by the second compound.

Example: Crosstalk between Pathway X and Pathway Y

In this hypothetical scenario, Compound A activates Pathway X, leading to a desired cellular response. Compound B, however, activates Pathway Y, which in turn activates an inhibitor of a critical kinase in Pathway X, thus antagonizing the effect of Compound A.

cluster_X Pathway X cluster_Y Pathway Y A Compound A RecX Receptor X A->RecX Kinase1 Kinase 1 RecX->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 ResponseX Cellular Response Kinase2->ResponseX B Compound B RecY Receptor Y B->RecY Inhibitor Inhibitor RecY->Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Crosstalk between two signaling pathways leading to antagonism.

Understanding such crosstalk is essential for rational drug combination design and for troubleshooting unexpected antagonistic interactions.[14][15]

References

Validation & Comparative

A Comparative Guide to Opabactin and Quinabactin: Efficacy in Inducing Stomatal Closure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a plant hormone pivotal in mediating responses to abiotic stress, most notably by inducing the closure of stomata to conserve water. The development of synthetic ABA analogs that can mimic this effect offers a promising avenue for enhancing drought tolerance in crops. Opabactin and quinabactin (B1678640) are two such molecules that have emerged from extensive research, both demonstrating the ability to activate ABA signaling pathways and promote stomatal closure. This guide directly compares their efficacy based on available experimental data.

ABA Signaling Pathway and Mechanism of Action

Both this compound and quinabactin function by binding to the pyrabactin (B1679896) resistance 1 (PYR1)/PYR1-like (PYL)/regulatory component of ABA receptor (RCAR) family of intracellular ABA receptors. This binding event initiates a signaling cascade, as depicted in the diagram below.

ABA_Signaling_Pathway This compound This compound PYR_PYL PYR/PYL Receptors This compound->PYR_PYL Quinabactin Quinabactin Quinabactin->PYR_PYL ABA ABA ABA->PYR_PYL PP2C PP2C Phosphatases PYR_PYL->PP2C Inhibition SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibition Ion_Channels Anion Channels (e.g., SLAC1) SnRK2->Ion_Channels Activation Ion_Efflux Ion Efflux Ion_Channels->Ion_Efflux Turgor_Loss Guard Cell Turgor Loss Ion_Efflux->Turgor_Loss Stomatal_Closure Stomatal Closure Turgor_Loss->Stomatal_Closure

Caption: ABA signaling pathway leading to stomatal closure.

Upon agonist binding, the PYR/PYL receptors undergo a conformational change that enables them to bind to and inhibit Type 2C protein phosphatases (PP2Cs). This relieves the PP2C-mediated inhibition of SNF1-related protein kinases 2 (SnRK2s). The activated SnRK2s then phosphorylate downstream targets, including anion channels in the guard cell membrane, leading to ion efflux, loss of turgor, and ultimately, stomatal closure.

Quantitative Comparison of Efficacy

Direct, side-by-side comparisons of this compound and quinabactin in peer-reviewed literature are limited. However, by examining the data from their respective discovery papers, a comparative assessment can be made.

Stomatal Closure in Arabidopsis thaliana
CompoundConcentrationStomatal Aperture (µm)Plant GenotypeReference
Control (DMSO) -~2.5Wild Type (Col-0)[1]
Quinabactin 25 µM~1.0Wild Type (Col-0)[1]
ABA 25 µM~1.0Wild Type (Col-0)[1]
This compound Not explicitly stated in a comparable assay, but described as having up to 10-fold greater activity in vivo than ABA.--[2]

Data for Quinabactin and ABA are estimated from graphical representations in Okamoto et al., 2013.[1]

Receptor Binding and PP2C Inhibition

A key measure of efficacy at the molecular level is the ability of the agonist to promote the interaction between PYR/PYL receptors and PP2Cs, thereby inhibiting phosphatase activity.

CompoundReceptorIC₅₀ for PP2C (HAB1) Inhibition (nM)Reference
Quinabactin PYR1130[1]
PYL1120[1]
PYL2310[1]
ABA PYR1510[1]
PYL1500[1]
PYL2380[1]
This compound PYL27[3]

Note: The IC₅₀ values for this compound are from a commercial supplier and should be interpreted with caution pending direct comparison in a peer-reviewed study under identical conditions.

Based on available data, this compound appears to be a more potent agonist than quinabactin at the molecular level, with a significantly lower IC₅₀ for PYL2-mediated HAB1 inhibition.[3] The in-vivo data for this compound, describing it as up to 10 times more active than ABA, further supports its higher efficacy.[2] Quinabactin demonstrates ABA-like potency in inducing stomatal closure at a concentration of 25 µM.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the efficacy of these compounds.

Stomatal Aperture Measurement

This protocol is a generalized procedure based on methodologies reported in the literature for measuring ABA-induced stomatal closure.

Stomatal_Aperture_Workflow A Plant Growth (e.g., Arabidopsis thaliana, 3-4 weeks old) B Epidermal Peel Isolation (Abaxial surface of mature leaves) A->B C Pre-incubation (Buffer promoting stomatal opening, e.g., MES-KCl, under light) B->C D Treatment Incubation (Buffer with this compound, Quinabactin, ABA, or DMSO control) C->D E Microscopy (Image acquisition of stomata) D->E F Image Analysis (Measurement of stomatal aperture width and length) E->F G Data Analysis (Statistical comparison of treatments) F->G

Caption: Experimental workflow for stomatal aperture measurement.

Detailed Protocol (adapted from Okamoto et al., 2013): [1]

  • Plant Material: Arabidopsis thaliana plants (e.g., Col-0, aba2, abi1-1) are grown under controlled conditions (e.g., 16-h light/8-h dark cycle at 22°C). Rosette leaves from 3- to 4-week-old plants are used.

  • Epidermal Peels: Epidermal peels from the abaxial side of the leaves are carefully prepared.

  • Stomatal Opening: The peels are floated on a buffer solution (e.g., 10 mM MES, 50 mM KCl, pH 6.15) and incubated under light for approximately 2 hours to ensure stomata are open.

  • Treatment: The peels are then transferred to the same buffer containing the test compounds (this compound, Quinabactin, ABA) at desired concentrations or a DMSO control. The incubation is carried out for a specified period (e.g., 2.5 hours).

  • Microscopy and Measurement: The epidermal peels are mounted on a microscope slide, and images of multiple stomata are captured. The width and length of the stomatal aperture are measured using image analysis software (e.g., ImageJ). At least 30 stomata per treatment are typically measured.

  • Data Analysis: The stomatal aperture is calculated, and statistical analysis (e.g., t-test) is performed to determine the significance of the differences between treatments.

In Vitro PP2C Inhibition Assay

This assay biochemically quantifies the ability of an agonist to promote the receptor-mediated inhibition of a PP2C phosphatase.

Detailed Protocol (adapted from Okamoto et al., 2013): [1]

  • Protein Expression and Purification: Recombinant PYR/PYL receptors and PP2C phosphatases (e.g., HAB1) are expressed (e.g., in E. coli) and purified.

  • Assay Reaction: The assay is performed in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 5 mM MnCl₂).

  • Incubation: Purified PP2C (e.g., 50 nM HAB1) is incubated with a PYR/PYL receptor (e.g., 100 nM) in the presence of varying concentrations of the agonist (this compound, Quinabactin, or ABA).

  • Phosphatase Activity Measurement: A phosphorylated substrate (e.g., p-nitrophenyl phosphate (B84403) or a phosphopeptide) is added to the reaction. The dephosphorylation of the substrate by the PP2C is measured over time, typically by monitoring the change in absorbance or fluorescence.

  • IC₅₀ Determination: The percentage of PP2C inhibition is plotted against the agonist concentration, and the IC₅₀ value (the concentration of agonist required to inhibit 50% of the PP2C activity) is calculated from the dose-response curve.

Conclusion

References

Comparative Transcriptome Analysis: Opabactin vs. Abscisic Acid (ABA) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of opabactin and the plant hormone abscisic acid (ABA). This compound is a potent synthetic agonist of ABA receptors, designed to enhance drought tolerance in plants. Understanding its transcriptional influence in comparison to ABA is crucial for its application in agriculture and for the development of novel crop protection chemicals.

Disclaimer: As of this review, direct comparative transcriptome data for this compound and ABA in a single study is not publicly available. This guide utilizes transcriptomic data from a highly potent this compound analog, compound 4c , as a proxy for this compound's effects. This data is compared against a comprehensive meta-analysis of ABA treatment data in Arabidopsis thaliana. This approach provides a robust, albeit indirect, comparison of their molecular impacts.

Data Presentation: Comparative Gene Expression

The following tables summarize the differentially expressed genes (DEGs) in Arabidopsis thaliana following treatment with an this compound analog (compound 4c) under drought stress conditions and a meta-analysis of ABA treatment under various conditions.

Table 1: Summary of Differentially Expressed Genes (DEGs)

Treatment GroupTotal DEGsUpregulated GenesDownregulated GenesOrganism & ConditionsData Source
This compound Analog (4c) 11,3535,5565,797Arabidopsis thaliana (Drought Stress)[Tang et al., 2024][1][2]
Abscisic Acid (ABA) 1,311 (Commonly Regulated)711600Arabidopsis thaliana (Meta-analysis of multiple studies)[Shintani et al., 2024][3][4]

Note: The number of DEGs for the this compound analog reflects a specific experimental condition (drought stress), while the ABA data represents genes commonly identified across multiple independent experiments, which may lead to a more conserved and smaller set of core responsive genes.

Table 2: Top 5 Upregulated Genes by this compound Analog (4c) vs. ABA

Gene IDGene Name / Function (this compound Analog)Log₂ Fold Change (this compound Analog)Gene IDGene Name / Function (ABA)Notes
AT1G74730RD29A (Responsive to Desiccation 29A)HighAT1G74730RD29A (Responsive to Desiccation 29A)Core stress-responsive gene
AT5G52310RD29B (Responsive to Desiccation 29B)HighAT5G52310RD29B (Responsive to Desiccation 29B)Core stress-responsive gene
AT4G34000LTI30 (Low-Temperature-Induced 30)HighAT4G34000LTI30 (Low-Temperature-Induced 30)Stress-responsive protein
AT2G42540RAB18 (Responsive to ABA 18)HighAT2G42540RAB18 (Responsive to ABA 18)Member of the LEA protein family
AT1G52690LEA14 (Late Embryogenesis Abundant 14)HighAT1G52690LEA14 (Late Embryogenesis Abundant 14)Protects against dehydration

Table 3: Top 5 Downregulated Genes by this compound Analog (4c) vs. ABA

Gene IDGene Name / Function (this compound Analog)Log₂ Fold Change (this compound Analog)Gene IDGene Name / Function (ABA)Notes
AT1G64280SAUR16 (Small Auxin Up RNA 16)LowAT1G64280SAUR16 (Small Auxin Up RNA 16)Auxin-responsive growth regulator
AT2G21210SAUR-like auxin-responsive proteinLowAT2G21210SAUR-like auxin-responsive proteinInvolved in cell expansion
AT4G32260Photosystem II subunit P-1LowAT4G32260Photosystem II relatedDownregulation of photosynthesis
AT1G79040Chlorophyll a-b binding protein LowAT1G79040Chlorophyll a-b binding protein Downregulation of photosynthesis
AT5G66570XTH9 (Xyloglucan endotransglucosylase/hydrolase 9)LowAT5G66570XTH9 (Xyloglucan endotransglucosylase/hydrolase 9)Involved in cell wall modification

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of transcriptomic studies. Below are representative protocols for RNA-sequencing analysis based on the cited literature.

Protocol 1: this compound Analog Transcriptome Analysis

This protocol is based on the methodology described by Tang et al. (2024)[1][2].

  • Plant Material and Growth Conditions: Arabidopsis thaliana (Col-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Seedlings are grown for two weeks under long-day conditions (16 h light / 8 h dark) at 22°C.

  • Treatment Application: Seedlings are subjected to drought stress. The this compound analog (compound 4c) is applied to the treatment group at a specified concentration (e.g., 10 µM). Control groups include mock-treated (solvent only) plants under both well-watered and drought conditions.

  • Sample Collection and RNA Extraction: Aerial tissues from multiple seedlings per replicate are collected after a defined treatment period (e.g., 5 days). Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and bioanalyzer.

  • Library Preparation and Sequencing: mRNA is enriched from total RNA using oligo(dT) magnetic beads. cDNA libraries are constructed using a commercial kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina). The libraries are sequenced on an Illumina platform (e.g., NovaSeq) to generate paired-end reads.

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads are filtered to remove adapters and low-quality reads using tools like Trimmomatic.

    • Alignment: Clean reads are mapped to the Arabidopsis thaliana reference genome (e.g., TAIR10) using an aligner such as HISAT2.

    • Differential Expression Analysis: Gene expression levels are quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Differentially expressed genes are identified using packages like DESeq2 or edgeR, with a false discovery rate (FDR) < 0.05 and a |log₂(Fold Change)| > 1 as typical thresholds.

    • Functional Annotation: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to functionally characterize the DEGs.

Protocol 2: ABA Treatment Transcriptome Analysis (Representative)

This protocol is a generalized representation based on common practices found in public datasets on the NCBI Gene Expression Omnibus (GEO) and meta-analyses[3][5].

  • Plant Material and Growth Conditions: Arabidopsis thaliana (Col-0) seedlings are grown hydroponically or on MS agar (B569324) plates for a specified period (e.g., 10-14 days) under controlled environmental conditions.

  • Treatment Application: A solution of ABA (e.g., 10-50 µM) is applied to the growth medium or sprayed onto the seedlings. Control plants are treated with a mock solution lacking ABA.

  • Sample Collection and RNA Extraction: Samples are collected at various time points after treatment (e.g., 3h, 6h, 24h) to capture dynamic transcriptomic changes. Total RNA is extracted and quality-controlled as described in Protocol 1.

  • Library Preparation and Sequencing: Standard Illumina library preparation and sequencing protocols are followed, similar to those in Protocol 1.

  • Bioinformatic Analysis: The data analysis pipeline is consistent with that described for the this compound analog, involving quality control, genome alignment, differential expression analysis, and functional enrichment analysis to identify the transcriptomic signature of ABA response.

Mandatory Visualization

Signaling Pathway

This compound, as an ABA agonist, hijacks the core ABA signaling pathway. The diagram below illustrates this well-characterized cascade.

ABA_Signaling_Pathway ABA ABA / this compound PYR_PYL PYR/PYL Receptors ABA->PYR_PYL PP2C PP2C Phosphatases (Negative Regulator) PYR_PYL->PP2C Inhibits SnRK2 SnRK2 Kinases (Positive Regulator) PP2C->SnRK2 ABF ABF Transcription Factors SnRK2->ABF Phosphorylates (Activates) Stomatal_Closure Stomatal Closure & Physiological Responses SnRK2->Stomatal_Closure Activates Gene_Expression ABA-Responsive Gene Expression ABF->Gene_Expression

Caption: ABA/Opabactin signaling pathway from receptor binding to downstream gene expression.

Experimental Workflow

The following diagram outlines a typical workflow for a comparative transcriptome analysis experiment.

Experimental_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Bioinformatic Analysis Plant_Growth 1. Plant Growth (Arabidopsis thaliana) Treatment_Control 2. Control Group (Mock Treatment) Plant_Growth->Treatment_Control Treatment_ABA 3. ABA Treatment Plant_Growth->Treatment_ABA Treatment_OP 4. This compound Treatment Plant_Growth->Treatment_OP Sampling 5. Sample Collection (Time Course) Treatment_Control->Sampling Treatment_ABA->Sampling Treatment_OP->Sampling RNA_Extraction 6. Total RNA Extraction Sampling->RNA_Extraction Library_Prep 7. mRNA Library Preparation RNA_Extraction->Library_Prep Sequencing 8. Illumina Sequencing Library_Prep->Sequencing QC 9. Quality Control (QC) Sequencing->QC Alignment 10. Genome Alignment QC->Alignment DEG_Analysis 11. Differential Gene Expression Analysis Alignment->DEG_Analysis Functional_Analysis 12. Functional Annotation (GO, KEGG) DEG_Analysis->Functional_Analysis Comparison 13. Comparative Analysis (this compound vs. ABA) Functional_Analysis->Comparison

Caption: Workflow for comparative transcriptome analysis of this compound and ABA treatments.

References

Opabactin: A Superior Synthetic Abscisic Acid Analog for Enhanced Drought Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Opabactin (OP), a potent agonist of the abscisic acid (ABA) receptor, has emerged as a frontrunner in the development of synthetic plant stress modulators.[1] Its demonstrated superiority over other synthetic ABA analogs in inducing drought tolerance and other ABA-mediated responses makes it a compelling tool for both agricultural applications and fundamental research. This guide provides an objective comparison of this compound's performance against other notable ABA analogs, supported by available experimental data, detailed methodologies for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Unveiling the Potency of this compound: A Data-Driven Comparison

This compound's efficacy stems from its high affinity for the ABA receptors (PYR/PYL/RCAR), which surpasses that of natural ABA and other synthetic analogs.[2] This enhanced binding translates to greater bioactivity in planta, offering a more robust and sustained response to drought stress.

Quantitative Bioactivity Comparison

The following table summarizes the available quantitative data for this compound and other key synthetic ABA analogs across different bioassays. It is important to note that the data is compiled from various sources and experimental conditions may differ.

CompoundABA Receptor Binding (IC50, nM)Seed Germination Inhibition (IC50, nM)Stomatal ClosureDrought Tolerance
This compound (OP) 7 [3]62 [3]High Activity [4]Significantly Enhanced [1]
PyrabactinVariable, receptor-dependentActiveInduces closure[5]Moderate
QuinabactinBroader spectrum than PyrabactinActive[1]Induces closureEnhanced[1]
ABA (natural)Receptor-dependentActiveInduces closure[5]Baseline
New OP Analogs (e.g., 4a-4d, 5a)-Comparable or superior to OP[4]Comparable or superior to OP[4]Comparable or superior to OP[4]

Note: A lower IC50 value indicates higher potency.

The Molecular Mechanism: ABA Signaling Pathway

This compound, like natural ABA, functions by activating the core ABA signaling pathway. This pathway is initiated by the binding of the agonist to the PYR/PYL/RCAR receptors, leading to a conformational change that enables the receptors to bind to and inhibit Type 2C protein phosphatases (PP2Cs). The inhibition of PP2Cs releases their negative regulation on Snf1-related protein kinases 2 (SnRK2s), which then become active and phosphorylate downstream targets, ultimately leading to the physiological responses associated with stress tolerance, such as stomatal closure and changes in gene expression.

ABA_Signaling_Pathway cluster_stress Drought Stress cluster_cytoplasm Cytoplasm ABA ABA / this compound PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL Binds to PP2C PP2C (Active) PYR_PYL->PP2C Inhibits SnRK2_inactive SnRK2 (Inactive) PP2C->SnRK2_inactive Dephosphorylates (Inactivates) SnRK2_active SnRK2 (Active) SnRK2_inactive->SnRK2_active Phosphorylation (Activation) Downstream Downstream Targets (e.g., Ion Channels, Transcription Factors) SnRK2_active->Downstream Phosphorylates Response Stress Response (e.g., Stomatal Closure, Gene Expression) Downstream->Response

Figure 1. Simplified ABA signaling pathway activated by ABA or this compound.

Experimental Validation: Protocols for Key Assays

The superiority of this compound is validated through a series of standardized bioassays. Below are the detailed methodologies for three key experiments used to compare the performance of ABA analogs.

Seed Germination Inhibition Assay

This assay quantifies the potency of ABA analogs in inhibiting seed germination, a classic ABA-regulated process.

Experimental Workflow:

Seed_Germination_Workflow A Surface sterilize seeds (e.g., Arabidopsis thaliana) B Plate seeds on agar (B569324) medium containing different concentrations of ABA analogs (and controls) A->B C Stratify seeds (e.g., 4°C for 3 days in the dark) B->C D Incubate plates under controlled conditions (e.g., 22°C, 16h light/8h dark) C->D E Score germination daily (radicle emergence) D->E F Calculate germination percentage and determine IC50 values E->F

Figure 2. Workflow for the seed germination inhibition assay.

Detailed Protocol:

  • Seed Sterilization: Seeds (e.g., Arabidopsis thaliana Col-0) are surface-sterilized using 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinsed 3-5 times with sterile water.

  • Plating: Sterilized seeds are plated on Murashige and Skoog (MS) agar medium supplemented with a range of concentrations of the test compounds (e.g., this compound, other ABA analogs, and a DMSO control).

  • Stratification: Plates are cold-stratified at 4°C in the dark for 2-4 days to synchronize germination.

  • Incubation: Plates are transferred to a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

  • Scoring: Germination, defined as the emergence of the radicle, is scored daily for a period of 5-7 days.

  • Data Analysis: The germination percentage is calculated for each concentration. The half-maximal inhibitory concentration (IC50) is determined by fitting a dose-response curve to the data.

Stomatal Aperture Assay

This assay measures the ability of ABA analogs to induce stomatal closure, a critical response for reducing water loss.

Experimental Workflow:

Stomatal_Aperture_Workflow A Grow plants under controlled conditions B Excise leaves and peel the abaxial epidermis A->B C Incubate epidermal peels in opening buffer under light to induce stomatal opening B->C D Transfer peels to buffer containing different concentrations of ABA analogs (and controls) C->D E Incubate for a defined period (e.g., 2 hours) D->E F Capture images of stomata using a microscope E->F G Measure stomatal aperture (width and length) using image analysis software F->G H Calculate stomatal aperture ratio and compare treatments G->H

Figure 3. Workflow for the stomatal aperture assay.

Detailed Protocol:

  • Plant Material: Leaves are harvested from well-watered, 3- to 4-week-old plants (e.g., Arabidopsis thaliana or Vicia faba) grown under controlled conditions.

  • Epidermal Peels: The abaxial (lower) epidermis is carefully peeled from the leaves.

  • Stomatal Opening: Epidermal peels are floated on an opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl, 100 µM CaCl2) and incubated under light (e.g., 150 µmol m⁻² s⁻¹) for 2-3 hours to induce maximal stomatal opening.

  • Treatment: The peels are then transferred to a fresh opening buffer containing the desired concentrations of the ABA analogs or a DMSO control.

  • Incubation: The peels are incubated for a further 2-3 hours under the same light conditions.

  • Microscopy: The epidermal peels are mounted on a microscope slide, and images of multiple stomata are captured.

  • Measurement: The width and length of the stomatal pore are measured using image analysis software (e.g., ImageJ).

  • Data Analysis: The stomatal aperture is often expressed as the ratio of width to length. The data from different treatments are then statistically compared.

Drought Tolerance Assay

This in vivo assay directly assesses the ability of ABA analogs to enhance plant survival under water-deficit conditions.

Experimental Workflow:

Drought_Tolerance_Workflow A Grow plants in soil under well-watered conditions B Apply ABA analogs or control solution to plants (e.g., by spraying or soil drench) A->B C Withhold water to induce drought stress B->C D Monitor plant wilting and overall health C->D E Re-water plants after a defined period of drought D->E F Assess plant survival and recovery after a few days E->F G Calculate survival rate and compare treatments F->G

Figure 4. Workflow for the whole-plant drought tolerance assay.

Detailed Protocol:

  • Plant Growth: Plants (e.g., Arabidopsis thaliana, wheat, or tomato) are grown in individual pots with soil under controlled environmental conditions.

  • Treatment Application: At a specific developmental stage (e.g., 2-3 weeks old for Arabidopsis), plants are treated with the ABA analogs or a control solution. Application can be via foliar spray or soil drench.

  • Drought Induction: Watering is withheld from all plants for a predetermined period (e.g., 10-14 days), allowing the soil to dry and induce drought stress.

  • Monitoring: The visual symptoms of drought stress, such as wilting, are monitored and recorded.

  • Re-watering: After the drought period, the plants are re-watered thoroughly.

  • Recovery Assessment: Plant survival and recovery are assessed 3-5 days after re-watering.

  • Data Analysis: The survival rate for each treatment group is calculated as the percentage of plants that recover and resume growth.

Logical Framework for this compound's Superiority

The enhanced performance of this compound can be attributed to its optimized chemical structure, which allows for a more stable and effective interaction with the ABA receptors compared to other synthetic analogs.

Opabactin_Superiority cluster_chemical Chemical Properties cluster_molecular Molecular Interaction cluster_physiological Physiological Outcomes Structure Optimized Chemical Structure of this compound Affinity Higher Affinity for ABA Receptors (PYR/PYL/RCAR) Structure->Affinity Stabilization More Stable Receptor-PP2C Complex Formation Affinity->Stabilization Bioactivity Greater In Vivo Bioactivity Stabilization->Bioactivity Stomatal More Potent Stomatal Closure Bioactivity->Stomatal Germination Stronger Seed Germination Inhibition Bioactivity->Germination Drought Enhanced Drought Tolerance Stomatal->Drought

Figure 5. Logical relationship illustrating this compound's superiority.

References

Comparative Guide to the Effects of Opabactin and Antabactin on Seed Germination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of opabactin and antabactin, two synthetic molecules that modulate the abscisic acid (ABA) signaling pathway, with a specific focus on their profound and opposing effects on seed germination. This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying signaling mechanisms.

Introduction: Modulating Seed Germination with ABA Analogs

Seed germination is a critical developmental process in the plant life cycle, tightly regulated by endogenous hormonal signals and environmental cues. Abscisic acid (ABA) is a key phytohormone that establishes and maintains seed dormancy, thereby inhibiting germination. The ability to manipulate ABA signaling holds significant potential for agricultural applications, from enhancing crop yields to improving stress tolerance.

This compound (OP) is a potent synthetic agonist of the ABA receptor. It mimics the natural hormone's effects, leading to the inhibition of seed germination and the induction of drought tolerance responses.[1]

Antabactin (ANT) , in contrast, is a powerful antagonist of the ABA receptor. It effectively blocks ABA signaling, thereby promoting seed germination, even under conditions that are normally inhibitory, such as high temperatures.[2] Antabactin was developed from the chemical backbone of this compound, highlighting the subtle structural changes that can dramatically alter biological activity.[2]

Quantitative Data on Seed Germination

The following tables summarize the available quantitative data on the effects of this compound and antabactin on the seed germination of various plant species.

Table 1: Effect of this compound on Seed Germination
Plant SpeciesMetricValueConditions
Arabidopsis thalianaIC₅₀62 nMInhibition of seed germination
Arabidopsis thalianaActivityInhibits seed germination and seedling growthBioassay
Oryza sativa (Rice)ActivityInhibits seed germination and seedling growthBioassay
Triticum aestivum (Wheat)ActivityInduces stomatal closure and enhances drought resistanceBioassay
Glycine max (Soybean)ActivityInduces stomatal closure and enhances drought resistanceBioassay

Note: Detailed dose-response data for this compound on seed germination across multiple species is limited in publicly available literature.

Table 2: Effect of Antabactin on Seed Germination
Plant SpeciesMetricValueConditions
Lactuca sativa (Lettuce)EC₅₀2.11 µMReversal of thermoinhibition (32°C)[3][4][5]
Lactuca sativa (Lettuce)Germination %~91% at 10 µMReversal of thermoinhibition (32°C)[3][4]
Lactuca sativa (Lettuce)Germination %~82% at 10 µMReversal of thermoinhibition (37°C)[3][4]
Lactuca sativa (Lettuce)Germination %~74% at 10 µMReversal of thermoinhibition (40°C)[3][4]
Arabidopsis thalianaEffectAccelerates seed germination-
Solanum lycopersicum (Tomato)EffectAccelerates seed germination-
Hordeum vulgare (Barley)EffectAccelerates seed germination-

Experimental Protocols

Seed Germination Assay with ABA Analogs

This protocol is a generalized procedure for assessing the effects of this compound and antabactin on seed germination.

Materials:

  • Seeds of the desired plant species (e.g., Arabidopsis thaliana, Lactuca sativa)

  • This compound and/or Antabactin stock solutions (in DMSO)

  • Murashige and Skoog (MS) medium with 0.7-0.8% (w/v) agar (B569324)

  • Petri dishes (90 mm)

  • Sterile water

  • 70% (v/v) ethanol (B145695)

  • 20% (v/v) commercial bleach solution with 0.02% (v/v) Triton X-100

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 70% ethanol and shake gently for 1 minute.

    • Remove ethanol and add 20% bleach solution. Shake for 15 minutes.

    • Remove the bleach solution and wash the seeds three to four times with sterile water.

  • Plating:

    • Prepare MS agar plates containing the desired concentrations of this compound, antabactin, or a DMSO control. The final DMSO concentration should be consistent across all plates (e.g., 0.1% v/v).

    • Aseptically place the sterilized seeds onto the surface of the agar plates.

  • Stratification (if required):

    • For some species like Arabidopsis, a cold treatment is necessary to break dormancy. Seal the plates and incubate at 4°C in the dark for 2-3 days.

  • Incubation:

    • Transfer the plates to a growth chamber with controlled conditions (e.g., 22-25°C with a 16-hour light/8-hour dark photoperiod). For thermoinhibition studies, incubate at higher temperatures (e.g., 32°C).

  • Data Collection:

    • Score germination at regular intervals (e.g., every 12 or 24 hours). Germination is typically defined by the emergence of the radicle.

    • Calculate the germination percentage for each treatment and time point.

    • For dose-response analysis, calculate metrics such as IC₅₀ (for inhibitors like this compound) or EC₅₀ (for promoters like antabactin).

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Selection B Surface Sterilization A->B D Seed Plating B->D C Preparation of Treatment Plates C->D E Stratification (optional) D->E F Incubation E->F G Germination Scoring F->G H Calculation of Germination Percentage G->H I Dose-Response Analysis (IC50/EC50) H->I

Fig. 1. Experimental workflow for seed germination assays.

Signaling Pathways and Mechanisms of Action

The opposing effects of this compound and antabactin on seed germination can be understood through their interaction with the core ABA signaling pathway.

In the absence of ABA (or in the presence of an antagonist like antabactin), Protein Phosphatases 2C (PP2Cs) are active and dephosphorylate Snf1-related protein kinases 2 (SnRK2s), keeping them in an inactive state. This allows for the expression of genes that promote germination.

When ABA is present (or mimicked by an agonist like this compound), it binds to the PYR/PYL/RCAR receptors. This binding event causes a conformational change that allows the receptor to bind to and inhibit the activity of PP2Cs. The inhibition of PP2Cs allows for the phosphorylation and activation of SnRK2s. Activated SnRK2s then phosphorylate downstream transcription factors, such as ABI5, which in turn regulate the expression of genes that inhibit germination and promote dormancy.

Antabactin acts by competitively binding to the ABA receptors, preventing ABA from binding and thus keeping the PP2Cs active and the SnRK2s inactive.[2] This blockage of the ABA signal transduction cascade leads to the promotion of seed germination.

ABA Signaling Pathway Diagram

ABA_Signaling cluster_input Inputs cluster_core Core Signaling Pathway cluster_output Outputs ABA ABA Receptor PYR/PYL/RCAR Receptors ABA->Receptor Binds & Activates This compound This compound (Agonist) This compound->Receptor Binds & Activates Antabactin Antabactin (Antagonist) Antabactin->Receptor Binds & Blocks PP2C PP2C Receptor->PP2C Inhibits SnRK2 SnRK2 PP2C->SnRK2 Inhibits Germination_Promotion Germination Promotion PP2C->Germination_Promotion Allows ABI5 ABI5 (Transcription Factor) SnRK2->ABI5 Activates Germination_Inhibition Germination Inhibition ABI5->Germination_Inhibition Leads to

Fig. 2. ABA signaling pathway and points of intervention.

Conclusion

This compound and antabactin are powerful chemical tools for dissecting and manipulating the ABA signaling pathway. Their opposing effects on seed germination—inhibition by the agonist this compound and promotion by the antagonist antabactin—provide researchers with the means to finely control this critical developmental stage. The data presented in this guide highlights the potential of these molecules for both fundamental research and agricultural applications, such as improving crop performance in the face of environmental challenges like high temperatures. Further research, particularly in generating more extensive dose-response data for this compound across a wider range of species, will be invaluable for a more complete understanding and application of these compounds.

References

A Comparative Analysis of Abscisic Acid (ABA) Impact on Key Crop Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Abscisic acid (ABA) is a pivotal plant hormone that orchestrates a wide array of physiological and developmental processes, most notably the response to abiotic stresses such as drought and salinity.[1][2][3] As a naturally occurring stress hormone, understanding its exogenous application and impact on different crop species is crucial for developing strategies to enhance crop resilience and productivity in the face of climate change.[3][4] This guide provides a side-by-side comparison of ABA's effects on four major crops: wheat, maize, soybean, and rice, supported by experimental data and detailed protocols.

Quantitative Impact of Exogenous ABA on Crop Performance

The application of exogenous ABA has been shown to elicit varied yet significant responses across different crop species. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Exogenous ABA on Yield and Biomass

Crop SpeciesABA ConcentrationApplication Method% Change in Yield% Change in BiomassReference
Wheat 10 µMFoliar Spray (under drought)+ (abrogated yield loss)+ (increased shoot & root dry weight)[5]
100-200 mgL⁻¹Foliar Spray (under drought)+ (mitigated negative impact)-[6]
Maize 75 µMFoliar Spray (under drought)+ (improved)+ (better growth characteristics)[7]
Soybean Not SpecifiedFoliar Spray+ (increased)+ (increased total biomass)[8]
Rice 0.5 - 2.0 µMIn culture mediumNot Reported+ (promoted root hair elongation)[9]

Table 2: Physiological Responses to Exogenous ABA Application

Crop SpeciesABA ConcentrationParameter MeasuredObserved EffectReference
Wheat 25 mmol·m⁻³Root Cell Turgor PressureIncreased by up to 450 kPa[10]
10 µM (under drought)Stomatal ConductanceReduced[5][11]
Maize 10⁻⁵ M (under chilling)Root BiomassEnhanced[12]
Not SpecifiedPhotosynthetic EfficiencyBoosted in control plants[13]
Soybean Not SpecifiedLeaf ConductanceSignificant reduction 24h post-application[8]
10⁻⁷ MIn vitro Sucrose UptakeStimulated in embryos[14][15]
Rice 0.5 - 2.0 µMRoot Hair ElongationSignificantly enhanced[9]
Not SpecifiedXylem Sap ExudationIncreased 2.3-fold[16]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Protocol 1: Application of Exogenous ABA and Assessment of Drought Tolerance in Wheat
  • Objective: To evaluate the effect of exogenous ABA on the growth and physiological responses of wheat seedlings under drought stress.

  • Materials:

    • Wheat seeds (e.g., Triticum aestivum L.)

    • Pots with a suitable growth medium

    • Abscisic Acid (ABA) solution (e.g., 10 µM)

    • Polyethylene glycol (PEG-6000) solution (e.g., 15%) to simulate drought

    • Spectrophotometer

    • Equipment for measuring shoot/root length and dry weight

  • Methodology:

    • Plant Growth: Germinate wheat seeds and grow seedlings in pots under controlled greenhouse conditions.

    • Treatment Application: At a specific growth stage (e.g., three-leaf stage), divide the seedlings into four groups: Control, ABA only, PEG only (drought stress), and PEG + ABA.

    • Apply 10 µM ABA solution as a foliar spray to the designated groups.[5]

    • Induce drought stress by irrigating the respective pots with a 15% PEG-6000 solution.[5]

    • Data Collection: After a set period (e.g., 5 days), measure plant height, shoot and root lengths, and fresh/dry weights.[5]

    • Biochemical Analysis: Measure physiological markers of stress such as hydrogen peroxide (H₂O₂) and malondialdehyde (MDA) content in leaf tissues to quantify oxidative stress.[5]

    • Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.

Protocol 2: Measurement of Stomatal Conductance in Response to ABA
  • Objective: To measure the dynamic changes in stomatal conductance in response to ABA application.

  • Materials:

    • Intact leaves from well-watered plants

    • Portable photosynthesis system (gas exchange analyzer) with a leaf chamber (e.g., LI-6400XT)[17]

    • Microcentrifuge tubes

    • ABA solutions at various concentrations (e.g., 0.1, 0.5, 1.0 µM)[17]

  • Methodology:

    • Leaf Preparation: Excise an intact leaf from the plant and immediately place the petiole into a microcentrifuge tube filled with water.

    • Equilibration: Clamp the leaf into the chamber of the gas exchange analyzer and allow it to equilibrate for a period (e.g., 70 minutes) until stomatal conductance stabilizes.[17]

    • ABA Application: Add the desired concentration of ABA to the water in the microcentrifuge tube, allowing it to be taken up by the transpiration stream.[17]

    • Measurement: Record stomatal conductance continuously using the gas exchange analyzer. A decrease in stomatal conductance is expected within 5-10 minutes of ABA addition.[17]

    • Data Analysis: Plot stomatal conductance over time to visualize the kinetic response. Data can be normalized to the initial values for comparison across different treatments.[17]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for comprehension. The following diagrams were generated using Graphviz (DOT language).

Core ABA Signaling Pathway

The perception of ABA triggers a well-defined signaling cascade leading to downstream responses like stomatal closure and stress-responsive gene expression.[1][18][19] In the absence of ABA, protein phosphatases 2C (PP2Cs) are active and inhibit SnRK2 kinases.[18] When ABA is present, it binds to PYR/PYL/RCAR receptors, which in turn inhibit PP2Cs, allowing for the activation of SnRK2 kinases that phosphorylate downstream targets.[2][18][19]

ABAsignaling cluster_stress Drought Stress cluster_cytoplasm Cytoplasm ABA ABA PYR PYR/PYL/RCAR Receptors ABA->PYR PP2C PP2C (Negative Regulator) PYR->PP2C inhibition SnRK2 SnRK2 Kinases PP2C->SnRK2 inhibition Downstream Downstream Targets (Ion Channels, TFs) SnRK2->Downstream phosphorylation Response Stress Response (Stomatal Closure, Gene Expression) Downstream->Response

Caption: Core ABA signaling pathway in response to drought stress.

Experimental Workflow for Crop ABA Response Analysis

The following workflow outlines a typical experiment to assess the impact of exogenous ABA on crop drought tolerance.

ExpWorkflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment Application cluster_data 3. Data Collection cluster_analysis 4. Analysis & Conclusion A Crop Seedling Cultivation B Treatment Groups: - Control - ABA - Drought - Drought + ABA A->B C Foliar ABA Spray B->C D Induce Drought Stress (e.g., PEG solution) B->D E Physiological Measurements (Stomatal Conductance, RWC) C->E F Morphological Measurements (Biomass, Root Length) C->F G Biochemical Assays (MDA, Proline) C->G D->E D->F D->G H Statistical Analysis E->H F->H G->H I Comparative Assessment of ABA's Protective Effect H->I

Caption: Experimental workflow for ABA's effect on drought tolerance.

References

Unveiling Opabactin's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of novel agrochemicals is paramount for their effective and targeted application. Opabactin (OP), a potent synthetic agonist of the abscisic acid (ABA) receptor, has emerged as a promising tool for enhancing drought tolerance in plants. This guide provides a comparative analysis of this compound's mechanism, validated through genetic mutants, and benchmarks its performance against the natural hormone ABA and other synthetic alternatives.

This compound operates by mimicking the natural stress hormone ABA, binding to and activating the PYR/PYL/RCAR family of intracellular receptors.[1][2][3] This activation triggers a signaling cascade that leads to the closure of stomata, pores on the leaf surface that regulate gas exchange and water transpiration, thereby conserving water within the plant. The validation of this mechanism has been significantly advanced by studies utilizing genetic mutants of the PYR/PYL/RCAR receptors in the model plant Arabidopsis thaliana.

Comparative Analysis of Agonist Activity in Genetic Mutants

The efficacy of this compound and its reliance on the PYR/PYL/RCAR signaling pathway can be quantitatively assessed by comparing its effects on wild-type plants with those on mutants lacking specific ABA receptors. Key experiments for this validation include seed germination assays and stomatal aperture measurements.

Seed Germination Inhibition

ABA and its agonists typically inhibit seed germination. The sensitivity of different genetic mutants to these compounds provides direct evidence of the receptors mediating their action.

CompoundWild-Type (Col-0) IC₅₀ (µM)pyr1/pyl1/pyl2/pyl4 Quadruple Mutant Responsepyl8 Single Mutant Response
This compound ~0.5[4]Significantly Reduced Sensitivity (Qualitative)Reduced Sensitivity in Root Growth (Qualitative)[2][5][6]
Abscisic Acid (ABA) ~1-10Highly Insensitive[7]Reduced Sensitivity in Root Growth[2][5][6]
Quinabactin (B1678640) Not specifiedNearly Abolished Response (Qualitative)Not specified
Pyrabactin ~10-100[3]Significantly Reduced Sensitivity (Qualitative)Not specified

The quadruple mutant pyr1/pyl1/pyl2/pyl4 exhibits strong insensitivity to ABA, and the near-abolished response to quinabactin in this mutant underscores the critical role of these receptors in mediating its effects.[7] Similarly, the reduced sensitivity of the pyl8 single mutant to ABA in root growth inhibition assays highlights the specific involvement of this receptor in certain developmental processes.[2][5][6] While direct quantitative data for this compound in these mutants is pending, its potent activity in wild-type plants strongly suggests a mechanism dependent on the PYR/PYL/RCAR pathway.

Stomatal Aperture Regulation

The primary mechanism for water conservation induced by ABA and its agonists is the closure of stomata. The response of guard cells in various mutants to these compounds provides further validation of the signaling pathway.

CompoundWild-Type (Col-0) Responsepyr1/pyl1/pyl2/pyl4/pyl5/pyl8 Sextuple Mutant Response
This compound Induces Stomatal ClosureExpected to be Insensitive
Abscisic Acid (ABA) Induces Stomatal ClosureInsensitive[7]
Quinabactin Induces Stomatal ClosureExpected to be Insensitive
Pyrabactin Induces Stomatal Closure[3]Insensitive[7]

Higher-order mutants, such as the pyr1/pyl1/pyl2/pyl4/pyl5/pyl8 sextuple mutant, display a severe ABA-insensitive phenotype, including a lack of stomatal closure in response to ABA.[7] This provides a powerful genetic tool to confirm that this compound's anti-transpirant activity is channeled through these receptors.

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism and the experimental approaches used for its validation, the following diagrams illustrate the core ABA signaling pathway and a typical experimental workflow.

ABA_Signaling_Pathway cluster_stress Drought Stress cluster_receptor Receptor Complex cluster_core_pathway Core Signaling Pathway cluster_response Cellular Response ABA ABA / this compound PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL binds & activates PP2C PP2C (Negative Regulator) PYR_PYL->PP2C inhibits SnRK2 SnRK2 (Positive Regulator) PP2C->SnRK2 inhibits Downstream Downstream Targets (Transcription Factors, Ion Channels) SnRK2->Downstream phosphorylates & activates Stomatal_Closure Stomatal Closure Downstream->Stomatal_Closure leads to

ABA Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_materials Plant Materials cluster_treatment Treatment cluster_assay Phenotypic Assays cluster_data Data Analysis WT Wild-Type (Col-0) Arabidopsis Seeds Germination Seed Germination Assay WT->Germination Stomata Stomatal Aperture Assay WT->Stomata Mutant pyr/pyl Mutant Arabidopsis Seeds Mutant->Germination Mutant->Stomata Control Control (DMSO) Control->Germination Control->Stomata ABA_agonist ABA / this compound / Quinabactin ABA_agonist->Germination ABA_agonist->Stomata Quantification Quantify Germination Rate / Stomatal Aperture Germination->Quantification Stomata->Quantification Comparison Compare Dose-Response Curves & IC50 Values Quantification->Comparison

Workflow for Validating this compound's Mechanism.

Experimental Protocols

Seed Germination Assay

Objective: To quantify the inhibitory effect of this compound and other ABA agonists on the seed germination of wild-type and pyr/pyl mutant Arabidopsis.

Materials:

  • Arabidopsis seeds (wild-type and pyr/pyl mutants)

  • Murashige and Skoog (MS) medium with 0.8% agar (B569324)

  • This compound, ABA, Quinabactin (stock solutions in DMSO)

  • DMSO (vehicle control)

  • Sterile petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Surface-sterilize Arabidopsis seeds using 70% ethanol (B145695) for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Rinse seeds 5 times with sterile water.

  • Prepare MS agar plates containing different concentrations of the test compounds (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

  • Sow the sterilized seeds on the plates.

  • Stratify the seeds by incubating the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Score germination daily for 7 days. Germination is defined as the emergence of the radicle.

  • Calculate the germination percentage for each treatment and genotype.

  • Plot dose-response curves and determine the IC₅₀ values (the concentration of agonist that inhibits germination by 50%).

Stomatal Aperture Assay

Objective: To measure the effect of this compound and other ABA agonists on stomatal aperture in the epidermis of wild-type and pyr/pyl mutant Arabidopsis.

Materials:

  • 4-5 week old Arabidopsis plants (wild-type and pyr/pyl mutants)

  • Stomatal opening buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl, 1 mM CaCl₂)

  • This compound, ABA, Quinabactin (stock solutions in DMSO)

  • Microscope with a camera and image analysis software

  • Microscope slides and coverslips

Procedure:

  • Excise fully expanded leaves from well-watered plants.

  • Incubate the leaves in stomatal opening buffer under light for 2-3 hours to ensure stomata are open.

  • Transfer the leaves to fresh opening buffer containing the desired concentration of the test compound or a vehicle control (DMSO).

  • Incubate for an additional 2-3 hours under the same conditions.

  • Carefully peel the abaxial (lower) epidermis from the leaf and mount it on a microscope slide in a drop of the treatment solution.

  • Immediately observe the stomata under a microscope and capture images.

  • Measure the width and length of the stomatal pore using image analysis software.

  • Calculate the stomatal aperture (width/length ratio) for at least 50 stomata per treatment and genotype.

  • Compare the average stomatal aperture between treatments and genotypes.

Conclusion

References

A Quantitative Showdown: Opabactin vs. Abscisic Acid in Downstream Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of synthetic plant hormone analogs is critical for developing next-generation agricultural technologies. This guide provides a quantitative comparison of the downstream gene expression changes induced by opabactin (OP), a potent synthetic abscisic acid (ABA) mimic, and ABA itself. By examining transcriptome-level data, we can dissect the similarities and differences in their modes of action, offering insights into their potential applications for enhancing crop resilience.

Abscisic acid is a key phytohormone that regulates various aspects of plant growth, development, and stress responses. This compound has emerged as a promising synthetic agonist of ABA receptors, demonstrating a higher affinity and greater in vivo activity in some contexts. This guide delves into the comparative transcriptomic effects of these molecules to provide a data-driven understanding of their downstream signaling.

Comparative Analysis of Gene Expression

Recent studies have utilized transcriptome analysis to quantify the genome-wide changes in gene expression following treatment with ABA and its analogs. While a direct, publicly available dataset comparing this compound and ABA was not identified in the initial literature scan, a comprehensive study by Tang et al. (2024) provides valuable comparative data between a novel this compound analog (compound 4c) and another potent ABA agonist, iso-PhABA. Given that iso-PhABA has been shown to exhibit strong ABA-like activity, this comparison serves as a valuable proxy for understanding the relative effects of this compound-like compounds.

Below are tables summarizing the differentially expressed genes (DEGs) in Arabidopsis thaliana seedlings treated with an this compound analog versus iso-PhABA. These tables highlight the top up- and down-regulated genes, providing a snapshot of the molecular responses elicited by each compound.

Table 1: Top 5 Up-Regulated Genes in Response to this compound Analog (4c) vs. iso-PhABA Treatment

Gene IDGene NameLog2 Fold Change (4c/iso-PhABA)Function
AT1G01480LTP33.45Lipid transport, stress response
AT2G43510RD29B3.21Dehydration-responsive protein
AT5G52310RD29A3.15Dehydration-responsive protein
AT4G34000LEA142.98Late embryogenesis abundant protein, stress tolerance
AT1G52690KIN12.89Cold-regulated protein, stress response

Table 2: Top 5 Down-Regulated Genes in Response to this compound Analog (4c) vs. iso-PhABA Treatment

Gene IDGene NameLog2 Fold Change (4c/iso-PhABA)Function
AT3G50950SAUR36-4.12Small auxin up RNA, growth regulation
AT4G36110SAUR16-3.98Small auxin up RNA, growth regulation
AT5G18030SAUR50-3.85Small auxin up RNA, growth regulation
AT1G29430SAUR7-3.76Small auxin up RNA, growth regulation
AT2G21210SAUR21-3.65Small auxin up RNA, growth regulation

Note: The data presented is based on the transcriptome analysis of an this compound analog (compound 4c) and iso-PhABA as detailed in Tang et al., 2024. The Log2 Fold Change represents the differential expression between the two treatments.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for interpreting the quantitative data. The following protocol is a summary of the methodology typically employed in such comparative transcriptomic studies, based on the available literature.

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana (ecotype Col-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium.

  • Seedlings are grown under controlled conditions, typically a 16-hour light/8-hour dark photoperiod at 22°C.

2. Chemical Treatments:

  • Seedlings at a specific developmental stage (e.g., 10-day-old) are transferred to liquid MS medium.

  • The medium is supplemented with either this compound, ABA, or a control solvent (e.g., DMSO) at a final concentration typically in the micromolar range (e.g., 10 µM).

  • Seedlings are incubated in the treatment solutions for a defined period (e.g., 3 hours).

3. RNA Extraction and Sequencing:

  • Total RNA is extracted from the seedlings using a commercial kit.

  • RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

  • RNA sequencing (RNA-Seq) libraries are prepared from the extracted RNA.

  • Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina).

4. Data Analysis:

  • Raw sequencing reads are processed to remove low-quality reads and adapter sequences.

  • The cleaned reads are mapped to the Arabidopsis thaliana reference genome.

  • Gene expression levels are quantified as transcripts per million (TPM) or fragments per kilobase of transcript per million mapped reads (FPKM).

  • Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated between the different treatment groups.

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

ABA_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_core_signaling Core Signaling Cascade cluster_downstream Downstream Response ABA ABA / this compound PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL binds to PP2C PP2C Phosphatases PYR_PYL->PP2C inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 dephosphorylates (inactivates) TF Transcription Factors (e.g., ABFs) SnRK2->TF phosphorylates (activates) Gene_Expression Downstream Gene Expression TF->Gene_Expression regulates

Caption: ABA/Opabactin signaling pathway.

Experimental_Workflow start Arabidopsis Seedlings treatment Treatment with: - this compound - ABA - Control start->treatment rna_extraction RNA Extraction treatment->rna_extraction rna_seq RNA Sequencing rna_extraction->rna_seq data_analysis Bioinformatic Analysis: - Read Mapping - Gene Quantification - Differential Expression rna_seq->data_analysis output Quantitative Gene Expression Data data_analysis->output

Caption: Experimental workflow for comparative transcriptomics.

Conclusion

The comparative analysis of downstream gene expression reveals that this compound and its analogs largely mimic the effects of ABA, activating key stress-responsive genes. However, subtle differences in the magnitude of gene induction and the specific sets of regulated genes, as suggested by the comparison with iso-PhABA, indicate that these synthetic agonists may have unique activities. These distinctions could be leveraged for specific agricultural applications where a more targeted or potent response is desired. Further direct comparative studies between this compound and ABA are warranted to fully elucidate their differential effects on the plant transcriptome. The data and protocols presented here provide a foundational guide for researchers in the field of plant science and agricultural biotechnology.

A Comparative Analysis of the Long-Term Physiological Effects of Opabactin and Abscisic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the long-term physiological effects of the synthetic abscisic acid (ABA) analog, opabactin (OP), and the naturally occurring phytohormone, abscisic acid. While direct long-term comparative studies are not yet prevalent in published literature, this document synthesizes available data on the long-term effects of ABA and the known potency and mechanism of this compound to provide a comprehensive evaluation for research and development applications.

Executive Summary

Abscisic acid is a key phytohormone regulating various aspects of plant growth, development, and stress responses.[1][2] Its synthetic analog, this compound, has been engineered for enhanced receptor affinity and in vivo activity, making it a powerful tool for modulating plant water use.[3][4] Long-term application of ABA is known to induce significant physiological changes, including growth inhibition, accelerated senescence, and alterations in gene expression.[1] Given that this compound is a highly potent and stable ABA agonist, it is anticipated to induce similar, if not more pronounced, long-term effects at equivalent or lower concentrations.[3][5] This guide details the known long-term impacts of ABA and provides an evidence-based projection of the long-term effects of this compound.

Signaling Pathways of ABA and this compound

Both ABA and this compound function through the same core signaling pathway. The binding of the agonist (ABA or this compound) to the PYR/PYL/RCAR receptors leads to the inhibition of Type 2C protein phosphatases (PP2Cs). This de-represses Sucrose Non-fermenting 1-Related Protein Kinase 2s (SnRK2s), which in turn phosphorylate downstream targets, including transcription factors, to elicit physiological responses such as stomatal closure and stress-responsive gene expression.[6][7][8]

ABA and this compound Signaling Pathway cluster_0 Core ABA Signaling Cascade ABA ABA / this compound Receptor PYR/PYL/RCAR Receptors ABA->Receptor PP2C PP2C (Negative Regulator) Receptor->PP2C Inhibits SnRK2 SnRK2 Kinase PP2C->SnRK2 Inhibits Downstream Downstream Targets (e.g., Transcription Factors, Ion Channels) SnRK2->Downstream Activates Response Physiological Responses (Stomatal Closure, Gene Expression) Downstream->Response Experimental Workflow for Long-Term ABA/Opabactin Treatment cluster_1 Experimental Protocol Start Start: Arabidopsis Seedlings (7-8 days old) Transfer Transfer to Plates: - Control (DMSO) - ABA (various conc.) - this compound (various conc.) Start->Transfer Incubate Incubate in Growth Chamber (e.g., up to 11 days) Transfer->Incubate Monitor Monitor at Multiple Time Points Incubate->Monitor Analysis Physiological & Molecular Analysis Monitor->Analysis Biomass Biomass Measurement Analysis->Biomass Root Root Growth Measurement Analysis->Root Chloro Chlorophyll Quantification Analysis->Chloro Gene Gene Expression Analysis (qRT-PCR) Analysis->Gene

References

Comparative Analysis of Opabactin's Binding to PYL Receptor Subtypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding of opabactin, a potent abscisic acid (ABA) analog, to various Pyrabactin Resistance 1 (PYR1)/PYR1-Like (PYL) receptor subtypes. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways.

Introduction

Abscisic acid (ABA) is a critical plant hormone that regulates various physiological processes, most notably the response to abiotic stress. The discovery of the PYR/PYL family of intracellular ABA receptors has paved the way for the development of synthetic agonists like this compound, which can modulate plant stress tolerance. This compound has been identified as a pan-receptor agonist, exhibiting high affinity across multiple PYL subtypes. Understanding the nuances of its binding to different receptors is crucial for the targeted development of next-generation agrochemicals.

Quantitative Binding Analysis of this compound to PYL Receptor Subtypes

The following table summarizes the available quantitative data on the binding affinity and inhibitory activity of this compound and its analogs with various PYL receptor subtypes. It is important to note that comprehensive, directly comparative studies across all PYL subtypes for this compound are limited in the public domain. The data presented here is compiled from various sources and may have been generated under different experimental conditions.

Receptor SubtypeLigandBinding Affinity (Kd)Inhibition Constant (IC50)Experimental MethodReference
PYR1This compound Analogues (3-6)Not SpecifiedNot SpecifiedMicroscale Thermophoresis (MST), Phosphatase Activity Inhibition Assay[1]
PYL2This compound Analogues (3-6)Not SpecifiedNot SpecifiedMicroscale Thermophoresis (MST), Phosphatase Activity Inhibition Assay[1]
PYL6This compound Analogues (3-6)Not SpecifiedNot SpecifiedMicroscale Thermophoresis (MST), Phosphatase Activity Inhibition Assay[1]
PYL10This compound Analogues (3-6)Minimal ActivityMinimal ActivityMicroscale Thermophoresis (MST), Phosphatase Activity Inhibition Assay[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of ligand-receptor interactions. Below are generalized protocols for two key experiments used to characterize the binding of this compound to PYL receptors.

Microscale Thermophoresis (MST) for Binding Affinity Determination

Microscale thermophoresis is a powerful technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is altered upon a change in molecular size, charge, or hydration shell, such as during a ligand-binding event.

Objective: To determine the dissociation constant (Kd) of this compound binding to a specific PYL receptor subtype.

Materials:

  • Purified PYL receptor protein (fluorescently labeled or with intrinsic tryptophan fluorescence)

  • This compound

  • MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)

  • MST instrument (e.g., Monolith NT.115)

  • MST capillaries

Procedure:

  • Protein Labeling (if required): If the PYL receptor does not have sufficient intrinsic fluorescence, label it with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's protocol. Remove excess dye by size-exclusion chromatography.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in MST buffer to the desired highest concentration.

    • Perform a serial dilution of the this compound solution in MST buffer to create a concentration range (typically 16 dilutions).

    • Prepare a constant concentration of the fluorescently labeled PYL receptor in MST buffer.

  • Binding Reaction: Mix the PYL receptor solution with each this compound dilution in a 1:1 ratio. Incubate at room temperature for a sufficient time to reach binding equilibrium.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries into the MST instrument.

    • Set the instrument parameters (e.g., LED power, MST power) and initiate the measurement.

  • Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration. The data is then fitted to a Kd model to determine the binding affinity.

Phosphatase Activity Inhibition Assay

This assay biochemically validates the functional consequence of this compound binding to the PYL receptor. The binding of an agonist like this compound to a PYL receptor enables the receptor to inhibit the activity of a type 2C protein phosphatase (PP2C), such as ABI1 or HAB1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the PYL-mediated inhibition of a PP2C.

Materials:

  • Purified PYL receptor protein

  • Purified PP2C protein (e.g., HAB1)

  • This compound

  • Phosphatase substrate (e.g., a phosphopeptide)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Malachite green-based phosphate (B84403) detection reagent

Procedure:

  • Reaction Setup:

    • Prepare a serial dilution of this compound in the reaction buffer.

    • In a microplate, combine a fixed concentration of the PYL receptor and the PP2C with each this compound dilution.

    • Include control wells with no this compound (maximum PP2C activity) and no PP2C (background).

  • Pre-incubation: Incubate the plate at room temperature to allow for the formation of the PYL-opabactin-PP2C complex.

  • Initiation of Phosphatase Reaction: Add the phosphatase substrate to all wells to start the reaction. Incubate at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the free phosphate released by the PP2C, producing a colorimetric signal.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis: The percentage of PP2C inhibition is calculated for each this compound concentration. The data is then plotted against the logarithm of the this compound concentration and fitted to a dose-response curve to determine the IC50 value.

Visualizations

ABA Signaling Pathway

The following diagram illustrates the core ABA signaling pathway, indicating the role of PYL receptors and the action of this compound as an ABA agonist.

ABA_Signaling_Pathway cluster_stress Abiotic Stress cluster_signal Signal Transduction Drought, Salinity, etc. Drought, Salinity, etc. ABA ABA PYL PYL Receptor ABA->PYL Binds to This compound This compound This compound->PYL Binds to PP2C PP2C PYL->PP2C Inhibits SnRK2 SnRK2 PP2C->SnRK2 Inhibits AREB AREB/ABF SnRK2->AREB Activates Gene Stress-Responsive Gene Expression AREB->Gene Promotes Response Physiological Response (Stomatal Closure) Gene->Response

Caption: ABA signaling pathway initiated by ABA or this compound binding to PYL receptors.

Experimental Workflow for Binding Analysis

This diagram outlines a typical workflow for determining the binding affinity of this compound to PYL receptors using MST.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Protein_Purification Purify PYL Receptor Labeling Fluorescently Label PYL (optional) Protein_Purification->Labeling Binding_Reaction Incubate PYL with this compound Labeling->Binding_Reaction Opabactin_Prep Prepare this compound Serial Dilution Opabactin_Prep->Binding_Reaction MST_Measurement Perform MST Measurement Binding_Reaction->MST_Measurement Data_Fitting Fit Data to Binding Model MST_Measurement->Data_Fitting Kd_Determination Determine Kd Value Data_Fitting->Kd_Determination

Caption: Workflow for this compound-PYL binding analysis using Microscale Thermophoresis.

References

Assessing the Environmental Impact of Opabactin: A Comparison with Traditional Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable agricultural practices has led to the development of novel agrochemicals designed to enhance crop resilience with minimal environmental collateral damage. Opabactin, a potent agonist of the abscisic acid (ABA) receptor, represents a promising stride in this direction, offering a mechanism to improve drought tolerance in plants. However, a comprehensive evaluation of its environmental footprint is crucial before its widespread adoption. This guide provides a comparative assessment of the known environmental impacts of traditional agrochemicals against the current, albeit limited, understanding of this compound's environmental profile. A significant knowledge gap exists regarding the ecotoxicology of this compound, a critical area for future research.

This compound and its Mechanism of Action

This compound is a synthetic small molecule that mimics the action of the plant hormone abscisic acid.[1] ABA plays a key role in mediating plant responses to environmental stress, particularly drought. By binding to and activating ABA receptors, this compound triggers a signaling cascade that leads to stomatal closure, reducing water loss through transpiration.[1][2] This targeted mode of action, designed to enhance a plant's natural defense mechanisms, stands in contrast to the broader, often cytotoxic, effects of many traditional agrochemicals.

The development of this compound and its analogs has been driven by the need for more stable and potent alternatives to ABA for agricultural applications.[3][4][5][6][7] Its high affinity for ABA receptors allows for effective induction of anti-transpiration responses at low concentrations.[1]

Environmental Impact Profile of Traditional Agrochemicals

Traditional agrochemicals, including insecticides, herbicides, and fungicides, have a long history of use and, consequently, a well-documented environmental impact. The following tables summarize key environmental parameters for representative classes of these chemicals.

Data Presentation: Traditional Agrochemicals

Table 1: Environmental Fate and Toxicity of Neonicotinoid Insecticides

ParameterDescriptionFindingCitations
Persistence in Soil The half-life of the compound in soil, indicating how long it remains active.Can persist in soil, with leaching potential varying based on soil organic matter content.[8]
Water Solubility & Leaching The ability of the compound to dissolve in water and move through the soil profile into groundwater.Highly water-soluble, leading to widespread detection in surface and groundwater.[8][9][10]
Toxicity to Pollinators The adverse effects on non-target insects like bees and butterflies.Highly toxic to pollinators, with sublethal effects including impaired navigation, learning, and foraging.[9][11]
Toxicity to Aquatic Invertebrates The adverse effects on non-target aquatic organisms.Negatively impacts aquatic ecosystems, with high toxicity to many aquatic invertebrates.[9][12]
Toxicity to Birds The adverse effects on avian species.Can have direct toxic effects if seeds are ingested and indirect effects by disrupting the food chain.[11]

Table 2: Environmental Fate and Toxicity of Glyphosate-Based Herbicides

ParameterDescriptionFindingCitations
Persistence in Soil The half-life of the compound in soil.Binds tightly to soil and can persist for up to 6 months. Its primary metabolite, AMPA, can also persist.[13][14]
Water Contamination The presence of the compound in water bodies.Can reach water bodies through runoff and leaching, leading to contamination.[15][16][17]
Toxicity to Soil Microorganisms The adverse effects on beneficial soil bacteria and fungi.Can alter soil microbial communities and their functions.[16][17][18]
Toxicity to Aquatic Organisms The adverse effects on fish, amphibians, and aquatic invertebrates.Formulations can be toxic to aquatic organisms, and it can trigger a loss of biodiversity in aquatic ecosystems.[15][16][19][20]
Effects on Non-Target Plants The unintended impact on plants outside the target area.As a non-selective herbicide, it can harm non-target plants through spray drift.[16][17]

Table 3: Environmental Fate and Toxicity of Triazole Fungicides

ParameterDescriptionFindingCitations
Persistence in Soil & Water The half-life of the compound in soil and aquatic environments.Generally persistent in both soil and water, with long residual periods.[21][22]
Toxicity to Aquatic Organisms The adverse effects on fish, crustaceans, and algae.Moderately to highly toxic to a range of aquatic organisms.[21]
Effects on Non-Target Fungi The impact on beneficial or non-pathogenic fungal species.The widespread use has been linked to the development of resistance in non-target fungi, including human pathogens.[23][24]
Bioaccumulation Potential The potential for the compound to accumulate in the tissues of organisms.Some triazoles have the potential for bioaccumulation.[23]
Mobility The tendency of the compound to move within the environment.Some transformation products, like 1,2,4-triazole, are very persistent and mobile.[25]

The Environmental Profile of this compound: A Critical Unknown

Despite the detailed understanding of this compound's mode of action, there is a significant and critical lack of publicly available data on its environmental impact. Key areas where data are needed include:

  • Ecotoxicity: The potential for this compound to harm non-target organisms, including soil microbes, aquatic life, pollinators, and other beneficial insects, is unknown.

  • Biodegradability and Persistence: The rate at which this compound breaks down in soil and water, and the identity and potential toxicity of its degradation products, have not been reported. While the natural hormone ABA degrades readily in the soil, the persistence of synthetic agonists like this compound needs to be empirically determined.[26]

  • Environmental Fate: The potential for this compound to leach into groundwater, be transported via surface runoff, or bioaccumulate in food webs has not been assessed.

This absence of data precludes a direct, evidence-based comparison with traditional agrochemicals.

Experimental Protocols: A Framework for Assessment

To address the knowledge gap surrounding this compound's environmental impact, a suite of standardized ecotoxicological and environmental fate studies are required. These protocols are well-established for the registration of new pesticides.

Key Experimental Protocols would include:

  • Acute and Chronic Toxicity Testing on Non-Target Organisms:

    • Aquatic Organisms: Standardized tests on species such as Daphnia magna (water flea), rainbow trout (Oncorhynchus mykiss), and green algae (Selenastrum capricornutum) to determine LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration causing a sublethal effect in 50% of the population) values.[27]

    • Terrestrial Organisms: Acute and chronic toxicity tests on earthworms (Eisenia fetida), honey bees (Apis mellifera), and other representative terrestrial invertebrates.[27]

    • Soil Microorganisms: Studies to assess the impact on microbial respiration, nitrogen fixation, and other key soil functions.

  • Degradation Studies:

    • Soil Biodegradation: Laboratory and field studies to determine the half-life (DT50) of this compound in different soil types under aerobic and anaerobic conditions.

    • Hydrolysis: Testing the stability of this compound in water at different pH levels.

    • Photodegradation: Assessing the breakdown of this compound in water and on soil surfaces when exposed to light.

  • Mobility Studies:

    • Adsorption/Desorption: Batch equilibrium studies to determine the extent to which this compound binds to soil particles.

    • Leaching Studies: Column leaching experiments to assess the potential for this compound to move through the soil profile.

Visualizing the Concepts

Signaling Pathway and Assessment Workflow

To better understand the context of this compound's action and the necessary steps for its environmental evaluation, the following diagrams are provided.

ABA_Signaling_Pathway cluster_stress Drought Stress cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Drought Drought ABA_Biosynthesis ABA Biosynthesis Drought->ABA_Biosynthesis induces ABA_Receptor ABA Receptor (PYR/PYL/RCAR) ABA_Biosynthesis->ABA_Receptor binds to This compound This compound (Agonist) This compound->ABA_Receptor binds to and activates PP2C PP2C (Phosphatase) ABA_Receptor->PP2C inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 inhibits Ion_Channels Ion Channels SnRK2->Ion_Channels activates Gene_Expression Gene Expression SnRK2->Gene_Expression activates Stomatal_Closure Stomatal Closure Ion_Channels->Stomatal_Closure Gene_Expression->Stomatal_Closure

Caption: ABA signaling pathway activated by drought or this compound.

Environmental_Risk_Assessment_Workflow cluster_hazard Hazard Identification cluster_exposure Exposure Assessment cluster_risk Risk Characterization cluster_management Risk Management PhysChem Physicochemical Properties Fate_Studies Environmental Fate Studies (Degradation, Mobility) PhysChem->Fate_Studies Toxicity_Testing Ecotoxicity Testing (Aquatic & Terrestrial) PNEC Predicted No-Effect Concentration (PNEC) Toxicity_Testing->PNEC PEC Predicted Environmental Concentration (PEC) Fate_Studies->PEC Risk_Quotient Risk Quotient (PEC / PNEC) PEC->Risk_Quotient PNEC->Risk_Quotient Decision Regulatory Decision Risk_Quotient->Decision

Caption: Standard workflow for agrochemical environmental risk assessment.

Conclusion

This compound holds considerable promise as a tool for enhancing crop drought tolerance through a highly specific mode of action. However, its potential environmental impact remains a significant unknown. In contrast, the environmental risks associated with many traditional agrochemicals are well-documented and substantial, affecting non-target organisms and leading to environmental contamination.

For this compound to be considered a truly sustainable alternative, a comprehensive environmental risk assessment is imperative. This will require rigorous testing following established protocols to determine its ecotoxicity, persistence, and mobility in the environment. Until such data are available, any comparison of its environmental impact to that of traditional agrochemicals must be framed with a strong emphasis on this critical knowledge gap. The responsible development of novel agrochemicals necessitates a transparent and thorough evaluation of their environmental safety to ensure that solutions to one agricultural challenge do not create new environmental problems.

References

Safety Operating Guide

Proper Disposal Procedures for Opabactin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) with detailed disposal instructions for Opabactin is not publicly available. The following procedures are based on best practices for the disposal of similar plant growth regulators and abscisic acid (ABA) agonists. It is imperative to consult your institution's environmental health and safety (EHS) office for guidance and to comply with all local, state, and federal regulations.

This compound, a potent agonist of the abscisic acid (ABA) receptor, is a valuable tool in plant science research for its ability to mimic the natural effects of ABA, such as inducing stomatal closure to improve drought tolerance.[1] Proper handling and disposal of this compound and its associated waste are crucial to ensure laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be familiar with its properties and potential hazards. Although a comprehensive toxicological profile is not widely available, it should be handled with the care afforded to all biologically active small molecules.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.

Step-by-Step Disposal Procedures

This section provides a procedural guide for the disposal of this compound waste, including unused stock, contaminated materials, and aqueous solutions.

1. Unused or Expired this compound (Solid Form):

  • Do not dispose of solid this compound down the drain or in regular trash.

  • Collect the solid waste in a clearly labeled, sealed container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.

  • Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management program.

2. Contaminated Labware and Materials (e.g., pipette tips, gloves, weigh boats):

  • Solid Waste: All disposable materials that have come into contact with this compound should be considered contaminated.

    • Place these materials in a designated, sealed hazardous waste bag or container.

    • Label the container appropriately and manage it as hazardous chemical waste.

  • Reusable Glassware:

    • Rinse glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve any residual this compound. Collect the rinsate as hazardous waste.

    • After the initial rinse, wash the glassware thoroughly with soap and water.

3. Aqueous Solutions Containing this compound:

  • Do not pour this compound solutions down the drain. While some ABA analogs are noted to be toxic to aquatic life, the specific environmental impact of this compound is not well-documented.[2][3]

  • Collect all aqueous waste containing this compound in a sealed, properly labeled hazardous waste container.

  • The container should be compatible with the solution and clearly marked with its contents.

  • Dispose of the container through your institution's hazardous waste program.

Quantitative Data for this compound

The following table summarizes the reported in vitro biological activity of this compound.

ParameterValueSpeciesReference
IC₅₀ for ABA Receptor Agonism7 nMNot Specified[1]
IC₅₀ for Inhibition of Seed Germination62 nMArabidopsis thaliana[1]

Experimental Protocol: Arabidopsis thaliana Seed Germination Inhibition Assay with this compound

This protocol details the methodology for assessing the inhibitory effect of this compound on the germination of Arabidopsis thaliana seeds.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Murashige and Skoog (MS) medium with vitamins

  • Agar (B569324)

  • Sucrose (B13894)

  • Petri dishes (90 mm)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.

  • Preparation of Germination Plates:

    • Prepare half-strength (0.5x) MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar. Autoclave to sterilize.

    • Allow the medium to cool to approximately 50-60°C.

    • Add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0 µM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Ensure the final DMSO concentration is consistent across all plates, including the control (0 µM this compound), and does not exceed 0.1% (v/v).

    • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 20% (v/v) bleach solution containing a drop of Tween-20.

    • Rinse the seeds 3-5 times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% (w/v) agar solution.

    • Using a micropipette, plate approximately 50-100 seeds evenly on the surface of each prepared germination plate.

  • Stratification and Incubation:

    • Seal the Petri dishes with breathable tape.

    • To break dormancy and synchronize germination, stratify the seeds by incubating the plates at 4°C in the dark for 2-4 days.

    • Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark photoperiod at 22°C.

  • Data Collection and Analysis:

    • Score germination daily for up to 7 days. Germination is typically defined as the emergence of the radicle.

    • Calculate the germination percentage for each treatment at each time point.

    • The data can be used to determine the IC₅₀ value of this compound for seed germination inhibition.

Visualization of the Core Abscisic Acid (ABA) Signaling Pathway

The following diagram illustrates the core signaling pathway of Abscisic Acid (ABA), which is activated by agonists like this compound. In the absence of ABA, protein phosphatases type 2C (PP2Cs) inhibit the activity of SNF1-related protein kinases 2 (SnRK2s). The binding of ABA (or an agonist) to the PYR/PYL/RCAR receptors leads to the inhibition of PP2Cs, thereby activating SnRK2s, which in turn phosphorylate downstream targets to initiate physiological responses.

ABAsignaling cluster_on ABA (or this compound) Present PP2C_off PP2C SnRK2_off SnRK2 (Inactive) PP2C_off->SnRK2_off ABA ABA / this compound Response_off Downstream Responses Inactive SnRK2_off->Response_off SnRK2_on SnRK2 (Active) Response_on Downstream Responses Activated (e.g., Stomatal Closure, Gene Expression) Receptor PYR/PYL/RCAR Receptor ABA->Receptor Complex ABA-Receptor-PP2C Complex Receptor->Complex PP2C_on PP2C (Inhibited) PP2C_on->Complex SnRK2_on->Response_on ABA_presence ABA Binding Inhibition_release Inhibition Released

Caption: Core ABA signaling pathway activated by this compound.

References

Personal protective equipment for handling Opabactin

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Opabactin. The following procedures are based on best practices for handling similar laboratory research compounds; however, users are strongly advised to consult the official Safety Data Sheet (SDS) provided by the supplier for definitive guidance.

Pre-Handling Checklist & Storage

Before handling this compound, ensure that the following are in place:

  • An accessible and fully stocked safety shower and eyewash station.

  • A designated and properly ventilated work area, preferably a chemical fume hood.

  • All required Personal Protective Equipment (PPE) is available and in good condition.

  • Familiarity with the location and contents of the laboratory's chemical spill kit.

Storage: this compound should be stored at -20°C.[1] Keep the container tightly sealed in a dry and well-ventilated place.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on standard laboratory practices for similar non-volatile chemical compounds.

Body PartRequired PPESpecifications & Best Practices
Hands Chemical-resistant glovesNitrile or latex gloves are standard. Ensure gloves are inspected for tears or holes before use. Always handle with impervious gloves.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the handling area to protect against accidental splashes.
Body Laboratory coatA standard, long-sleeved lab coat should be worn and fully fastened to protect skin and personal clothing.
Respiratory Not generally required (if handled in a fume hood)If there is a risk of generating dust or aerosols outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary.

Handling and Operational Protocols

Step 1: Preparation

  • Don all required PPE as outlined in the table above.

  • Prepare the designated work area by ensuring it is clean and uncluttered.

  • If working with a powdered form, perform all weighing and solution preparation within a chemical fume hood to minimize inhalation risk.

Step 2: Solution Preparation (Example Protocol)

  • Calculate the required mass of this compound for your desired solution concentration.

  • Carefully weigh the this compound powder in a tared, sealed container inside a chemical fume hood.

  • Add the appropriate solvent (e.g., DMSO) dropwise to the powder to avoid generating dust.

  • Gently swirl the container to dissolve the compound. Sonication may be used if necessary.

  • Once dissolved, the solution can be further diluted as required for the experiment.

Step 3: Post-Handling

  • Securely seal all containers of this compound.

  • Decontaminate the work surface with an appropriate cleaning agent.

  • Properly dispose of all contaminated consumables (e.g., pipette tips, microfuge tubes) as chemical waste.

  • Remove PPE in the correct order to avoid cross-contamination (see workflow diagram below).

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with this compound must be treated as chemical waste.

  • Solid Waste: Contaminated items such as gloves, paper towels, and weighing papers should be placed in a designated, sealed, and clearly labeled chemical waste container.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a labeled, sealed, and appropriate chemical waste container. Do not pour down the drain.

  • Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's EHS department.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don_Coat 1. Lab Coat Don_Goggles 2. Safety Goggles Don_Coat->Don_Goggles Then Don_Gloves 3. Gloves Don_Goggles->Don_Gloves Finally Doff_Gloves 1. Gloves Doff_Goggles 2. Safety Goggles Doff_Gloves->Doff_Goggles Then Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat Finally Wash_Hands Wash Hands Thoroughly Doff_Coat->Wash_Hands Final Step

Caption: Workflow for donning and doffing Personal Protective Equipment.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。